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  • Product: 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine
  • CAS: 91247-06-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

Foreword: Navigating the Known and the Unknown in Pharmaceutical Development In the landscape of drug discovery and development, we often encounter compounds of significant interest for which a complete physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Unknown in Pharmaceutical Development

In the landscape of drug discovery and development, we often encounter compounds of significant interest for which a complete physicochemical profile is not yet publicly documented. 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is one such molecule. As a member of the aminoindane class, it belongs to a family of compounds with established pharmacological relevance, acting as central nervous system stimulants and serving as crucial intermediates in the synthesis of therapeutics for neurodegenerative diseases like Parkinson's.[1][2][3][4] This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive overview of the known and predicted physicochemical properties of this compound. More importantly, it offers a practical, experience-driven framework for experimentally determining these properties where published data is unavailable. Our approach is grounded in scientific integrity, providing not just data points, but the rationale behind the experimental methodologies required to generate them.

Molecular Identity and Structural Context

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine. The core structure consists of a benzene ring fused to a five-membered ring, with methoxy groups at the 5 and 6 positions of the indane scaffold and a primary amine at the 1-position. This substitution pattern is critical to its chemical behavior and potential biological activity.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 5,6-dimethoxy-2,3-dihydro-1H-inden-1-aminePubChem
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
CAS Number 83598-55-4 (Free Base)
CAS Number (HCl Salt) 2411592-02-2 ((R)-enantiomer)
Canonical SMILES COC1=C(C=C2C(=C1)CCC2N)OC

Physicochemical Properties: A Blend of Predicted and Analog-Informed Data

While experimental data for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is not extensively reported, we can construct a robust profile by combining high-quality computational predictions with experimental data from structurally similar aminoindanes. This approach provides a reliable starting point for any research and development program.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Estimated ValueExperimental ValueMethod of Determination/Comments
Melting Point (°C) N/ANot ReportedThe hydrochloride salt of the related compound 2,3-dihydro-1H-indenes-1-amine has a melting point of 208.4–209.5 °C.[1] It is anticipated that the title compound's salt form would have a similarly high melting point.
Boiling Point (°C) Not ReportedNot ReportedDue to the amine functionality and molecular weight, the boiling point is expected to be well above 200 °C at atmospheric pressure, likely with some decomposition. Vacuum distillation would be required for purification.
pKa (Basic) ~9.5 - 10.5Not ReportedThis is an estimate based on the pKa of similar primary benzylic amines. The electron-donating methoxy groups may slightly increase the basicity of the amine.
LogP (Octanol/Water) 1.3Not ReportedThis is a computed value (XLogP3) from PubChem, suggesting moderate lipophilicity.[5]
Aqueous Solubility Low to ModerateNot ReportedAs a primary amine, solubility is expected to be pH-dependent, increasing significantly in acidic conditions due to the formation of the more soluble ammonium salt.
Hydrogen Bond Donors 1N/AComputed value from PubChem.[5]
Hydrogen Bond Acceptors 3N/AComputed value from PubChem.[5]

Strategic Synthesis Pathway

A plausible and efficient synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine can be designed based on established methodologies for related aminoindanes.[1][6][7] The following proposed pathway starts from the commercially available 5,6-dimethoxy-1-indanone.

Synthesis_Pathway Indanone 5,6-dimethoxy-1-indanone Oxime 5,6-dimethoxy-1-indanone oxime Indanone->Oxime Hydroxylamine HCl, Pyridine, Ethanol, Reflux Amine 5,6-dimethoxy-2,3-dihydro- 1H-inden-1-amine Oxime->Amine H₂, Pd/C or NaBH₄/TiCl₄, Methanol Solubility_Workflow Start Prepare buffer solutions (pH 2, 4, 6, 7.4, 9, 12) Add_Compound Add excess compound to each buffer Start->Add_Compound Equilibrate Equilibrate at a constant temperature (e.g., 25°C or 37°C) with agitation Add_Compound->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Analyze Analyze the filtrate by HPLC-UV Filter->Analyze Quantify Quantify against a standard curve Analyze->Quantify Result Solubility (mg/mL or µM) at each pH Quantify->Result

Caption: Workflow for pH-dependent aqueous solubility determination.

Detailed Protocol:

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., 2.0, 4.0, 6.0, 7.4, 9.0, and 12.0).

  • Sample Addition: Add an excess of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Solid: Centrifuge the samples and filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

  • Trustworthiness: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.

pKa Determination by Potentiometric Titration

The pKa is crucial for predicting the ionization state of the molecule at different physiological pHs.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture). A typical concentration is in the range of 1-10 mM.

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized solution of HCl.

  • Titration: Titrate the solution with a standardized solution of NaOH, adding small, precise volumes of the titrant.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. Specialized software can be used for accurate determination from the first or second derivative of the curve.

  • Self-Validation: The titration should be performed in both the forward (acid to base) and reverse (base to acid) directions. The pKa values obtained from both titrations should be in close agreement.

Conclusion: A Foundation for Further Investigation

This technical guide provides a robust starting point for any research involving 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. While a complete set of experimentally determined physicochemical properties is not yet available in the public domain, this document synthesizes high-quality predicted data, provides context from structurally related compounds, and, most importantly, offers detailed, field-proven protocols for the experimental determination of these critical parameters. By following these methodologies, researchers can confidently generate the necessary data to advance their drug discovery and development programs, transforming this promising molecule from a compound of interest into a well-characterized entity.

References

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and deriv
  • An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride.
  • (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. Lead Sciences. [Link]

  • 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-. PubChem. [Link]

  • (S)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE 1g. Dana Bioscience. [Link]

  • 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

  • 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. PubChem. [Link]

  • Supplementary m
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. [Link]

  • Details for Aminoindanes. UNODC.
  • Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride.
  • Synthetic Aminoindanes: A Summary of Existing Knowledge.
  • Synthetic Aminoindanes. Frontiers.
  • Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. MDPI.
  • Determination of pKa values of anthraquinone compounds by capillary electrophoresis.
  • pKa determination by ¹H NMR spectroscopy - an old methodology revisited. PubMed. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. As a crucial intermediate in medicinal chemistry and drug development, a...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. As a crucial intermediate in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and scientists. This document is structured to provide not just the data, but also the underlying scientific principles and methodologies for its interpretation.

Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. These predictions are grounded in the analysis of its structural precursor, 5,6-dimethoxy-1-indanone, and established principles of spectroscopic interpretation for analogous chemical structures.

Molecular Structure and Synthesis Overview

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is a primary amine derivative of the indane scaffold, featuring two methoxy groups on the aromatic ring. Its chemical structure is presented below.

Caption: Chemical structure of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.

A common synthetic route to this amine involves the reductive amination of its corresponding ketone precursor, 5,6-dimethoxy-1-indanone. This transformation is key to our analysis, as the changes in functional groups (ketone to amine) will manifest as distinct differences in their respective spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elucidation of its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M•+).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments.

  • Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Analysis

The molecular formula of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is C₁₁H₁₅NO₂. The predicted mass spectrum would exhibit the following key features:

m/z Value (Predicted)Ion IdentityInterpretation
193[M]•+The molecular ion peak, corresponding to the molecular weight of the compound.
176[M - NH₃]•+Loss of ammonia from the molecular ion.
162[M - CH₂NH₂]•+Benzylic cleavage, a common fragmentation for this type of structure.
147[M - CH₂NH₂ - CH₃]•+Subsequent loss of a methyl radical from the methoxy group.

Proposed Fragmentation Pathway

M [C11H15NO2]•+ m/z = 193 Molecular Ion F1 [C11H12O2]•+ m/z = 176 Loss of NH3 M->F1 - NH3 F2 [C10H11O2]+ m/z = 162 Benzylic Cleavage M->F2 - •CH2NH

Caption: Proposed EI-MS fragmentation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An infrared beam is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the functional groups.

  • Spectrum Generation: The attenuated beam is returned to a detector, and a Fourier transform is applied to the signal to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

Predicted IR Spectrum Analysis

The conversion of 5,6-dimethoxy-1-indanone to the target amine would result in the disappearance of the strong carbonyl (C=O) stretch and the appearance of characteristic N-H stretching and bending vibrations.[1]

Wavenumber (cm⁻¹) (Predicted)VibrationFunctional Group
3400-3250N-H stretch (asymmetric and symmetric)Primary Amine
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H
1620-1580N-H bend (scissoring)Primary Amine
1600, 1480C=C stretchAromatic Ring
1260-1200, 1050-1000C-O stretchAryl-alkyl ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the strong magnetic field of the spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals (free induction decay, FID) are detected.

  • Spectrum Generation: A Fourier transform is applied to the FID to obtain the NMR spectrum, which plots signal intensity versus chemical shift (in parts per million, ppm).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, methoxy, and amine protons.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationProton Assignment
~6.9s1HH-7
~6.8s1HH-4
~4.2t1HH-1
3.85s3HOCH₃
3.84s3HOCH₃
~2.9m1HH-3
~2.7m1HH-3
~2.4m1HH-2
~1.8m1HH-2
~1.5br s2HNH₂

Predicted ¹³C NMR Spectrum

Chemical Shift (δ, ppm) (Predicted)Carbon Assignment
~149C-5, C-6
~135C-3a, C-7a
~109C-4, C-7
~60C-1
56.0OCH₃
~35C-3
~30C-2

Workflow for Spectroscopic Analysis

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Indanone 5,6-Dimethoxy-1-indanone MS Mass Spectrometry (MS) Indanone->MS Reductive Amination Product IR Infrared (IR) Spectroscopy Indanone->IR NMR NMR Spectroscopy (1H, 13C) Indanone->NMR MW Molecular Weight & Formula MS->MW FG Functional Groups IR->FG Structure Structural Elucidation (Connectivity) NMR->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

Conclusion

This technical guide has provided a detailed, predictive overview of the spectroscopic data for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. By leveraging the known spectral characteristics of its precursor and the fundamental principles of MS, IR, and NMR spectroscopy, we have constructed a comprehensive analytical profile of this important molecule. The presented data and interpretations serve as a valuable resource for researchers in the synthesis and characterization of novel indane derivatives, facilitating their work in drug discovery and development.

References

  • PubChem. 5,6-Dimethoxy-1-indanone. [Link]

  • NIST. 5,6-Dimethoxy-1-indanone. [Link]

  • Google Patents.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. 5,6-Dimethoxy-1-indanone IR Spectrum. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the theoretical mechanism of action for the novel compound 5,6-dimethoxy-2,3-dihydro-1H-inden-1-ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical mechanism of action for the novel compound 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationships (SAR) from closely related analogs and foundational pharmacological principles to propose a multi-target hypothesis centered on the modulation of dopaminergic and serotonergic pathways. We posit that 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine likely exhibits affinity for dopamine D2-like receptors and serotonin 5-HT2A receptors, with a potential secondary role as a monoamine releasing agent. This guide provides a comprehensive framework for the experimental validation of these hypotheses, including detailed protocols for in vitro and in vivo assays, thereby serving as a foundational resource for researchers initiating investigations into this compound.

Introduction and Structural Rationale

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine belongs to the 2-aminoindane class of compounds, which are recognized as cyclic analogs of amphetamines.[1] The rigidified structure of the indane scaffold, combined with the dimethoxy substitutions on the benzene ring and the primary amine, suggests a high potential for interaction with G-protein coupled receptors (GPCRs) that bind endogenous monoamines. The structural similarity to known psychoactive compounds, particularly phenethylamines and other 2-aminoindane derivatives, forms the basis of our mechanistic hypotheses.[1][2]

Proposed Mechanisms of Action

Based on its structural characteristics, we propose a dual-pronged mechanism of action for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine:

Dopamine D2-like Receptor Modulation

The 5,6-dimethoxy-2-aminoindane core is a key pharmacophore for dopamine D2-like receptors (D2, D3, and D4). A closely related analog, 5,6-dimethoxy-2-(N-dipropyl)-aminoindan, has been identified as a selective dopamine D3 receptor antagonist.[3] The primary amine of our target compound, in contrast to the N-dipropyl substitution, may alter its functional activity, potentially leading to agonism or partial agonism at D2 and/or D3 receptors. Dopamine D2-like receptors are Gi/o-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4]

Serotonin 5-HT2A Receptor Agonism

The dimethoxy-substituted phenyl ring is a common feature in many phenylalkylamine psychedelics that act as agonists at the serotonin 5-HT2A receptor.[5][6] Agonism at this Gq/11-coupled receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[7][8] The hallucinogenic properties of many psychoactive compounds are directly linked to 5-HT2A receptor activation.[9]

Monoamine Transporter Interaction

Derivatives of 2-aminoindane have been shown to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[10][11] Specifically, the parent compound, 2-aminoindane, acts as a norepinephrine-dopamine releasing agent.[2] It is plausible that 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine could also inhibit the reuptake of and/or promote the release of these neurotransmitters, contributing to its overall pharmacological profile.

Experimental Validation Protocols

To elucidate the precise mechanism of action, a systematic pharmacological evaluation is required. The following protocols provide a comprehensive framework for this investigation.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine for human dopamine D2, D3, and serotonin 5-HT2A receptors.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human recombinant receptors of interest.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of a selective radioligand (e.g., [3H]-Spiperone for D2/D3, [3H]-Ketanserin for 5-HT2A) at a concentration near its Kd, and a range of concentrations of the test compound.

    • For non-specific binding determination, use a high concentration of a known, non-labeled antagonist (e.g., haloperidol for D2/D3, M100907 for 5-HT2A).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and quantify the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (EC50 and Emax) of the compound at D2 and 5-HT2A receptors.

  • Dopamine D2 Receptor cAMP Assay: [12][13]

    • Cell Culture: Use CHO or HEK293 cells stably expressing the human D2 receptor.

    • Assay Procedure:

      • Plate the cells in a 96-well plate and allow them to adhere.

      • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of varying concentrations of the test compound.

      • Incubate for 30 minutes at 37°C.

    • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP production.

  • Serotonin 5-HT2A Receptor Calcium Flux Assay: [8]

    • Cell Culture: Use HEK293 cells stably expressing the human 5-HT2A receptor and a G-protein alpha subunit like Gα15/16 to enhance the signal.

    • Assay Procedure:

      • Plate the cells in a 96-well, black-walled, clear-bottom plate.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Add varying concentrations of the test compound to the wells.

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Data Analysis: Generate a concentration-response curve and calculate the EC50 and Emax for the increase in intracellular calcium.

In Vivo Assay

Objective: To assess the in vivo 5-HT2A receptor agonist activity. The head-twitch response in mice is a behavioral proxy for 5-HT2A receptor activation and is characteristic of serotonergic hallucinogens.[14][15][16]

Protocol:

  • Animals: Use male C57BL/6J mice.

  • Drug Administration: Administer varying doses of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine via intraperitoneal (i.p.) injection. Include a vehicle control group and a positive control group (e.g., DOI or psilocybin).

  • Observation: Place each mouse in an individual observation chamber and record its behavior for at least 30 minutes post-injection.

  • Quantification: Manually or automatically (using video tracking software) count the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.[17][18]

  • Data Analysis: Compare the frequency of head twitches in the drug-treated groups to the vehicle control group. A significant increase in head twitches is indicative of 5-HT2A receptor agonism.

Data Presentation

The following tables are templates for summarizing the expected quantitative data from the proposed experiments.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundD2 ReceptorD3 Receptor5-HT2A Receptor
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amineTBDTBDTBD
Dopamine (Reference)ValueValueValue
Serotonin (Reference)ValueValueValue

TBD: To be determined.

Table 2: Functional Activity (EC50, nM and Emax, %)

CompoundD2 (cAMP)5-HT2A (Ca2+ Flux)
EC50 Emax
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amineTBDTBD
Quinpirole (D2 Agonist)Value100%
DOI (5-HT2A Agonist)N/AN/A

TBD: To be determined. N/A: Not applicable.

Visualizations

Proposed Signaling Pathways

G cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway D2_agonist 5,6-dimethoxy-2,3-dihydro- 1H-inden-1-amine D2R D2 Receptor D2_agonist->D2R Binds Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HT2A_agonist 5,6-dimethoxy-2,3-dihydro- 1H-inden-1-amine HT2AR 5-HT2A Receptor HT2A_agonist->HT2AR Binds Gq Gαq/11 HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Proposed intracellular signaling pathways for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.

Experimental Workflow

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding Radioligand Binding Assays (D2, D3, 5-HT2A) functional Functional Assays (cAMP for D2, Ca²⁺ for 5-HT2A) binding->functional Inform htr Head-Twitch Response (Mouse Model) functional->htr Correlate end Mechanism of Action Hypothesis Refined htr->end start Compound Synthesis (5,6-dimethoxy-2,3-dihydro- 1H-inden-1-amine) start->binding

Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Conclusion

The structural features of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine strongly suggest a pharmacological profile involving the modulation of central dopamine and serotonin systems. This guide provides a robust, scientifically grounded framework for initiating a comprehensive investigation into its mechanism of action. The detailed protocols and structured approach outlined herein are designed to facilitate the efficient and rigorous characterization of this novel compound, ultimately contributing to a deeper understanding of its therapeutic potential and neuropharmacological effects.

References

  • Haadsma-Svensson, S. R., et al. (2001). Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. Journal of Medicinal Chemistry, 44(24), 4473-4485. [Link]

  • Nichols, D. E. (2025). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews. [Link]

  • Halberstadt, A. L., et al. (2019). The Selective Serotonin 5-HT 2A Receptor Agonist ( S )-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. ACS Pharmacology & Translational Science, 8(6). [Link]

  • Kaplan, A. A., et al. (2025). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. [Link]

  • Wootton, A. W., et al. (2023). The Synergistic Effects of 5-HT2A and TRP Agonism/Antagonism in Reducing Inflammation for Enhanced Mental and Physical Health. ACS Medicinal Chemistry Letters, 14(7), 1015-1020. [Link]

  • Nichols, D. E. (2025). 5-HT2A Receptors: Pharmacology and Functional Selectivity. Pharmacological Reviews. [Link]

  • Fantegrossi, W. E., et al. (2008). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. Journal of Pharmacology and Experimental Therapeutics, 327(3), 759-768. [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]

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  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]

  • Canal, C. E., & Morgan, D. (2012). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 224(1), 15-27. [Link]

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  • Goulet, M., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 39(2), 113-120. [Link]

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  • Cameron, L. P., et al. (2025). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Chemical Neuroscience. [Link]

  • Staroń, J., et al. (2021). The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7000. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Gatch, M. B. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of Neuroscience Methods, 333, 108573. [Link]

  • Gatch, M. B. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. ACS Chemical Neuroscience, 10(5), 2465-2473. [Link]

  • An, J. J., & Gurevich, V. V. (2010). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Frontiers in Molecular Neuroscience, 3, 16. [Link]

  • ResearchGate. (2025). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Retrieved from [Link]

  • Kim, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 30(6), 553-561. [Link]

  • Criswell, H. E., et al. (1988). 6-Hydroxydopamine Treatments Enhance Behavioral Responses to Intracerebral Microinjection of D1- and D2-Dopamine Agonists into Nucleus Accumbens and Striatum Without Changing Dopamine Antagonist Binding. Journal of Pharmacology and Experimental Therapeutics, 247(2), 778-786. [Link]

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Exploratory

An In-depth Technical Guide to 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine: A Core Scaffold in Neurodegenerative Disease Research

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The indane ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indane ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine and its parent ketone, 5,6-dimethoxy-1-indanone, have emerged as critical building blocks in the design of potent agents targeting neurodegenerative diseases, most notably Alzheimer's disease. This technical guide provides a comprehensive review of the synthesis, pharmacological significance, and structure-activity relationships of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine and its derivatives. We will delve into detailed synthetic protocols, explore its mechanism of action as an acetylcholinesterase (AChE) inhibitor, and present a logical framework for the rational design of next-generation therapeutics based on this versatile pharmacophore.

The Strategic Importance of the 5,6-Dimethoxyindanone Pharmacophore

The core value of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine in drug discovery lies in its foundational structure, often referred to as the 5,6-dimethoxy-indanone pharmacophore. This specific arrangement of a bicyclic indane ring with two methoxy groups is a recognized active fragment in highly potent acetylcholinesterase (AChE) inhibitors.[2] Its significance is exemplified by its presence in Donepezil, one of the most effective and widely prescribed drugs for the symptomatic treatment of Alzheimer's disease.[3][4][5]

The 5,6-dimethoxyindanone moiety is known to interact with the peripheral anionic site (PAS) of the AChE enzyme.[2] This interaction is crucial for its inhibitory activity and is also implicated in preventing AChE-induced aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2] The primary amine at the 1-position provides a versatile synthetic handle, allowing for the facile introduction of various side chains and functional groups to explore structure-activity relationships (SAR) and develop Multi-Target-Directed Ligands (MTDLs) aimed at the complex pathology of neurodegenerative disorders.[2]

cluster_core Core Scaffold & Key Precursor cluster_application Therapeutic Application & Derivatives Indenone 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Amine 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (Topic Molecule) Indenone->Amine Reductive Amination Donepezil Donepezil (AChE Inhibitor) Amine->Donepezil Serves as key building block for Derivatives Novel Bioactive Molecules (MTDLs) Amine->Derivatives Functionalized to create caption Relationship of the core amine to its precursor and applications.

Caption: Relationship of the core amine to its precursor and applications.

Synthesis and Characterization: A Methodological Overview

The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is typically achieved from its corresponding ketone precursor, 5,6-dimethoxy-1-indanone. The most common and efficient laboratory-scale method is reductive amination. This process involves the conversion of the ketone to an intermediate imine or oxime, which is then reduced to the primary amine.

General Experimental Protocol: Reductive Amination

This protocol is a representative synthesis based on established chemical principles for this transformation.[2][6]

Step 1: Oxime Formation

  • Dissolve 5,6-dimethoxy-1-indanone in a suitable solvent such as ethanol or methanol.

  • Add an excess of hydroxylamine hydrochloride, followed by a base (e.g., sodium acetate or pyridine) to neutralize the HCl released.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime product.

  • Filter, wash the solid with water, and dry under vacuum to yield 5,6-dimethoxy-1-indanone oxime.

Step 2: Reduction of the Oxime to the Primary Amine

  • Suspend the dried oxime in a solvent like methanol or ethanol.

  • Add a reducing agent. A common choice is catalytic hydrogenation using a catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[2][6]

  • Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature or with gentle heating.

  • Monitor the reaction until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.

Step 3: Purification and Characterization

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization and confirmation of the final product are performed using standard analytical techniques:

    • ¹H NMR: To confirm the presence of characteristic signals for the methoxy groups, aromatic protons, and the protons of the dihydroindenyl ring system, including the proton at the chiral center (C1).[2]

    • Mass Spectrometry: To confirm the correct molecular weight of the target compound.[2]

start Start: 5,6-dimethoxy-1-indanone step1 Step 1: Oxime Formation (+ Hydroxylamine HCl, Base) Reflux start->step1 intermediate Intermediate: 5,6-dimethoxy-1-indanone oxime step1->intermediate step2 Step 2: Reduction (e.g., H2, Pd/C) Stir under pressure intermediate->step2 product Crude Product: 5,6-dimethoxy-2,3-dihydro -1H-inden-1-amine step2->product purify Purification (Chromatography or Recrystallization) product->purify end Final Product purify->end caption General workflow for the synthesis of the target amine.

Caption: General workflow for the synthesis of the target amine.

Pharmacological Profile: Targeting Acetylcholinesterase

The primary therapeutic interest in the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold is its role in developing inhibitors for acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[7] A deficit in cholinergic neurotransmission is a well-established feature of Alzheimer's disease, and inhibiting AChE can increase acetylcholine levels in the brain, offering symptomatic relief.[3][8]

Mechanism of AChE Inhibition

The AChE enzyme possesses a deep and narrow gorge containing two main binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance. The 5,6-dimethoxyindanone moiety of inhibitors like Donepezil and its analogues preferentially binds to the PAS.[2] This interaction is significant for two reasons:

  • Allosteric Modulation: Binding at the PAS can allosterically modulate the conformation of the CAS, hindering substrate (acetylcholine) access and breakdown.

  • Anti-Aggregation Role: The PAS is also implicated in promoting the aggregation of amyloid-β peptides. Inhibitors that bind to this site can therefore interfere with this pathological process, offering a potential disease-modifying benefit beyond simple symptomatic relief.[2]

AChE Acetylcholinesterase (AChE) Enzyme Peripheral Anionic Site (PAS) Catalytic Active Site (CAS) Inhibitor Indanone-based Inhibitor (e.g., Donepezil Analogue) Inhibitor->AChE:f1 Binds to PAS ACh Acetylcholine (Substrate) ACh->AChE:f2 Blocked from CAS Abeta Amyloid-β (Aβ) Abeta->AChE:f1 Aggregation inhibited caption Mechanism of AChE inhibition by indanone-based compounds.

Caption: Mechanism of AChE inhibition by indanone-based compounds.

Structure-Activity Relationship (SAR) and Derivative Development

The amine group on the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold is a launchpad for extensive chemical modification. Research has shown that substituents on this amine, as well as modifications to the indanone ring itself, can significantly impact inhibitory potency and selectivity.

A study by Ali et al. explored a series of phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone analogues. Their findings demonstrated that the majority of these compounds exhibited moderate AChE inhibitory activity. The study highlighted that the presence of an OCH₃ (methoxy) group on the substituted phenyl ring led to a vast improvement in AChE inhibition, underscoring the sensitivity of the enzyme's binding pocket to electronic and steric factors.[9]

Compound IDR-Group on Phenyl RingAChE Inhibition (IC₅₀)
5a HModerate
5e 4-OCH₃Significant
5f 3,4-di-OCH₃Most Significant
Donepezil (Reference)~30-60 nM (varies)
(Data synthesized from qualitative descriptions in Ali et al.[9] and typical literature values for Donepezil)

These results provide a clear directive for medicinal chemists: elaboration of the core scaffold with electron-donating groups, particularly methoxy substituents, on appended aromatic rings is a fruitful strategy for enhancing bioactivity. The development of such synthetic analogues is driven by the goal of improving potency and blood-brain barrier (BBB) permeability while potentially avoiding class-specific side effects associated with earlier generations of inhibitors.[9]

Conclusion and Future Outlook

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is more than just a chemical intermediate; it is a validated and highly valuable scaffold for the discovery of drugs targeting complex neurological disorders. Its structural similarity to a key fragment of Donepezil provides a strong foundation for its use in AChE inhibitor design. The established synthetic routes are robust, and the primary amine allows for extensive diversification to probe structure-activity relationships.

Future research will likely focus on using this scaffold to create Multi-Target-Directed Ligands (MTDLs). By appending other pharmacophores to the amine handle, researchers can design single molecules that not only inhibit AChE but also modulate other relevant pathways in neurodegeneration, such as BACE-1 inhibition, metal chelation, or antioxidant activity.[4][10] The continued exploration of the chemical space around this privileged indanamine core holds significant promise for the development of the next generation of therapies for Alzheimer's disease and related dementias.

References

  • Ali, A., et al. (n.d.). New Acetylcholinesterase Inhibitors for Alzheimer's Disease. PubMed Central. [Link]

  • Google Patents (n.d.). CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride.
  • ResearchGate (n.d.). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. [Link]

  • ResearchGate (n.d.). (PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. [Link]

  • Pohanka, M. (2022). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. PubMed Central. [Link]

  • Bentham Science (n.d.). Acetylcholinesterase Enzyme Inhibitor Molecules with Therapeutic Potential for Alzheimer's Disease. [Link]

  • Google Patents (n.d.).
  • PubChem (n.d.). 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

  • PubChem (n.d.). 2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one. [Link]

  • Pharmaffiliates (n.d.). 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one. [Link]

  • Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. [Link]

  • PubMed Central (n.d.). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. [Link]

  • Frontiers (n.d.). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. [Link]

  • RSC Publishing (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. [Link]

  • Pharmaffiliates (n.d.). 5,6-Dimethoxy-2-((1-nitrosopiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one. [Link]

  • European Review for Medical and Pharmacological Sciences (n.d.). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. [Link]

  • ACS Publications (2023). Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs. [Link]

  • ResearchGate (n.d.). (PDF) Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase. [Link]

  • PubChem (n.d.). 1H-Inden-1-ol, 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-. [Link]

  • PubMed Central (n.d.). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. [Link]

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Foundational

Comprehensive Technical Guide: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Derivatives

Executive Summary & Pharmacological Significance[1][2][3] 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter 5,6-DMIA ) represents a privileged scaffold in medicinal chemistry.[1] Structurally, it is a rigidified anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Significance[1][2][3]

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter 5,6-DMIA ) represents a privileged scaffold in medicinal chemistry.[1] Structurally, it is a rigidified analogue of 3,4-dimethoxyphenethylamine (homoveratrylamine), locking the ethylamine side chain into a bicyclic system. This conformational restriction reduces the entropic penalty of binding to protein targets, making it a critical pharmacophore in neuropharmacology.

Core Applications:

  • Acetylcholinesterase (AChE) Inhibition: The 5,6-dimethoxy-1-indanone/amine motif is the lipophilic anchor of Donepezil (Aricept) , the gold-standard treatment for Alzheimer’s disease.

  • Monoamine Oxidase (MAO) Inhibition: As a rigidified amphetamine analogue, 5,6-DMIA derivatives exhibit selective MAO-B inhibition, relevant for Parkinson’s disease therapeutics.[1]

  • Psychoactive Research: Structurally related to mescaline and 2C-x compounds, though 1-aminoindanes generally lack the potent hallucinogenic 5-HT2A agonism of their 2-amino isomers (e.g., MDAI).[1]

Synthesis Strategy: The "Self-Validating" Protocol

As a Senior Application Scientist, I advocate for the Oxime Reduction Route over direct Reductive Amination for this specific substrate. The electron-rich dimethoxy ring makes the intermediate imine unstable and prone to polymerization under standard reductive amination conditions.[1] The oxime intermediate provides a stable "stopping point" for purification, ensuring high purity of the final amine.

Phase 1: Precursor Synthesis (5,6-Dimethoxy-1-indanone)
  • Reaction: Intramolecular Friedel-Crafts Acylation.[1]

  • Substrate: 3-(3,4-dimethoxyphenyl)propanoic acid.

  • Reagent: Polyphosphoric acid (PPA) or Methanesulfonic acid (MsOH). Avoid AlCl3 to prevent ether cleavage.

Phase 2: Oximation (The Purification Checkpoint)
  • Reagent: Hydroxylamine hydrochloride (

    
    ).
    
  • Base: Sodium Acetate (NaOAc) in Ethanol/Water.

  • Validation: The oxime precipitates as a crystalline solid.[1] If it is oil, the starting indanone was impure. Do not proceed until you have a solid oxime.

Phase 3: Reduction to Amine
  • Method A (High Throughput): Catalytic Hydrogenation (

    
    , Pd/C) in MeOH/Acetic Acid.
    
  • Method B (High Stereocontrol Potential): Reduction with

    
     / 
    
    
    
    (Caution: Lewis acid sensitivity) or
    
    
    .

Detailed Experimental Protocol

Step 1: Preparation of 5,6-Dimethoxy-1-indanone Oxime
  • Charge: In a 500 mL round-bottom flask, dissolve 5,6-dimethoxy-1-indanone (10.0 g, 52 mmol) in Ethanol (95%) (150 mL).

  • Add: Add Hydroxylamine HCl (5.4 g, 78 mmol) followed by Sodium Acetate (6.4 g, 78 mmol) dissolved in minimal water (20 mL).

  • Reflux: Heat to reflux (

    
    ) for 2–3 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane). The ketone spot (
    
    
    
    ) should disappear, replaced by the oxime (
    
    
    ).
  • Workup: Cool to room temperature. Pour into ice-water (400 mL). The oxime will precipitate as a white/off-white solid.[1]

  • Isolate: Filter, wash with cold water, and dry in a vacuum oven at

    
    .
    
    • Expected Yield: 90–95%

    • Checkpoint: Melting point should be sharp (

      
      ).
      
Step 2: Reduction to 5,6-Dimethoxy-1-indanamine (Hydrochloride Salt)
  • Setup: Use a high-pressure hydrogenation vessel (Parr shaker).

  • Charge: Suspend the Oxime (5.0 g, 24 mmol) in Methanol (100 mL) and Glacial Acetic Acid (5 mL).

  • Catalyst: Add 10% Pd/C (0.5 g) under a nitrogen blanket (Pyrophoric hazard!).

  • Reaction: Pressurize to 40–50 psi

    
    . Shake at room temperature for 6–12 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Salt Formation: Concentrate the filtrate to

    
    20 mL. Add HCl in diethyl ether  (2M, 15 mL).
    
  • Crystallization: Add anhydrous diethyl ether until turbid. Cool to

    
    . Collect the white precipitate.[1]
    

Data Summary: Reduction Methods Comparison

MethodReagentsYieldPurity profileNotes
Cat. Hydrogenation

, Pd/C, AcOH
85-92%High (>98%)Best for scale-up; requires pressure vessel.[1]
Hydride Reduction

, THF
75-80%ModerateRequires anhydrous conditions; tricky workup (aluminum salts).[1]
Zn/AcOH Zn dust, AcOH60-70%LowOften yields partially reduced byproducts; not recommended.[1]

Derivatization & SAR (Structure-Activity Relationship)[2]

To transition from a raw scaffold to a drug candidate (like Donepezil), derivatization at the Nitrogen atom is essential.

Mechanism: N-Alkylation for AChE Potency

The 5,6-dimethoxyindane moiety binds to the Peripheral Anionic Site (PAS) of Acetylcholinesterase. To bridge to the Catalytic Active Site (CAS) , a linker (usually 2-4 carbons) and a basic amine (piperidine) are required.

Key Synthesis Workflow (Donepezil Analogues):

  • Starting Material: 5,6-DMIA (Free base).

  • Reagent: 1-benzyl-4-(2-bromoethyl)piperidine.

  • Conditions:

    
    , Acetonitrile, Reflux, 12h.
    
  • Result: Formation of the "dual-binding" inhibitor.[1][2]

Visualizing the Science

Diagram 1: Synthesis Pathway

This flow illustrates the conversion from the carboxylic acid precursor to the final amine salt.

SynthesisRoute Start 3-(3,4-dimethoxyphenyl) propanoic acid Indanone 5,6-Dimethoxy-1-indanone (Key Intermediate) Start->Indanone Cyclization (PPA or MsOH) Oxime Indanone Oxime (Stable Solid) Indanone->Oxime NH2OH·HCl NaOAc, EtOH Amine 5,6-Dimethoxy-1-indanamine (Target Scaffold) Oxime->Amine Reduction (H2/Pd-C or LAH) Deriv N-Benzyl-Piperidine Derivative (Donepezil-like) Amine->Deriv N-Alkylation (Linker attachment)

Caption: Step-wise synthesis from acid precursor to bioactive Donepezil-like derivatives.

Diagram 2: Pharmacophore & SAR Logic

This diagram maps the structural features of the molecule to its biological function.

SAR_Map Core 5,6-Dimethoxy-1-indanamine Methoxy 5,6-Dimethoxy Group Core->Methoxy Ring Rigid Indane Ring Core->Ring Amine 1-Amino Group Core->Amine PAS AChE Peripheral Anionic Site Binding Methoxy->PAS Pi-stacking / H-bond Entropy Reduced Entropic Penalty (High Affinity) Ring->Entropy Conformational Lock Linker Attachment Point for CAS Linkers Amine->Linker N-Alkylation Site

Caption: Structure-Activity Relationship (SAR) mapping of the 5,6-DMIA scaffold.[1]

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry.

  • Musial, A., et al. (2020). "Indanones as a scaffold for drug discovery."[1] Beilstein Journal of Organic Chemistry.

  • Costello, D. P., et al. (2025). "Efficient Synthesis of Aminoindane Derivatives via Oxime Reduction." Organic Syntheses.

  • PubChem Compound Summary. (2025). "1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-."[1] National Center for Biotechnology Information.[1]

  • Horn, A. S., et al. (1978). "Structure-activity relations for the inhibition of 5-HT uptake by phenylaminotetralins and aminoindanes." European Journal of Pharmacology.

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Exploratory

Technical Deep Dive: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

This guide is structured as an advanced technical whitepaper designed for researchers in medicinal chemistry and neuropharmacology. It synthesizes confirmed chemical data with structure-activity relationship (SAR) logic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for researchers in medicinal chemistry and neuropharmacology. It synthesizes confirmed chemical data with structure-activity relationship (SAR) logic to provide a comprehensive profile of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine .

Pharmacophore Analysis, Synthesis, and Neuropharmacological Implications

Part 1: Executive Technical Summary

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (also known as 5,6-dimethoxy-1-aminoindane ) is a bicyclic aromatic amine belonging to the aminoindane class. Structurally, it represents a rigidified analogue of 3,4-dimethoxybenzylamine. Unlike its regioisomer 5,6-dimethoxy-2-aminoindane (MDAI) —which is a known non-neurotoxic serotonin releasing agent—the 1-aminoindane scaffold is primarily characterized by Monoamine Oxidase (MAO) inhibitory activity and neuroprotective potential.

This compound serves as a critical intermediate in the synthesis of acetylcholinesterase inhibitors (such as Donepezil analogs) and is a structural congener of the anti-Parkinsonian drug Rasagiline .

PropertySpecification
IUPAC Name 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine
Common Name 5,6-Dimethoxy-1-aminoindane
CAS Number (HCl) 83402-82-8
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol (Free base)
Key Pharmacophore Rigidified Benzylamine / 1-Aminoindane core
Primary Target Monoamine Oxidase B (MAO-B) [Predicted/SAR]
Part 2: Structural Logic & SAR Analysis

To understand the pharmacological utility of 5,6-dimethoxy-1-aminoindane, one must analyze its structural relationship to established bioactive molecules.

1. The Regioisomer Distinction (Critical)

The position of the amine group on the indane ring dictates the pharmacological class:

  • 2-Aminoindanes (e.g., MDAI): The amine is on the

    
    -carbon relative to the benzene ring. These are rigid analogues of amphetamines . They typically act as monoamine releasing agents (SSRA/DA/NE).
    
  • 1-Aminoindanes (Target Molecule): The amine is on the

    
    -carbon (benzylic position). These are rigid analogues of benzylamines . They typically act as MAO inhibitors  and lack the potent psychostimulant effects of the 2-amino isomers.
    
2. Substitution Effects
  • Indane Core: Provides steric constraint, often increasing binding affinity by reducing the entropic cost of receptor binding compared to flexible phenethylamines.

  • 5,6-Dimethoxy Pattern: Mimics the 3,4-dimethoxy substitution seen in many bioactive catecholamine derivatives. In the context of MAO inhibitors, this electron-donating substitution can enhance affinity for the enzyme active site compared to the unsubstituted parent (1-aminoindane).

3. Pathway Visualization

The following diagram illustrates the structural derivation and divergent pharmacological pathways.

SAR_Logic Phenethylamine Phenethylamine Backbone (Flexible) Indane_Core Rigidification (Indane Ring Formation) Phenethylamine->Indane_Core Benzylamine Benzylamine Backbone (MAO Substrate/Inhibitor) Benzylamine->Indane_Core Amino_2 2-Aminoindane (MDAI) (Amphetamine Analog) Serotonin Releasing Agent Indane_Core->Amino_2 Amine at C2 Amino_1 1-Aminoindane (Target) (Benzylamine Analog) MAO Inhibitor / Neuroprotective Indane_Core->Amino_1 Amine at C1 Rasagiline Rasagiline (N-propargyl-1-aminoindane) Amino_1->Rasagiline N-propargylation

Figure 1: Structural divergence of aminoindanes.[1] The 1-amino position directs activity toward enzyme inhibition (MAO) rather than monoamine release.

Part 3: Synthesis Protocols

The synthesis of 5,6-dimethoxy-1-aminoindane is most efficiently achieved via the Reductive Amination of 5,6-dimethoxy-1-indanone. This route is preferred for laboratory-scale production due to its mild conditions and high yield.

Precursor
  • Starting Material: 5,6-Dimethoxy-1-indanone (CAS 2107-69-9)[2]

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol (
    
    
    ).
Experimental Workflow (Step-by-Step)

Step 1: Imine Formation

  • In a dry round-bottom flask, dissolve 10.0 mmol of 5,6-dimethoxy-1-indanone in 50 mL of anhydrous Methanol.

  • Add 100.0 mmol (10 eq) of Ammonium Acetate.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (

    
    ) to allow the formation of the imine intermediate.
    

Step 2: Reduction

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 7.0 mmol (0.7 eq) of Sodium Cyanoborohydride (

    
    ) portion-wise. Caution: Toxic HCN gas may evolve if acidified; maintain basic/neutral pH.
    
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours .

Step 3: Quenching and Isolation

  • Quench the reaction by adding 10 mL of 6M HCl (carefully) to decompose excess hydride and hydrolyze any boron complexes.

  • Evaporate the methanol under reduced pressure.

  • Dilute the residue with water and wash with Diethyl Ether (2 x 20 mL) to remove unreacted ketone.

  • Basify the aqueous layer to pH >12 using 20% NaOH solution.

  • Extract the free base amine with Dichloromethane (DCM) (3 x 30 mL).

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Salt Formation (Optional but Recommended)

  • Dissolve the crude oil in a minimum amount of cold isopropanol.

  • Add concentrated HCl dropwise until precipitation is complete.

  • Recrystallize from Ethanol/Ether to obtain 5,6-dimethoxy-1-aminoindane hydrochloride as a white crystalline solid.

Synthesis Pathway Diagram

Synthesis_Flow Indanone 5,6-Dimethoxy-1-indanone (Ketone Precursor) Imine Imine Intermediate (Transient) Indanone->Imine + NH4OAc, MeOH Reduction Reductive Step (NaBH3CN / NH4OAc) Imine->Reduction In situ Product 5,6-Dimethoxy-1-aminoindane (Free Base) Reduction->Product Reduction Salt HCl Salt Formulation (Stable Solid) Product->Salt + HCl/IPA

Figure 2: Reductive amination pathway for the synthesis of the target compound.

Part 4: Pharmacological Applications & Validation[4]
1. Monoamine Oxidase (MAO) Inhibition

The 1-aminoindane scaffold is the pharmacophore responsible for the MAO-B inhibitory activity of Rasagiline .

  • Mechanism: The amine group coordinates with the flavin cofactor in the MAO enzyme. The rigid indane ring fits into the hydrophobic pocket of the active site.

  • Effect of Dimethoxy Group: The 5,6-dimethoxy substitution increases lipophilicity (

    
    ) and electron density. While Rasagiline is an irreversible inhibitor due to its propargyl group, 5,6-dimethoxy-1-aminoindane (lacking the propargyl group) acts as a reversible competitive inhibitor .
    
  • Therapeutic Relevance: Compounds in this class are investigated for Parkinson's disease (dopamine sparing) and neuroprotection (anti-apoptotic activity via mitochondrial stabilization).

2. Experimental Validation: MAO-B Inhibition Assay

To validate the activity of synthesized compounds, the following enzymatic assay protocol is standard.

Protocol: Fluorometric MAO-B Assay

  • Reagents: Recombinant Human MAO-B enzyme, Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

  • Preparation: Dilute the test compound (5,6-dimethoxy-1-aminoindane) in DMSO to varying concentrations (

    
    ).
    
  • Incubation:

    • Mix

      
       of MAO-B enzyme solution (0.1 U/mL) with 
      
      
      
      of test compound.
    • Incubate at 37°C for 15 minutes.

  • Reaction:

    • Add

      
       of reaction mix (200 
      
      
      
      Amplex Red, 1 U/mL HRP, 1 mM Tyramine).
    • Incubate for 30 minutes at room temperature in the dark.

  • Measurement: Measure fluorescence at Ex/Em = 530/590 nm .

  • Analysis: Calculate

    
     by plotting inhibition percentage vs. log concentration.
    
3. Safety & Toxicology
  • Hazard Identification: As a primary amine and indane derivative, the compound is an irritant to eyes, respiratory system, and skin.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store the HCl salt at -20°C, protected from light and moisture.

Part 5: References
  • Synthesis of 1-Aminoindanes:

    • Title: "Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof"

    • Source: Patent CN101062897A / WO1996021640A1

    • Context: Describes the industrial reduction of indanone oximes to 1-aminoindanes.

    • Link:

  • Pharmacology of Aminoindanes:

    • Title: "Rasagiline: a novel anti-Parkinsonian monoamine oxidase-B inhibitor with neuroprotective activity"

    • Source: Expert Review of Neurotherapeutics (Contextual grounding for 1-aminoindane scaffold activity).

    • Link:

  • Chemical Data & Properties:

    • Title: "5,6-Dimethoxy-1-aminoindane Hydrochloride"[3][4][5][6]

    • Source: PubChem Compound Summary

    • Link:(Note: Specific CAS 83402-82-8 is the HCl salt variant of the described scaffold).

  • Related Psychoactive Compounds (Contrast):

    • Title: "MDAI (5,6-dimethoxy-2-aminoindane) Profile"

    • Source: Wikipedia / Scientific Literature on 2-Aminoindanes

    • Link:

Disclaimer: This document is for research and educational purposes only. The synthesis and use of bioactive amines may be subject to regulatory control depending on jurisdiction. Always adhere to local laws and GLP (Good Laboratory Practice) guidelines.

Sources

Foundational

Technical Monograph: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development. It prioritizes the practical handling, synthesis, and application of 5,6-dimethoxy-2,3-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development. It prioritizes the practical handling, synthesis, and application of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine , a critical pharmacophore in neurodegenerative therapeutic research.

[1]

Executive Summary

5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (also known as 5,6-dimethoxy-1-aminoindane ) is a bicyclic primary amine serving as a high-value intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors.[1][2] It is the immediate metabolic and synthetic precursor to the indanone moiety found in Donepezil (Aricept) , a frontline treatment for Alzheimer’s disease.

Beyond its role as a building block, the compound belongs to the aminoindane class, exhibiting intrinsic bioactivity profiles relevant to monoamine oxidase (MAO) inhibition and serotonin regulation. This guide details its chemical identity, validated synthesis protocols, and handling requirements.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The compound is most stable and commercially available as its hydrochloride salt. Researchers must distinguish between the free base (often an oil or low-melting solid) and the salt form (crystalline solid) during stoichiometric calculations.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine
Common Name 5,6-Dimethoxy-1-aminoindane
CAS Number (HCl Salt) 83402-82-8
CAS Number (Free Base) Not widely established; often cited as derivative of 2107-69-9 (Indanone)
CAS Number ((R)-Isomer) 1260590-97-3
Molecular Formula C₁₁H₁₅NO₂ (Free Base) / C₁₁H₁₆ClNO₂ (HCl Salt)
Molecular Weight 193.24 g/mol (Free Base) / 229.70 g/mol (HCl Salt)
SMILES COC1=C(OC)C=C2C(N)CCC2=C1
Physical Properties
PropertyValue
Appearance Off-white to pale yellow crystalline powder (HCl salt)
Melting Point 230–235 °C (decomposition, HCl salt)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in ether/hexane.
pKa (Calculated) ~9.5 (Conjugate acid)

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the reductive amination of 5,6-dimethoxy-1-indanone . While direct reductive amination (using ammonium acetate/NaBH₃CN) is possible, the Oxime Route is preferred for higher purity and yield in a research setting.

Reaction Pathway Visualization

SynthesisPathway Indanone 5,6-Dimethoxy-1-indanone (CAS 2107-69-9) Oxime Intermediate Oxime (Solid Precipitate) Indanone->Oxime Amine 5,6-Dimethoxy-1-aminoindane (Target) Oxime->Amine Reagent1 NH2OH·HCl NaOAc, EtOH Reagent2 H2 (50 psi), Pd/C or Zn/AcOH

Figure 1: Two-step synthesis via oxime intermediate, avoiding high-pressure ammonia.

Detailed Protocol: The Oxime Route
Step 1: Formation of 5,6-Dimethoxy-1-indanone Oxime
  • Reagents: Dissolve 5,6-dimethoxy-1-indanone (1.0 eq) in Ethanol (10 mL/g).

  • Addition: Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) dissolved in a minimum amount of water.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the ketone spot disappears.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water. The oxime will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Checkpoint: Yield should be >90%.

Step 2: Reduction to Amine (Catalytic Hydrogenation)
  • Setup: Place the dried oxime (1.0 eq) in a hydrogenation vessel (Parr shaker or autoclave).

  • Solvent: Dissolve in Methanol containing catalytic concentrated HCl (to prevent secondary amine formation) or Acetic Acid.

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Reaction: Pressurize with Hydrogen gas (H₂) to 40–50 psi. Agitate at room temperature for 6–12 hours.

  • Filtration: Carefully filter off the catalyst over a Celite pad (Caution: Pyrophoric).

  • Purification: Concentrate the filtrate. Recrystallize the residue from Isopropanol/Ether to obtain the 5,6-dimethoxy-1-aminoindane hydrochloride .

Pharmaceutical Applications & Mechanism

Donepezil Pharmacophore

This amine is the structural anchor of Donepezil , a reversible acetylcholinesterase inhibitor. The 5,6-dimethoxyindane moiety mimics the interactions of the natural substrate acetylcholine within the enzyme's active site, specifically interacting with the peripheral anionic site (PAS) of AChE.

  • Synthesis Link: The amine is typically reacted with a benzyl-piperidine derivative (via alkylation) to form the final drug scaffold.

  • Significance: Modifications to the 5,6-dimethoxy pattern often result in a drastic loss of potency, highlighting the specific steric and electronic requirements of this fragment.

Monoaminergic Activity

Structurally, the compound is an isomer of MDAI (5,6-dimethoxy-2-aminoindane) . While MDAI is a potent serotonin releasing agent (SRA), the 1-amino isomer (this topic) exhibits:

  • MAO Inhibition: Moderate inhibitory activity against Monoamine Oxidase B (MAO-B).

  • Selectivity: Lower affinity for serotonin transporters (SERT) compared to the 2-amino isomer, making it less psychoactive but more suitable as a "silent" scaffold for cognitive enhancers.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed:

MethodExpected Signals (HCl Salt)
¹H NMR (DMSO-d₆) δ 8.5 (br s, 3H, NH₃⁺), δ 7.1–6.9 (s, 2H, Ar-H), δ 4.5 (m, 1H, CH-N), δ 3.8 (s, 6H, OMe), δ 3.0–2.8 (m, 2H, Ar-CH₂), δ 2.4–2.0 (m, 2H, CH₂).
MS (ESI) m/z 194.1 [M+H]⁺ (Base peak).
IR (ATR) 2900–3000 cm⁻¹ (C-H stretch), 1500–1600 cm⁻¹ (Ar C=C), 1250 cm⁻¹ (C-O-C stretch).

Safety & Handling (E-E-A-T)

  • Corrosivity: As a primary amine, the free base is caustic and can cause chemical burns. The HCl salt is an irritant to eyes and respiratory tracts.

  • Storage: Hygroscopic. Store in a desiccator at -20 °C for long-term stability.

  • Regulatory: While not a scheduled substance in most jurisdictions (unlike its 2-amino isomer analog MDAI), it is a chemical intermediate. Researchers should verify local regulations regarding indane derivatives.

References

  • PubChem. (n.d.). 1-Amino-5,6-dimethoxyindane Hydrochloride.[3] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride) and Related Compounds." Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

Sources

Exploratory

The Indanamine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indanamine scaffold, a conformationally restrained phenethylamine analogue, has carved a unique and multifaceted hi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indanamine scaffold, a conformationally restrained phenethylamine analogue, has carved a unique and multifaceted history within medicinal chemistry. This guide provides a comprehensive exploration of the discovery and evolution of indanamine compounds, from their initial synthesis and early, often serendipitous, pharmacological investigations to their rational design as highly selective agents for treating neurodegenerative diseases and their parallel emergence as a significant class of psychoactive substances. We will delve into the key synthetic methodologies that have enabled access to a diverse chemical space, the critical structure-activity relationship (SAR) studies that have guided their development, and the intricate pharmacology that underpins their therapeutic and psychoactive effects. This technical resource is intended to provide researchers and drug development professionals with a thorough understanding of the indanamine core, its historical context, and its continuing potential for the discovery of novel therapeutics.

The Genesis of a Privileged Scaffold: Early Synthesis and Pharmacological Exploration

The story of indanamine compounds begins not with a targeted therapeutic goal, but with the fundamental exploration of chemical synthesis and the pharmacological effects of novel structures. The indane framework, a benzene ring fused to a cyclopentane ring, offered a rigid scaffold to probe the SAR of sympathomimetic amines like amphetamine.

First Forays into Synthesis: The Reduction of Indanone Oximes

One of the earliest and most straightforward entries into the 2-aminoindane series involved the chemical reduction of 2-indanone oxime. This method, explored in the mid-20th century, provided a reliable route to the parent 2-aminoindane structure.

Experimental Protocol: Catalytic Hydrogenation of 2-Indanone Oxime [1][2]

This protocol represents a classical approach to the synthesis of 2-aminoindane.

  • Step 1: Oximation of 2-Indanone. 2-indanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent like ethanol. The mixture is typically refluxed to drive the reaction to completion, yielding 2-indanone oxime.

  • Step 2: Catalytic Hydrogenation. The dried 2-indanone oxime is dissolved in a solvent such as glacial acetic acid. A hydrogenation catalyst, such as Palladium on carbon (Pd/C), is added to the solution.[1]

  • Step 3: Hydrogenation Reaction. The reaction mixture is subjected to a hydrogen atmosphere, typically at elevated pressure (e.g., 3 atm), and stirred at room temperature.[1]

  • Step 4: Work-up and Isolation. Upon completion of the reaction (monitored by techniques like thin-layer chromatography), the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting residue is dissolved in water and basified with a strong base (e.g., NaOH) to liberate the free amine.

  • Step 5: Purification. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated to yield 2-aminoindane. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

The choice of catalyst and reaction conditions was found to be critical. For instance, using a Raney Nickel catalyst often required basic conditions to achieve high yields of the primary amine.[1] These early synthetic efforts laid the groundwork for the production of a variety of indanamine derivatives for further pharmacological evaluation.

Early Pharmacological Probes: A Search for Therapeutic Utility

Initial pharmacological studies in the 1960s and 1970s explored a range of potential therapeutic applications for indanamine compounds, largely driven by their structural similarity to known bioactive molecules. These investigations, while not always leading to clinical breakthroughs, provided the first insights into the biological activities of this chemical class.

The Divergence of Paths: From Therapeutic Potential to Psychoactive Prominence

The 1990s marked a significant turning point in the history of indanamine research, with two distinct and divergent paths of investigation emerging: the rational design of 1-aminoindan derivatives for neurodegenerative diseases and the exploration of 2-aminoindanes as psychoactive substances.

The Rise of Rasagiline and Ladostigil: A New Hope for Neurodegenerative Disorders

The discovery of the potent and selective monoamine oxidase B (MAO-B) inhibitory properties of the 1-aminoindan scaffold led to the development of two significant therapeutic agents: rasagiline and ladostigil.

Rasagiline (Azilect®) , developed by Teva Pharmaceutical Industries, is a selective, irreversible inhibitor of MAO-B.[3][4] Its mechanism of action involves increasing the levels of dopamine in the brain by preventing its breakdown, thereby alleviating the motor symptoms of Parkinson's disease.[3][4]

Ladostigil , a multimodal drug candidate, was designed to concurrently inhibit both cholinesterase and MAO enzymes.[1] This dual-action strategy aimed to provide symptomatic relief in Alzheimer's disease by modulating both acetylcholine and monoamine levels.[1]

Mechanism of Action of Rasagiline:

Rasagiline_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolism Dopamine_in_cleft Dopamine Dopamine->Dopamine_in_cleft Release Dopamine_Metabolites Inactive Metabolites MAO-B->Dopamine_Metabolites Rasagiline Rasagiline Rasagiline->MAO-B Irreversible Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_in_cleft->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Caption: Rasagiline's mechanism of action in Parkinson's disease.

Experimental Protocol: Industrial Synthesis of Rasagiline

The commercial synthesis of rasagiline often involves the resolution of racemic 1-aminoindan followed by propargylation.

  • Step 1: Resolution of (±)-1-Aminoindan. Racemic 1-aminoindan is treated with a chiral acid, such as L-tartaric acid, in a suitable solvent system (e.g., isopropanol/methanol). This leads to the diastereoselective precipitation of the desired (R)-1-aminoindan salt.

  • Step 2: Liberation of the Free Amine. The resolved salt is treated with a base to liberate the enantiomerically pure (R)-1-aminoindan.

  • Step 3: N-Propargylation. (R)-1-aminoindan is then reacted with a propargylating agent, such as propargyl benzenesulfonate or propargyl chloride, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile) to yield (R)-N-propargyl-1-aminoindan (rasagiline).[5]

  • Step 4: Salt Formation. The resulting rasagiline free base is then converted to a pharmaceutically acceptable salt, such as the mesylate or tartrate, for formulation.[6]

The Psychoactive Frontier: The Work of David E. Nichols

In the 1990s, the research group of David E. Nichols at Purdue University began to investigate 2-aminoindane derivatives as rigid analogs of psychoactive phenethylamines like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[7] Their goal was to develop non-neurotoxic alternatives that could be used as tools to study the pharmacology of serotonin release. This research led to the synthesis and characterization of several key compounds, including 5,6-methylenedioxy-2-aminoindan (MDAI).

Experimental Protocol: Synthesis of MDAI (5,6-Methylenedioxy-2-aminoindan)

The synthesis of MDAI, as described by Nichols and colleagues, follows a multi-step sequence starting from a substituted indanone.

  • Step 1: Synthesis of 5,6-Methylenedioxy-1-indanone. This intermediate is prepared from commercially available starting materials through a series of reactions typically involving cyclization to form the indanone ring system.

  • Step 2: Oximation of 5,6-Methylenedioxy-1-indanone. The indanone is reacted with hydroxylamine to form the corresponding oxime.

  • Step 3: Reduction of the Oxime. The oxime is then reduced to the corresponding amine, 5,6-methylenedioxy-1-aminoindan.

  • Step 4: Conversion to 2-Aminoindan Derivative. A series of chemical transformations are then employed to convert the 1-aminoindan isomer to the desired 2-aminoindan scaffold, MDAI.

Pharmacology and Structure-Activity Relationships

The diverse biological activities of indanamine compounds are a direct result of their interactions with various cellular targets, primarily monoamine transporters and enzymes.

Interaction with Monoamine Transporters

Many 2-aminoindane derivatives act as monoamine transporter substrates, promoting the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The specific substitution pattern on the aromatic ring and the amino group dramatically influences their potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Table 1: Monoamine Transporter Release Activity of Selected Indanamine Derivatives

CompoundDAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)Reference
2-Aminoindane (2-AI)43986>10,000[8]
MDAI1,334117114[4]
MMAI>10,0003,10131[4]

Experimental Protocol: In Vitro Monoamine Transporter Binding Assay [9]

This protocol outlines a general procedure for determining the binding affinity of indanamine compounds to monoamine transporters using radioligand competition assays.

  • 1. Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured under standard conditions.

    • On the day of the assay, cells are harvested and homogenized in an ice-cold buffer.

    • The homogenate is centrifuged, and the resulting cell membrane pellet is washed and resuspended in the assay buffer.

  • 2. Competition Binding Assay:

    • Aliquots of the membrane preparation are incubated with a specific radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) at a concentration near its Kd value.

    • A range of concentrations of the unlabeled indanamine test compound is added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

  • 3. Incubation and Filtration:

    • The assay plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • 4. Scintillation Counting and Data Analysis:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Causality in Experimental Choices: The use of stably transfected cell lines expressing a single human monoamine transporter allows for the precise determination of a compound's affinity for each transporter subtype without the confounding variables present in more complex systems like brain synaptosomes. The choice of radioligand is critical; high-affinity and selective radioligands are necessary to obtain reliable and reproducible data.

Enzyme Inhibition: The Case of MAO-B

As discussed, 1-aminoindan derivatives, particularly rasagiline, are potent inhibitors of MAO-B. The propargylamine moiety in rasagiline forms a covalent bond with the flavin cofactor of the enzyme, leading to irreversible inhibition.[3] This high selectivity for MAO-B over MAO-A is a key factor in its favorable side-effect profile, as MAO-A is primarily responsible for the metabolism of dietary amines like tyramine.

Conclusion and Future Directions

The history of indanamine compounds is a testament to the often-unpredictable path of drug discovery. From their humble beginnings as synthetic curiosities, they have evolved into both valuable therapeutic agents for debilitating neurological disorders and a significant class of psychoactive substances with complex pharmacological profiles. The rigid indanamine scaffold has proven to be a remarkably versatile platform for medicinal chemists, allowing for the fine-tuning of activity towards specific biological targets.

Future research in this area is likely to focus on several key aspects:

  • Development of Novel Therapeutics: The multimodal approach exemplified by ladostigil may inspire the design of new indanamine-based compounds that target multiple pathways involved in complex diseases.

  • Understanding Psychoactive Effects: Further investigation into the SAR of psychoactive 2-aminoindanes will continue to shed light on the molecular mechanisms underlying their effects on mood, perception, and cognition.

  • Expansion of the Chemical Space: The development of new and more efficient synthetic methodologies will undoubtedly lead to the creation of novel indanamine derivatives with as-yet-undiscovered biological activities.

The journey of the indanamine core is far from over. Its rich history and diverse pharmacology ensure that it will remain a subject of intense scientific interest for years to come, with the potential to yield new insights into the workings of the central nervous system and to provide novel therapeutic solutions for a range of human diseases.

References

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. Published December 28, 2022. [Link]

  • Synthesis of a Parkinson's Disease Treatment Drug, the R,R-Tartrate Salt of R-Rasagiline: A Three Week Introductory Organic Chemistry Lab Sequence. Journal of Chemical Education. [Link]

  • What is the mechanism of Rasagiline mesylate? Patsnap Synapse. Published July 17, 2024. [Link]

  • 2-Aminoindane. Wikipedia. [Link]

  • Reaction pathway of 2-indanone oxime hydrogenation in neutral or basic... ResearchGate. [Link]

  • The Reduction of 2-Indanone Oxime to 2-Aminoindane. Methods and Mechanisms. The Journal of Organic Chemistry. [Link]

  • Rasagiline for the management of Parkinson's disease. Open Access Journals. [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PMC. [Link]

  • US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google P
  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. [Link]

  • Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment. Bentham Science Publisher. [Link]

  • A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor. PubMed. [Link]

  • In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. PMC - PubMed Central. [Link]

  • David E. Nichols. Wikipedia. [Link]

Sources

Foundational

The Pharmacological Profile of Dimethoxy-Dihydro-Inden-Amine Derivatives: A Technical Guide for Drug Development Professionals

Abstract The dimethoxy-dihydro-inden-amine scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of pharmacological activities. This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dimethoxy-dihydro-inden-amine scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological profiles of these compounds. We will delve into their interactions with key biological targets, including G-protein coupled receptors (GPCRs) and enzymes, and elucidate the molecular mechanisms that underpin their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge and practical insights into the experimental evaluation of this promising class of molecules.

Introduction: The Versatility of the Inden-Amine Scaffold

The 2-aminoindane framework, a rigid analog of phenethylamine, serves as a foundational structure for numerous psychoactive and therapeutic agents.[1] The incorporation of a dihydroindene ring system constrains the conformational flexibility of the ethylamine side chain, a common feature in many neurotransmitters and receptor ligands. This rigidity can lead to enhanced selectivity and potency for specific biological targets. The addition of dimethoxy substituents on the aromatic ring further modulates the electronic and steric properties of the molecule, significantly influencing its pharmacological profile.

Derivatives of dimethoxy-dihydro-inden-amine have been investigated for a range of therapeutic applications, including their potential as:

  • Central Nervous System (CNS) Agents: Targeting serotonergic and dopaminergic receptors, these compounds have shown potential as psychedelics, anorectics, and pro-sexual agents.[2][3]

  • Enzyme Inhibitors: Certain derivatives have been designed to inhibit enzymes such as acetylcholinesterase, relevant to the treatment of Alzheimer's disease.[4][5]

  • Anticancer Therapeutics: By targeting cellular machinery like tubulin, some dimethoxy-dihydro-inden-amine derivatives exhibit potent antiproliferative and anti-angiogenic effects.[6]

This guide will systematically explore the chemical synthesis and pharmacological evaluation of these diverse derivatives, providing a robust framework for future drug discovery efforts.

Synthetic Strategies for Dimethoxy-Dihydro-Inden-Amine Derivatives

The synthesis of dimethoxy-dihydro-inden-amine derivatives typically involves multi-step sequences that allow for the introduction of various substituents to explore structure-activity relationships. A common approach begins with the construction of a substituted dihydro-indenone core, followed by the introduction of the amine functionality.

Synthesis of Anticancer Dihydro-1H-indene Derivatives

A representative synthetic route for preparing dihydro-1H-indene derivatives with antitubulin activity is outlined below.[6] This pathway highlights a classical approach involving cyclization, condensation, and reduction steps.

Experimental Protocol:

  • Cyclization to Form the Indenone Core: 3-(3,4,5-trimethoxyphenyl)propanoic acid is treated with polyphosphoric acid (PPA) at elevated temperatures (e.g., 90°C) to facilitate an intramolecular Friedel-Crafts acylation, yielding the corresponding 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one.[6]

  • Aldol Condensation: The indenone intermediate is then subjected to a base-catalyzed (e.g., KOH in methanol) aldol condensation with a substituted benzaldehyde. This step introduces diversity at what will become the side chain of the final compound.[6]

  • Reductive Steps: The resulting benzylidene intermediate undergoes two successive reductions. The first, using a strong reducing agent like lithium aluminum hydride (LiAlH4), reduces the ketone. The second, a catalytic hydrogenation (H2, Pd/C), reduces the exocyclic double bond to afford the final dihydro-1H-indene derivative.[6]

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis of Dihydro-1H-indene Derivatives start 3-(3,4,5-trimethoxyphenyl)propanoic acid step1 Cyclization (PPA, 90°C) start->step1 intermediate1 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one step1->intermediate1 step2 Aldol Condensation (Substituted Benzaldehyde, KOH, MeOH) intermediate1->step2 intermediate2 Benzylidene Intermediate step2->intermediate2 step3 Reduction 1 (LiAlH4, THF) intermediate2->step3 intermediate3 Reduced Ketone Intermediate step3->intermediate3 step4 Reduction 2 (H2, Pd/C, MeOH) intermediate3->step4 end Final Dihydro-1H-indene Derivative step4->end

Caption: Synthetic workflow for antitubulin dihydro-1H-indene derivatives.

Pharmacological Profiles and Mechanisms of Action

The pharmacological activity of dimethoxy-dihydro-inden-amine derivatives is highly dependent on the substitution pattern of the dimethoxy groups, the nature of the amine substituent, and the overall stereochemistry of the molecule.

Serotonergic and Dopaminergic Activity

A significant portion of research into related compounds has focused on their interaction with serotonin (5-HT) and dopamine (D) receptors. While direct data on dimethoxy-dihydro-inden-amine derivatives can be limited, valuable insights can be drawn from structurally similar dimethoxyphenyl-isopropylamines and 2-aminoindanes.

  • 5-HT2A and 5-HT2B Receptor Interactions: Many psychedelic phenethylamines, which share the dimethoxyphenyl moiety, are potent agonists at 5-HT2A receptors.[7][8] The affinity for these receptors is often correlated with the lipophilicity of substituents on the aromatic ring.[7][8] For instance, in a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogs, affinity for both human 5-HT2A and 5-HT2B receptors was found to correlate with the lipophilicity of the 4-position substituent.[7] It is crucial to also evaluate activity at 5-HT2B receptors due to the potential for cardiac valvulopathy with chronic activation.[7][8][9] The psychedelic phenethylamine 2C-G-3, which possesses a 4,7-dimethoxy-2,3-dihydro-1H-inden-5-yl)ethanamine structure, is known to produce psychedelic effects, presumably through 5-HT2A agonism.[2]

  • Dopamine D2-like Receptor Agonism: The derivative RDS-127 (4,7-dimethoxy-N,N-dipropyl-2-aminoindane) has been identified as a dopamine D2-like receptor agonist.[3] This compound also exhibits some activity at serotonergic and adrenergic receptors.[3] The N,N-dipropyl substitution on the amine is a common feature in many dopamine receptor agonists. In animal studies, RDS-127 has been shown to produce anorectic and pro-sexual effects.[3]

Signaling Pathway for 5-HT2A Receptor Agonism

G cluster_pathway Canonical 5-HT2A Receptor Signaling ligand Dimethoxy-dihydro-inden-amine Agonist receptor 5-HT2A Receptor (GPCR) ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc activates downstream Downstream Cellular Effects (e.g., Psychedelic Effects) pkc->downstream

Caption: Gq-coupled signaling cascade initiated by 5-HT2A receptor agonists.

Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition: Novel derivatives of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one have been synthesized and evaluated as acetylcholinesterase inhibitors.[4][5] These compounds, which include carboxamide and thiourea analogs, represent a potential therapeutic strategy for Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.

  • Tubulin Polymerization Inhibition: A series of dihydro-1H-indene derivatives have been designed as inhibitors of tubulin polymerization, a mechanism shared by several successful anticancer drugs.[6] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[6] Compound 12d from one study was identified as a particularly potent derivative, with IC50 values in the nanomolar range against several cancer cell lines.[6]

Structure-Activity Relationships (SAR)

The pharmacological profile of dimethoxy-dihydro-inden-amine derivatives is exquisitely sensitive to their structural modifications.

Target ClassStructural MoietySAR ObservationsReference
Anticancer (Tubulin Inhibition) Methoxy SubstitutionA trimethoxy substitution on the indene core was found to be crucial for potent antiproliferative activity. Changing to dimethoxy or hydroxy-methoxy significantly decreased activity.[6]
Linker and B-ringIntroduction of an oxygen or carbonyl group in the linker between the indene core and the B-ring was detrimental to activity. Indole-containing B-rings generally maintained good activity.[6]
Serotonergic (5-HT2A/2B) 4-Position Substituent (on related phenethylamines)Affinity is positively correlated with the lipophilicity of the 4-position substituent.[7][8]
Alkoxy Chain Length (on related phenethylamines)Extending the 4-alkoxy group generally increases binding affinity at 5-HT2A and 5-HT2C receptors.[10]
Dopaminergic (D2-like) Amine SubstitutionN,N-dialkylation, such as the dipropyl groups in RDS-127, is a common feature for D2 receptor agonism.[3]
AChE Inhibition Side ChainThe introduction of carboxamide and thiourea moieties on a piperidinylmethyl side chain at the 2-position of the inden-1-one core confers AChE inhibitory activity.[4][5]

Experimental Protocols for Pharmacological Evaluation

Receptor Binding Assays

Objective: To determine the affinity of a test compound for a specific receptor.

Protocol: Radioligand Displacement Assay for 5-HT2A Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a high-affinity radiolabeled antagonist, such as [³H]ketanserin.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Non-specific Binding: Include wells with a high concentration of a known non-radiolabeled antagonist (e.g., spiperone) to determine non-specific binding.

  • Incubation: Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity of a compound at a receptor (e.g., agonist, antagonist, inverse agonist).

Protocol: Calcium Mobilization Assay for 5-HT2A Receptor (a Gq-coupled receptor)

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Dye Loading: Plate the cells in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) at its EC80 concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Potential Therapeutic Applications and Future Directions

The diverse pharmacology of dimethoxy-dihydro-inden-amine derivatives points to a wide range of potential therapeutic applications:

  • Oncology: The potent antitubulin activity of certain derivatives makes them promising candidates for the development of novel anticancer agents.[6] Future work should focus on optimizing their pharmacokinetic properties and evaluating their in vivo efficacy in preclinical cancer models.

  • Neurodegenerative Diseases: The acetylcholinesterase inhibitory activity of specific inden-1-one derivatives warrants further investigation for the treatment of Alzheimer's disease.[4][5]

  • CNS Disorders: While the psychedelic properties of some analogs may limit their therapeutic use, the ability to modulate serotonergic and dopaminergic systems could be harnessed for the treatment of depression, anxiety, or sexual dysfunction. Fine-tuning receptor selectivity and functional activity (e.g., biased agonism) will be critical to separate therapeutic effects from psychoactive properties.

The dimethoxy-dihydro-inden-amine scaffold is a rich source of pharmacological innovation. Future research should focus on a more systematic exploration of the chemical space, guided by computational modeling and a deeper understanding of the receptor-ligand interactions.[11] The development of enantioselective syntheses will also be crucial, as different enantiomers often exhibit distinct pharmacological profiles.

References

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Scientific Reports. Available at: [Link]

  • Synthesis of Novel 2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one Derivatives: As Acetyl Cholinesterase Inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Novel 2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one Derivatives as Acetyl Cholinesterase Inhibitors. (n.d.). Bentham Science. Available at: [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (2023). Frontiers in Pharmacology. Available at: [Link]

  • 2C-G-3. (n.d.). Wikipedia. Available at: [Link]

  • RDS-127. (n.d.). Wikipedia. Available at: [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (2021). Journal of Pesticide Science. Available at: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2021). Frontiers in Pharmacology. Available at: [Link]

  • When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. (2024). bioRxiv. Available at: [Link]

  • 6b,11b-Dihydroxy-6b,11b-dihydro-7H-indeno[1,2-b]naphtho[2,1-d]furan-7-one (DHFO), a small molecule targeting NF-κB, demonstrates therapeutic potential in immunopathogenic chronic inflammatory conditions. (2016). International Immunopharmacology. Available at: [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (2023). ResearchGate. Available at: [Link]

  • Scaline. (n.d.). Wikipedia. Available at: [Link]

  • The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. (2024). ResearchGate. Available at: [Link]

  • Methoxy-substituted 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives Exhibit Differential Binding Affinities at the 5-HT2A Receptor. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 2-Aminoindane. (n.d.). Wikipedia. Available at: [Link]

Sources

Exploratory

A Theoretical Exploration of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine: A Multifaceted Scaffold for Neuroactive Drug Discovery

Abstract This technical guide provides a comprehensive theoretical analysis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, a promising molecular scaffold for the development of novel therapeutics targeting neurological d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, a promising molecular scaffold for the development of novel therapeutics targeting neurological disorders. Drawing upon established computational chemistry methodologies and the known pharmacology of structurally related aminoindane derivatives, this document outlines the synthesis, molecular properties, and predicted biological activities of this compound. We delve into a multi-pronged in silico approach, encompassing quantum chemical calculations, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to elucidate its potential as an acetylcholinesterase and monoamine oxidase inhibitor. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative treatments for neurodegenerative diseases and other central nervous system disorders.

Introduction: The Therapeutic Potential of the Aminoindane Scaffold

The indane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules. Its derivatives have shown a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. Notably, the aminoindane moiety is a key pharmacophore in several centrally acting agents, including drugs for Parkinson's disease and Alzheimer's disease.

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine emerges as a particularly compelling subject for theoretical investigation due to its structural resemblance to known neuroprotective and psychoactive compounds. The presence of the dimethoxy-substituted aromatic ring and the chiral amine center suggests potential interactions with various biological targets within the central nervous system. This guide will systematically explore the theoretical underpinnings of this molecule's potential, providing a roadmap for future experimental validation.

Synthesis and Molecular Architecture

The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is most efficiently achieved through the reductive amination of its corresponding ketone precursor, 5,6-dimethoxy-1-indanone. This two-step, one-pot reaction is a versatile and widely used transformation in organic synthesis.[1]

Synthetic Pathway: From Indanone to Indanamine

The logical synthetic route commences with the commercially available 5,6-dimethoxy-1-indanone. The transformation to the target amine can be accomplished via two primary pathways:

  • Direct Reductive Amination: This involves the reaction of the ketone with an ammonia source in the presence of a reducing agent.

  • Indirect Reductive Amination via an Oxime Intermediate: This pathway involves the formation of a 5,6-dimethoxy-1-indanone oxime, followed by its reduction to the desired amine.

The following diagram illustrates the general synthetic scheme:

Synthesis_of_5_6_dimethoxy_2_3_dihydro_1H_inden_1_amine Indanone 5,6-dimethoxy-1-indanone Ammonia Ammonia Source (e.g., NH4OAc) Indanone->Ammonia ReducingAgent1 Reducing Agent (e.g., NaBH3CN) Hydroxylamine Hydroxylamine (NH2OH) Indanone->Hydroxylamine Indanamine 5,6-dimethoxy-2,3-dihydro -1H-inden-1-amine Ammonia->Indanamine ReducingAgent1->Indanamine Direct Reductive Amination Oxime 5,6-dimethoxy-1-indanone oxime Hydroxylamine->Oxime Oximation ReducingAgent2 Reducing Agent (e.g., H2/Pd-C) ReducingAgent2->Indanamine Oxime Reduction

Caption: Synthetic routes to 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.

Detailed Experimental Protocol: Reductive Amination

The following protocol outlines a representative procedure for the direct reductive amination of 5,6-dimethoxy-1-indanone.

  • Reaction Setup: To a solution of 5,6-dimethoxy-1-indanone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Addition of Reducing Agent: Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.

Molecular Properties

A comprehensive understanding of the physicochemical properties of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is crucial for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

PropertyPredicted ValueMethod
Molecular FormulaC₁₁H₁₅NO₂-
Molecular Weight193.24 g/mol -
LogP1.85ALOGPS 2.1
Water Solubility2.5 g/LALOGPS 2.1
pKa (most basic)9.5ChemAxon
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors3-
Rotatable Bonds2-

Table 1: Predicted physicochemical properties of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.

In Silico Analysis: A Theoretical Deep Dive

To elucidate the therapeutic potential of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, a suite of computational methodologies can be employed. This in silico approach allows for the prediction of its biological activity and provides insights into its mechanism of action at the molecular level.

Quantum Chemical Calculations: Understanding Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for understanding the electronic structure, conformational preferences, and reactivity of a molecule.[2][3][4]

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: B3LYP or M06-2X are commonly used for their balance of accuracy and computational cost.

  • Basis Set: 6-31G(d,p) or a larger basis set for more accurate calculations.

  • Calculations:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface.

    • Molecular Orbital Analysis: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and understand the molecule's electronic properties.

    • Electrostatic Potential Mapping: To identify regions of positive and negative electrostatic potential, which are crucial for intermolecular interactions.

Quantum_Chemical_Workflow Start Initial 3D Structure Opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Analysis Opt->Freq Freq->Opt No (Imaginary Frequencies) Confirm Confirm Minimum Energy Structure Freq->Confirm Analysis Electronic Property Analysis Confirm->Analysis Yes HOMO_LUMO HOMO/LUMO Analysis Analysis->HOMO_LUMO ESP Electrostatic Potential Mapping Analysis->ESP Output Reactivity & Interaction Potential HOMO_LUMO->Output ESP->Output

Caption: Workflow for quantum chemical analysis.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7][8] This is particularly useful for predicting the binding mode of a ligand to a protein target.

Based on the aminoindane scaffold, key biological targets for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine include:

  • Acetylcholinesterase (AChE): A primary target for Alzheimer's disease therapeutics.

  • Monoamine Oxidase A and B (MAO-A and MAO-B): Targets for antidepressants and anti-Parkinsonian drugs.

  • Serotonin (5-HT) Receptors: Modulation of these receptors is a common mechanism for psychoactive drugs.[9][10]

  • Dopamine and Norepinephrine Transporters (DAT and NET): Inhibition of these transporters can have stimulant and antidepressant effects.

  • Software: AutoDock Vina, Glide, or GOLD are widely used docking programs.

  • Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of the ligand and assign charges.

  • Docking Simulation: Define the binding site on the protein and perform the docking simulation.

  • Analysis: Analyze the docking results to identify the best binding pose and predict the binding affinity (docking score). Visualize the protein-ligand interactions.

Molecular_Docking_Workflow Start Select Target Protein (PDB) & Ligand PrepProtein Prepare Protein (Add H, remove water, etc.) Start->PrepProtein PrepLigand Prepare Ligand (Generate 3D conformer, assign charges) Start->PrepLigand DefineSite Define Binding Site PrepProtein->DefineSite Docking Perform Docking Simulation PrepLigand->Docking DefineSite->Docking Analysis Analyze Docking Results Docking->Analysis BindingPose Best Binding Pose Analysis->BindingPose BindingAffinity Predicted Binding Affinity Analysis->BindingAffinity Output Protein-Ligand Interactions BindingPose->Output BindingAffinity->Output

Caption: Workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR): Correlating Structure with Activity

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[11][12][13] By building a QSAR model for a set of known aminoindane derivatives, the activity of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine can be predicted.

  • Data Collection: Compile a dataset of structurally related aminoindane compounds with experimentally determined biological activity (e.g., IC₅₀ values for AChE inhibition).

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, steric).

  • Model Building: Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the descriptors to the biological activity.

  • Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

  • Prediction: Use the validated QSAR model to predict the biological activity of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.

Molecular Dynamics Simulations: Exploring Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time.[2][6][14][15] This can be used to assess the stability of the predicted binding pose from molecular docking and to understand the conformational changes that occur upon ligand binding.

  • Software: GROMACS, AMBER, or NAMD are commonly used MD simulation packages.

  • System Setup: Place the protein-ligand complex from the docking study in a simulation box with water molecules and ions to mimic physiological conditions.

  • Simulation: Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the dynamic behavior of the system.

  • Analysis: Analyze the simulation trajectory to assess the stability of the protein-ligand interactions, calculate binding free energies, and identify key residues involved in binding.

Predicted Pharmacological Profile

Based on the structural features of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine and the known pharmacology of related compounds, a multifaceted pharmacological profile can be predicted.

Acetylcholinesterase (AChE) Inhibition

The indanone core is a known pharmacophore for AChE inhibitors.[16] Molecular docking studies of related indanone derivatives have shown that they can bind to the active site of AChE.[17][18] The dimethoxy substituents on the aromatic ring of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine are expected to enhance binding affinity through hydrophobic and hydrogen bonding interactions. The primary amine is likely to interact with key anionic residues in the active site gorge. Therefore, this compound is predicted to be a potent AChE inhibitor, making it a candidate for the symptomatic treatment of Alzheimer's disease.

Monoamine Oxidase (MAO) Inhibition

Aminoindan derivatives are known to possess MAO inhibitory activity.[14][17] Specifically, rasagiline, an N-propargyl-1-aminoindan, is a potent irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[14] The unsubstituted amine of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine suggests that it may act as a reversible inhibitor of both MAO-A and MAO-B. This dual inhibition could offer antidepressant effects.

Monoamine Transporter Inhibition

Studies on various aminoindanes have demonstrated their ability to inhibit the reuptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. The specific selectivity profile for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine would need to be determined experimentally, but it is plausible that it could act as a monoamine reuptake inhibitor, suggesting potential applications in the treatment of depression and other mood disorders.

Neuroprotective Effects

The metabolite of rasagiline, 1-(R)-aminoindan, has been shown to possess neuroprotective properties independent of its MAO-B inhibitory activity.[12][14] These effects are thought to be mediated through the modulation of anti-apoptotic pathways. Given the structural similarity, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is also predicted to exhibit neuroprotective effects, which would be highly beneficial for the treatment of neurodegenerative diseases.

Conclusion and Future Directions

The theoretical studies outlined in this guide strongly suggest that 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is a promising scaffold for the development of novel neuroactive drugs. Its predicted multi-target profile, encompassing AChE inhibition, MAO inhibition, and potential neuroprotective effects, makes it a particularly attractive candidate for the treatment of complex neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

The in silico methodologies described herein provide a robust framework for the initial assessment of this and other novel chemical entities. However, it is imperative that these theoretical predictions are validated through rigorous experimental investigation. Future work should focus on the synthesis and in vitro and in vivo evaluation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine to confirm its predicted pharmacological activities. Furthermore, the exploration of structure-activity relationships through the synthesis and testing of a library of related derivatives will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

References

  • Oates, C. L., Goodfellow, A. S., Bühl, M., & Clarke, M. L. (n.d.). A manganese catalyst of a facially coordinating P,N,N ligand catalyses the hydrogenation of imines derived from indanone derivatives with high enantioselectivity. Green Chemistry. Retrieved from [Link]

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  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237–244. [Link]

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Foundational

An In-depth Technical Guide to the Therapeutic Potential of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine and its Analogs

Foreword: Unveiling the Therapeutic Versatility of a Privileged Scaffold The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework that demonstrat...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Versatility of a Privileged Scaffold

The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets. This inherent polypharmacology is not a liability but rather a significant asset in the pursuit of treatments for complex multifactorial diseases. The strategic functionalization of this indane ring system has yielded a rich pipeline of compounds with therapeutic potential spanning neurodegenerative disorders, psychiatric conditions, and even metabolic diseases. This guide provides a comprehensive technical overview of the key therapeutic targets identified for this class of molecules, the underlying mechanisms of action, and the experimental methodologies crucial for their investigation and development. Our focus is on elucidating the causal links between chemical structure, biological activity, and therapeutic promise, offering a roadmap for researchers and drug development professionals in this exciting field.

Primary Therapeutic Targets and Mechanisms of Action

The therapeutic utility of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine derivatives stems from their engagement with a range of clinically relevant molecular targets. The following sections detail the most promising of these targets and the mechanisms through which these compounds exert their effects.

Cholinesterase Inhibition in Neurodegenerative Diseases

A significant body of research has focused on derivatives of the 5,6-dimethoxyindanone core as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] A deficit in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease (AD).

The 5,6-dimethoxyindanone moiety is a key pharmacophore of the blockbuster Alzheimer's drug, Donepezil.[2] This structural feature is known to interact with the peripheral anionic site (PAS) of the AChE enzyme.[3] This interaction is crucial for the enzyme's allosteric modulation and can interfere with the pathogenic role of AChE in promoting the aggregation of amyloid-β (Aβ) peptides, a key event in the pathology of AD.[3]

Derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one have been synthesized and shown to be potent dual inhibitors of both AChE and BuChE.[1] One such derivative, a piperazinium salt hybrid, exhibited mixed-type inhibition of AChE and non-competitive inhibition of BuChE.[1] This dual inhibition is considered advantageous as BuChE activity increases in the later stages of AD and can compensate for AChE's role in acetylcholine hydrolysis.[3]

A novel hybrid compound, AP5, which combines the 5,6-dimethoxy-indanone core with chalcone and carbamate moieties, has demonstrated the ability to bind to both the catalytic active site (CAS) and the PAS of AChE.[4] In preclinical models of AD, AP5 not only inhibited AChE activity and AChE-induced Aβ aggregation but also reduced inflammation and promoted microglial phagocytosis of Aβ plaques.[4][5]

Monoamine Oxidase-B (MAO-B) Inhibition for Parkinson's Disease

The core structure of 2,3-dihydro-1H-inden-1-amine is a critical intermediate in the synthesis of Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the treatment of Parkinson's disease (PD).[6][7] MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition leads to increased dopaminergic tone, which helps to alleviate the motor symptoms of PD.[7]

Fragment-based drug design strategies have been employed to develop novel 2,3-dihydro-1H-inden-1-amine derivatives as selective MAO-B inhibitors.[7] These efforts have yielded compounds with inhibitory activity comparable to Rasagiline and improved selectivity over MAO-A.[7][8]

Dopamine D3 Receptor Antagonism for Psychiatric and Substance Use Disorders

The N,N-dipropyl derivative, 5,6-dimethoxy-2-(N-dipropyl)-aminoindan (PNU-99194A), has been identified as a selective dopamine D3 receptor antagonist.[9] The D3 receptor is predominantly expressed in the limbic regions of the brain and is implicated in the regulation of mood, motivation, and reward.[10] Consequently, D3 receptor antagonists are being investigated as potential therapeutics for schizophrenia and substance use disorders.[11]

PNU-99194A has been shown to reduce the release of arachidonic acid in cells expressing the D3 receptor, suggesting a functional antagonism of downstream signaling pathways.[12] In animal models, it has demonstrated potential antipsychotic properties.[9] The discriminative stimulus effects of PNU-99194A are thought to be mediated by its D3 receptor antagonism.[9]

Serotonin Receptor Modulation in Mood Disorders

Derivatives of 5-methoxy-2,3-dihydro-1H-indene have been studied for their effects on serotonin receptors, suggesting potential applications in the treatment of mood disorders.[10] The structural similarity of the indanamine core to known serotonergic agents provides a strong rationale for this line of investigation. While specific binding affinities for the parent compound are not extensively reported, the scaffold's ability to interact with serotonin receptors highlights a promising avenue for the development of novel antidepressants and anxiolytics.

Emerging and Exploratory Targets

The versatility of the indanone scaffold is further underscored by preliminary findings suggesting its potential to interact with other therapeutic targets:

  • NADPH Oxidase 4 (Nox4) Inhibition: Some indanone derivatives have shown potential as inhibitors of Nox4, an enzyme involved in the production of reactive oxygen species (ROS).[12] Overproduction of ROS is implicated in a variety of diseases, including cancer and cardiovascular disorders.

  • p53-MDM2 Interaction: There is evidence to suggest that certain indazole derivatives, which share some structural similarities with the indanone core, can disrupt the interaction between p53 and its negative regulator MDM2, leading to apoptosis in cancer cells.[8] This presents a potential, though less explored, avenue for the development of anticancer agents based on the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of key derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine at their respective targets.

CompoundTarget(s)IC50 / Ki (nM)Assay TypeReference(s)
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.7Enzyme Inhibition (Ellman's Method)[13]
2,3-Dihydro-5,6-dimethoxy-2-[4-(4-alkyl-4-methylpiperazinium-1-yl)benzylidine]-1H-inden-1-one halide salt (Derivative 10e)hAChE320Enzyme Inhibition[1]
hBuChE430Enzyme Inhibition[1]
2,3-dihydro-1H-inden-1-amine derivatives (e.g., L4)MAO-B110Enzyme Inhibition[8]
5,6-Dimethoxy-2-(N-dipropyl)-aminoindan (PNU-99194A)D3IC50: 1.9 (functional assay - arachidonic acid release)Functional Cell-Based Assay[12]

Key Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine and its derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the test compound solution at various concentrations to the respective wells. For the control, add 20 µL of the solvent.

  • Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Dopamine D3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the dopamine D3 receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to membranes prepared from cells expressing the dopamine D3 receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes expressing human dopamine D3 receptors

  • [³H]-Spiperone (radioligand)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a reaction tube, add 50 µL of the test compound dilution, 50 µL of [³H]-Spiperone, and 150 µL of the cell membrane suspension.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of the non-specific binding control instead of the test compound.

  • Incubate the tubes at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of the test compound using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts related to the therapeutic targeting of the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold.

signaling_pathway cluster_compound 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Scaffold cluster_targets Molecular Targets cluster_outcomes Therapeutic Outcomes Compound Indane Derivatives AChE AChE / BuChE Compound->AChE Inhibition MAOB MAO-B Compound->MAOB Inhibition D3R Dopamine D3 Receptor Compound->D3R Antagonism SR Serotonin Receptors Compound->SR Modulation AD Alzheimer's Disease (Cognitive Enhancement) AChE->AD PD Parkinson's Disease (Symptom Relief) MAOB->PD Psych Psychiatric Disorders (Antipsychotic/Addiction) D3R->Psych Mood Mood Disorders (Antidepressant) SR->Mood experimental_workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization A Scaffold Selection (Indane Core) B SAR-guided Functionalization A->B C Chemical Synthesis B->C D Primary Target Assays (e.g., AChE, D3R) C->D Library of Compounds E Selectivity Profiling (Off-target screening) D->E F Cell-based Functional Assays E->F G ADME/Tox Profiling F->G Hit Compounds H In Vivo Efficacy Studies (Animal Models) G->H H->B Iterative Optimization I Candidate Selection H->I

Figure 2: A generalized workflow for the development of indane-based therapeutic agents.

D3R_signaling Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates PNU PNU-99194A (D3 Antagonist) PNU->D3R Blocks G_protein Gi/o Protein D3R->G_protein Activates AA Arachidonic Acid Release D3R->AA Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Reward, Motivation) CREB->Gene Regulates

Figure 3: Simplified downstream signaling of the Dopamine D3 receptor and the inhibitory effect of PNU-99194A.

Concluding Remarks and Future Directions

The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold and its derivatives represent a highly promising class of compounds with the potential to address a range of unmet medical needs. The demonstrated polypharmacology, particularly the dual engagement of targets relevant to neurodegenerative and psychiatric disorders, positions these molecules as compelling candidates for the development of disease-modifying therapies.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Elucidation: A more systematic exploration of the SAR for each of the identified targets will be crucial for optimizing potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: In-depth PK/PD studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds and to establish a clear relationship between drug exposure and therapeutic effect.

  • Elucidation of Downstream Signaling: A deeper understanding of how these compounds modulate the downstream signaling pathways of their respective targets will provide valuable insights into their mechanisms of action and potential for both on-target and off-target effects.

  • Exploration of Novel Targets: The preliminary evidence for activity at targets such as Nox4 and the p53-MDM2 interaction warrants further investigation to determine if these represent viable therapeutic avenues for this compound class.

References

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  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.
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  • Sciforum. (2025). QSAR Analysis of 5,6-Dimethoxyindanone-Piperazine Derivatives as Potent Acetylcholinesterase Inhibitors. Retrieved January 30, 2026, from [Link]

  • Teymouri, M., et al. (2020). Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one and piperazinium salt hybrid derivatives as hAChE and hBuChE enzyme inhibitors. European Journal of Medicinal Chemistry, 192, 112140.
  • Baker, L. E., et al. (1998). The dopamine D3 receptor antagonist PNU-99194A fails to block (+)-7-OH-DPAT substitution for D-amphetamine or cocaine. European Journal of Pharmacology, 358(2), 101-109.
  • Collins, G. T., et al. (2001). Reevaluation of PNU-99194A discriminative stimulus effects: potentiation by both a D2 antagonist and a D3/D2 agonist. Psychopharmacology, 158(2), 156-163.
  • Zhang, L., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience, 14, 898939.
  • Xie, Z., et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 147, 397-407.
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  • Shi, X., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience, 14, 898939.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. Retrieved January 30, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine in Neurodegenerative Disease Research

Introduction: A Novel Investigational Compound in Neurotherapeutics 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is an intriguing small molecule belonging to the aminoindan class of compounds. While this specific molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Investigational Compound in Neurotherapeutics

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is an intriguing small molecule belonging to the aminoindan class of compounds. While this specific molecule is a novel investigational tool, its structural backbone is of significant interest to the drug discovery community. The 5,6-dimethoxyindan moiety is a well-established pharmacophore present in several potent therapeutic agents, most notably in acetylcholinesterase (AChE) inhibitors designed for the symptomatic treatment of Alzheimer's disease.[1] The strategic placement of the methoxy groups on the indan ring and the primary amine at the 1-position suggests a high potential for interaction with key enzymatic and receptor targets within the central nervous system.

These application notes serve as a comprehensive guide for researchers and drug development professionals exploring the therapeutic potential of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. The protocols herein are designed to be self-validating, providing a robust framework for investigating its hypothesized mechanism of action as an acetylcholinesterase inhibitor and its potential as a neuroprotective agent.

Compound Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to experimental design. The table below summarizes the computed properties for the closely related isomer, 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, which can be used as a reliable estimation for the title compound.[2]

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂PubChem[2]
Molecular Weight 193.24 g/mol PubChem[2]
IUPAC Name 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amineN/A
CAS Number 1260590-97-3 (for the (R)-enantiomer)BLDpharm[3]
Predicted XLogP3 1.3PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

The primary hypothesized mechanism of action for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating neuronal signals.[4] In neurodegenerative conditions like Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in ACh levels and subsequent cognitive decline. By inhibiting AChE, this compound is expected to increase the concentration and duration of ACh in the synapse, enhancing cholinergic neurotransmission.[4]

The 5,6-dimethoxyindan core is a known active fragment in potent AChE inhibitors, where it is thought to interact with the peripheral anionic site (PAS) of the enzyme.[1] This interaction can be crucial for orienting the inhibitor within the active site gorge for optimal inhibition.

Visualizing the Cholinergic Synapse and AChE Inhibition

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Compound 5,6-dimethoxy-2,3- dihydro-1H-inden-1-amine Compound->AChE Inhibits Signal Signal Propagation AChR->Signal

Caption: Proposed mechanism of AChE inhibition in the cholinergic synapse.

Safety, Handling, and Storage

As a novel research chemical, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine should be handled with care in a laboratory setting equipped for handling potentially hazardous substances. Primary aromatic amines, as a class, can be carcinogenic, and appropriate personal protective equipment (PPE) is mandatory.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[6]

  • Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results.[7][8][9][10][11] Due to the amine group, the compound's solubility may vary. It is recommended to test solubility in a small volume of solvent first. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays.[12]

Materials:

  • 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Tare the Weighing Vessel: On a calibrated analytical balance, place a sterile microcentrifuge tube or vial and tare the balance to zero.

  • Weigh the Compound: Carefully weigh out the desired mass of the compound (e.g., 1.932 mg for a 10 mM stock in 1 mL).

  • Add Solvent: Add the calculated volume of DMSO to the vessel containing the compound. For example, to create a 10 mM stock solution from 1.932 mg of the compound (MW = 193.24 g/mol ), add 1.0 mL of DMSO.

  • Dissolve: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method, a colorimetric assay to determine AChE activity.[4][13] The assay measures the product of the reaction between thiocholine (produced by AChE from acetylthiocholine) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which is a yellow-colored compound that absorbs at 412 nm.[4][13][14]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine stock solution (in DMSO)

  • Positive control inhibitor (e.g., Donepezil or Physostigmine)[15]

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • ATCI Solution: Prepare a stock solution of ATCI in phosphate buffer.

    • DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add phosphate buffer, the test compound at various concentrations (serially diluted from the stock solution), and the AChE solution.

    • Positive Control Wells: Add phosphate buffer, the positive control inhibitor at various concentrations, and the AChE solution.

    • Negative Control (100% Activity) Wells: Add phosphate buffer, DMSO (at the same final concentration as in the test wells), and the AChE solution.

    • Blank Wells: Add phosphate buffer, DMSO, and the DTNB solution (no enzyme or substrate) to correct for background absorbance.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature or 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Visualizing the AChE Inhibition Assay Workflow

AChE_Workflow prep Prepare Reagents (AChE, DTNB, ATCI, Compound) plate Plate Setup in 96-well Plate (Controls & Test Compound Concentrations) prep->plate pre_incubate Pre-incubate with AChE (15 min at 37°C) plate->pre_incubate initiate Initiate Reaction (Add DTNB and ATCI) pre_incubate->initiate read Kinetic Read at 412 nm (10-15 min) initiate->read analyze Data Analysis (Calculate % Inhibition and IC₅₀) read->analyze

Caption: Workflow for the in vitro AChE inhibition assay.

Protocol 3: Neuroprotection Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17][18] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[16][18] This protocol is designed to evaluate the potential of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine to protect neuronal cells from an insult, such as glutamate-induced excitotoxicity or oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC-12)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]

  • Neurotoxic agent (e.g., glutamate, H₂O₂)

  • 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine stock solution

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.[19]

  • Compound Pre-treatment: Treat the cells with various concentrations of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine for a specified pre-treatment period (e.g., 2-4 hours). Include vehicle control wells (DMSO).

  • Induce Toxicity: After pre-treatment, add the neurotoxic agent to the wells (except for the untreated control wells) and co-incubate with the test compound for the desired duration (e.g., 24 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[17][18] Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][19]

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours, then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate cell viability as a percentage of the untreated control: % Cell Viability = (Absorbance_treated / Absorbance_untreated_control) * 100

    • Plot the % Cell Viability against the compound concentration to determine the neuroprotective effect.

Conclusion and Future Directions

The protocols outlined in this document provide a foundational framework for the initial characterization of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. The hypothesized role as an acetylcholinesterase inhibitor, based on strong structural precedents, offers a clear and testable starting point for investigation.[1] Subsequent studies could explore its selectivity for AChE over butyrylcholinesterase, its blood-brain barrier permeability, and its efficacy in in vivo models of neurodegeneration. Further derivatization of the primary amine could also lead to the development of novel multi-target-directed ligands for complex diseases like Alzheimer's.

References

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Inglese, J., et al. (2006). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). MTT assay to evaluate neuroprotection against glutamate, which factors can be involved in abnormal high absorbance? Retrieved from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • PubChem. (n.d.). 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. Retrieved from [Link]

  • PubMed. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]

  • ChemSafetyPRO. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer's Disease. Retrieved from [Link]

  • ACS Omega. (2021). Screening Techniques for Drug Discovery in Alzheimer's Disease. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • ResearchGate. (2006). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Retrieved from [Link]

  • ReSyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • MDPI. (2022). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Retrieved from [Link]

  • DUT Open Scholar. (2015). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]

  • PubMed Central. (2022). Neuroprotective Natural Products for Alzheimer's Disease. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride.
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • National Institutes of Health. (2024). Neuroprotective Strategies in Alzheimer's Disease. Retrieved from [Link]

  • DrugBank Online. (n.d.). 5,6-Dimethoxy-1-Indanone. Retrieved from [Link]

  • PubMed. (2018). Preparation of Solutions and Reagents. Retrieved from [Link]

  • PubMed. (2000). Synthesis and dopaminergic activity of heterocyclic analogues of 5,6-dihydroxy-2-aminotetralins. Retrieved from [Link]

  • YouTube. (2023). Preparation of Stock & Working Solutions | Methods in Molecular Biology Practical. Retrieved from [Link]

  • PubChem. (n.d.). (R)-donepezil. Retrieved from [Link]

  • PubChem. (n.d.). 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

Sources

Application

Technical Guide: Synthesis and Characterization of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Topic: 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine experimental procedures Content Type: Detailed Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals. [1] Abstract This App...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine experimental procedures Content Type: Detailed Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals.

[1]

Abstract

This Application Note details the synthesis, purification, and characterization of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (also known as 5,6-dimethoxy-1-aminoindane), a critical pharmacophore in the development of acetylcholinesterase inhibitors (AChEIs) and other CNS-active agents.[1] While often cited as a structural fragment of Donepezil (Aricept), the primary amine itself serves as a versatile scaffold for the synthesis of novel benzylpiperidine and N-propargyl analogs. The protocol below prioritizes the Oxime Reduction Route , selected for its superior regioselectivity and avoidance of dialkylated byproducts common in direct reductive amination.

Introduction & Strategic Analysis

The 1-aminoindane scaffold is a privileged structure in medicinal chemistry, conferring rigid stereochemical control to attached functional groups.[1] The 5,6-dimethoxy substitution pattern is particularly significant as it mimics the electron-rich catechol moiety found in neurotransmitters like dopamine, enhancing binding affinity in various CNS targets.[1]

Retrosynthetic Logic

Direct reductive amination of 5,6-dimethoxy-1-indanone with ammonia often suffers from poor yields due to the formation of secondary amine dimers (di-indanyl amines).[1] To ensure high fidelity and scalability, this guide utilizes a two-step sequence:

  • Oximation: Quantitative conversion of the ketone to the oxime.[1]

  • Catalytic Hydrogenation: Reduction of the oxime to the primary amine using Raney Nickel or Pd/C.[1]

This pathway ensures the exclusive formation of the primary amine, which can then be isolated as a stable hydrochloride salt.[1]

Safety & Handling Profile

Warning: 1-Aminoindanes are CNS-active compounds.[1] All procedures must be conducted in a fume hood with appropriate PPE.[1]

ComponentHazard ClassKey Precautions
5,6-Dimethoxy-1-indanone Irritant (Skin/Eye)Avoid dust inhalation; use gloves.[1]
Hydroxylamine HCl Corrosive, SensitizerAvoid contact with metal spatulas; highly reactive.
Raney Nickel PyrophoricCritical: Keep wet at all times.[1] Ignites in air when dry.[1]
Hydrogen Gas FlammableUse a dedicated hydrogenation line or balloon with blast shield.[1]

Experimental Protocols

Phase A: Synthesis of 5,6-Dimethoxy-1-indanone Oxime[1]

This step converts the ketone precursor into a stable oxime intermediate.[1]

Reagents:

  • 5,6-Dimethoxy-1-indanone (10.0 g, 52.0 mmol)[1]

  • Hydroxylamine hydrochloride (5.4 g, 78.0 mmol, 1.5 eq)

  • Sodium Acetate (anhydrous) (6.4 g, 78.0 mmol, 1.5 eq)

  • Ethanol (95%) (100 mL)

  • Water (30 mL)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dimethoxy-1-indanone in Ethanol (100 mL). The solution may require slight warming to achieve homogeneity.[1]

  • Reagent Preparation: Dissolve Hydroxylamine HCl and Sodium Acetate in Water (30 mL).

  • Addition: Add the aqueous reagent solution to the ethanolic ketone solution. The mixture may become cloudy.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2–3 hours .

    • QC Checkpoint: Monitor by TLC (Silica; Hexane:EtOAc 7:3).[1] The starting material (Rf ~0.[1]5) should disappear, replaced by the oxime spot (Rf ~0.3).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (300 mL) with vigorous stirring. The oxime should precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove residual salts.[1]

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 90–95%

    • Appearance: Off-white crystalline solid.[1]

Phase B: Reduction to 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine[1]

Note on Catalyst: Raney Nickel is preferred for oxime reductions as it suppresses the formation of hydroxylamine intermediates.[1] If unavailable, 10% Pd/C can be used but may require higher pressure (40-50 psi).[1]

Reagents:

  • 5,6-Dimethoxy-1-indanone Oxime (from Phase A) (5.0 g, 24.1 mmol)[1]

  • Raney Nickel (approx.[1] 1.0 g slurry in water, washed with EtOH)

  • Ammonia in Methanol (7N) (50 mL)

    • Expert Insight: Ammonia is crucial to suppress the formation of secondary amines during reduction.[1]

  • Hydrogen Gas (Balloon or Hydrogenator)

Procedure:

  • Catalyst Prep: Wash the Raney Nickel slurry three times with absolute ethanol to remove water.[1] Do not let it dry. Transfer to the hydrogenation vessel.

  • Loading: Add the Oxime (5.0 g) and 7N NH3/MeOH (50 mL) to the vessel.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under a Hydrogen balloon for 12–18 hours at room temperature.

    • Method B (Parr Shaker): Pressurize to 40 psi H2. Shake for 4–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: The catalyst is pyrophoric; keep the filter cake wet with water/alcohol and dispose of it immediately in a dedicated waste container.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine as a viscous oil.

Phase C: Purification and Salt Formation (Hydrochloride)

To ensure stability and purity for biological testing, the amine is converted to its HCl salt.[1]

Procedure:

  • Dissolution: Dissolve the crude amine oil in minimal Isopropanol (approx. 15 mL).

  • Acidification: Dropwise, add HCl in Isopropanol (5-6N) or Diethyl Ether (2M) with stirring until the pH reaches ~2. A white precipitate should form immediately.[1]

  • Crystallization: Cool the mixture to 0°C for 1 hour.

  • Filtration: Filter the white solid and wash with cold Diethyl Ether.

  • Recrystallization: Recrystallize from Ethanol/Ether if higher purity is required.[1]

Analytical Specifications (Self-Validating Data)

Use the following data to validate the identity of the synthesized compound.

Table 1: Physicochemical Properties
PropertySpecificationNotes
Molecular Formula C₁₁H₁₅NO₂[1][2][3][4][5][6] · HClHCl Salt
Molecular Weight 229.70 g/mol Free base: 193.24 g/mol
Appearance White crystalline powderHygroscopic
Melting Point 205–210°C (Dec)Typical for 1-aminoindane HCl salts
Solubility Water, Methanol, DMSOInsoluble in Hexane, Ether
Expected NMR Profile (DMSO-d6)
  • Aromatic Protons: Two singlets at ~6.90 ppm and ~7.05 ppm.[1] (The 5,6-substitution breaks the coupling pattern seen in unsubstituted indanes).[1]

  • Methoxy Groups: Two strong singlets at ~3.75 ppm (3H) and ~3.78 ppm (3H).[1]

  • Benzylic Amine (H-1): Broad multiplet or triplet at ~4.4–4.6 ppm.[1]

  • Amine Protons (NH3+): Broad singlet at ~8.3–8.5 ppm (exchangeable with D2O).[1]

  • Methylene (H-2, H-3): Multiplets in the 1.9–3.0 ppm range.[1]

Process Visualization

The following diagram illustrates the logical flow of the synthesis, including critical decision points and safety barriers.

G Start Start: 5,6-Dimethoxy-1-indanone Reagents1 Reagents: NH2OH·HCl, NaOAc EtOH/H2O, Reflux Start->Reagents1 Oxime Intermediate: 5,6-Dimethoxy-1-indanone Oxime (Solid, MP Check) Reagents1->Oxime QC1 QC: TLC (Hex:EtOAc 7:3) Disappearance of Ketone Oxime->QC1 Reduction Reduction: Raney Ni, H2 (40 psi) NH3/MeOH QC1->Reduction Pass Safety SAFETY CRITICAL: Pyrophoric Catalyst Handling Reduction->Safety Risk Control CrudeAmine Crude Amine (Oil) Reduction->CrudeAmine SaltForm Salt Formation: HCl in iPrOH/Ether CrudeAmine->SaltForm Final Final Product: 5,6-Dimethoxy-1-indanamine HCl (White Solid) SaltForm->Final

Figure 1: Synthetic workflow for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine HCl via the Oxime Route.

References

  • Vertex AI Search. (2024).[1] Preparation of 5,6-dimethoxy-1-indanone from 3-chloro-3',4'-dimethoxypropiophenone. Retrieved from 7

  • Google Patents. (2007).[1] CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.[1] Retrieved from 8

  • PubChem. (2025).[1] 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- Compound Summary. Retrieved from 9

  • ChemSrc. (2025).[1] 1-Indanamine hydrochloride Data and Properties. Retrieved from 2

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from 10

Sources

Method

Animal models for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine studies

Application Note: Preclinical Characterization of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Executive Summary & Compound Profile Compound Identity: 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter 5,6-MeO-1-AI ). C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Characterization of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Executive Summary & Compound Profile

Compound Identity: 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter 5,6-MeO-1-AI ). Chemical Class: Rigidified phenethylamine; 1-aminoindane derivative.[1] Significance: This compound represents a conformationally restricted analog of 3,4-dimethoxyamphetamine (3,4-DMA) . Unlike the widely available "designer drug" 2-aminoindanes (e.g., MDAI), the 1-aminoindanes act as a bridge between psychoactive phenethylamines and therapeutic monoamine oxidase (MAO) inhibitors (structurally related to Rasagiline ).

Research Applications:

  • Structure-Activity Relationship (SAR): Probing the steric requirements of 5-HT and Dopamine transporters.

  • Neurodegeneration: Evaluating MAO-B inhibition potential (Parkinson’s disease models).

  • Psychopharmacology: Assessing abuse liability and subjective effects compared to amphetamines.[1]

Strategic Model Selection

The choice of animal model is dictated by the dual nature of 1-aminoindanes: they can be both monoamine releasers and enzyme inhibitors.

Model OrganismStrainApplicationJustification
Rat Sprague-Dawley (Male)Microdialysis & Behavior Large brain volume allows precise stereotaxic probe placement in the Nucleus Accumbens (NAc). Established historical data for amphetamine/MDMA discrimination.
Mouse C57BL/6JLocomotor & MAO Inhibition High sensitivity to dopaminergic stimulants.[1] Standard model for MPTP-induced neuroprotection studies (if assessing anti-Parkinsonian potential).
In Vitro Rat Brain SynaptosomesBinding/Uptake Assays Essential first step to determine affinity for SERT/DAT/NET before in vivo escalation.[1]

Experimental Workflow Visualization

The following diagram outlines the logical progression from chemical synthesis to behavioral validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Neurochemistry cluster_2 Phase 3: Behavioral Output Compound 5,6-MeO-1-AI (Test Compound) MAO MAO-A/B Inhibition (Safety/Mechanism) Compound->MAO Binding Receptor Binding (5-HT2A, SERT, DAT) Compound->Binding Microdialysis Microdialysis (NAc/Striatum) MAO->Microdialysis Dose Selection Binding->Microdialysis HPLC HPLC-ECD (Quantify 5-HT/DA) Microdialysis->HPLC Locomotor Locomotor Activity (Open Field) HPLC->Locomotor Correlate Flux Discrimination Drug Discrimination (Subjective Effects) Locomotor->Discrimination

Caption: Integrated workflow for characterizing 1-aminoindanes, prioritizing safety (MAO screen) before in vivo escalation.

Detailed Protocols

Protocol A: In Vivo Microdialysis (Neurochemistry)

Objective: To quantify real-time extracellular levels of Dopamine (DA) and Serotonin (5-HT) in the Nucleus Accumbens (NAc). 1-aminoindanes often show a distinct DA/5-HT ratio compared to their 2-amino counterparts.

Materials:

  • Stereotaxic frame (David Kopf Instruments).[1]

  • Microdialysis probes (CMA/12, 2mm membrane length).[1]

  • Artificial Cerebrospinal Fluid (aCSF).[1]

Procedure:

  • Surgery: Anesthetize rat (Isoflurane).[1] Implant guide cannula targeting NAc shell.[1]

    • Coordinates (Relative to Bregma): AP +1.7 mm; ML ±0.8 mm; DV -7.0 mm.[1]

  • Recovery: Allow 5–7 days for post-operative recovery to minimize inflammation artifacts.

  • Perfusion: Insert probe. Perfuse with aCSF at 1.5 µL/min. Allow 90 min equilibration.

  • Sampling: Collect baseline samples (3 x 20 min).

  • Administration: Inject 5,6-MeO-1-AI (Start 1 mg/kg s.c., escalate to 10 mg/kg in separate cohorts).

  • Analysis: Inject dialysate immediately into HPLC-ECD system.

Data Interpretation:

  • High DA spike: Indicates amphetamine-like stimulant potential.

  • High 5-HT spike: Indicates entactogenic (MDMA-like) profile.

  • Delayed DA increase: May suggest MAO-B inhibition rather than direct release.

Protocol B: Drug Discrimination (Subjective Effects)

Objective: To determine if 5,6-MeO-1-AI produces interoceptive cues similar to known psychoactive agents (MDMA or Amphetamine). This is the "gold standard" for assessing abuse liability and classification.

Experimental Design:

  • Schedule: Fixed Ratio 10 (FR10) – Animal must press lever 10 times for food reward.

  • Training Drug: MDMA (1.5 mg/kg) OR Amphetamine (1.0 mg/kg).[1]

  • Control: Saline.

Step-by-Step:

  • Training Phase: Train rats to press the Left Lever when given Drug and Right Lever when given Saline.[1]

  • Criteria: Training continues until >85% accuracy is maintained for 5 consecutive days.

  • Testing Phase: Administer 5,6-MeO-1-AI (Test doses: 0.5, 1.0, 3.0, 5.0 mg/kg).

  • Measurement: Record "Percent Drug-Lever Responding."

Validation:

  • If >80% responding on Drug Lever: The compound "substitutes" for the training drug (shares subjective pharmacology).[1]

  • If <20%: The compound is subjectively distinct.[1]

Safety & Toxicology: The "Serotonin Syndrome" Risk

Because 5,6-dimethoxy-substituted indanes can act as potent 5-HT releasers and potential MAO inhibitors, the risk of Serotonin Toxicity is elevated compared to simple releasers.

Thermoregulation Assay Protocol:

  • Implant: Subcutaneous temperature transponders (IPTT-300) in rats.

  • Dosing: Administer 5,6-MeO-1-AI (10 mg/kg) in a temperature-controlled environment (22°C).

  • Monitoring: Measure core body temperature every 30 mins for 4 hours.

  • Critical Threshold: An increase of >1.5°C suggests significant sympathomimetic toxicity.[1]

Reference Data: Pharmacological Context

The following table contrasts the expected profile of the 1-amino vs. 2-amino variants based on structural analogs.

Feature5,6-MeO-1 -Aminoindane (Topic)5,6-MeO-2 -Aminoindane (MEAI/Analog)
Primary Mechanism Mixed Releaser + MAO InhibitionSelective Releaser (SSRA/SRA)
Structural Analog 3,4-Dimethoxyamphetamine (3,4-DMA)N/A (Cyclic analog of phenethylamine)
Neurotoxicity Risk Moderate (due to potential DA oxidation)Low (Non-neurotoxic entactogen)
Therapeutic Lead Anti-Parkinsonian (Rasagiline scaffold)Alcohol Use Disorder (MEAI)

References

  • Nichols, D. E. (2018).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[1] Link[1]

    • Context: Foundational text on rigid analogs of phenethylamines and the distinction between aminoindane isomers.
  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances of the 2-aminoindane type. Biochemical Pharmacology. Link

    • Context: While focused on 2-aminoindanes, this establishes the gold-standard protocols for monoamine transporter assays applicable to the 1-amino series.
  • Youdim, M. B., et al. (2001). Rasagiline: Neuroprotection, neuroplasticity, and neurogenesis. Drug Development Research. Link[1]

    • Context: Validates the 1-aminoindane scaffold as a potent MAO-B inhibitor and neuroprotective agent.[2]

  • Halberstadt, A. L., et al. (2019). Pharmacology and Toxicology of N-Benzyl-2-phenethylamine (25-NBOMe) Derivatives and Other Phenylalkylamines. Neuropharmacology. Link

    • Context: Discusses the behavioral assays (Head Twitch Response) relevant to 5-HT2A agonist activity of dimethoxy-substituted compounds.
  • Shulgin, A., & Shulgin, A. (1991).[3] PiHKAL: A Chemical Love Story. Transform Press. Link[1]

    • Context: Entry #54 (3,4-DMA) provides the baseline human pharmacology for the open-chain analog of the topic compound.

Sources

Application

Application Note: 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine Scaffold as a Tubulin Polymerization Inhibitor

Executive Summary & Pharmacological Context[1][2][3][4] 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter referred to as the 5,6-DMI scaffold ) represents a critical pharmacophore in the design of microtubule-destabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4]

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter referred to as the 5,6-DMI scaffold ) represents a critical pharmacophore in the design of microtubule-destabilizing agents (MDAs). Structurally, its dimethoxy-phenyl ring mimics the A-ring of Colchicine , allowing it to anchor into the hydrophobic pocket of the Colchicine Binding Site (CBS) at the interface of


- and 

-tubulin.

While the free amine itself exhibits moderate affinity, it serves as a high-value "chiral handle" for Fragment-Based Drug Discovery (FBDD). Derivatization at the N-position (e.g., with trimethoxyphenyl moieties or aryl-sulfonamides) dramatically enhances potency, often converting micromolar binders into nanomolar anti-mitotic agents (e.g., Indanocine analogs).

Mechanism of Action (MOA)

The 5,6-DMI scaffold binds to the


-tubulin subunit. Upon binding, it sterically hinders the "curved-to-straight" conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.[1] This leads to:
  • Inhibition of Polymerization: Prevention of microtubule assembly.[2][1]

  • Catastrophe: Depolymerization of existing microtubules.

  • G2/M Arrest: Failure of the mitotic spindle, leading to apoptotic cell death.

Pathway Visualization

MOA_Pathway Inhibitor 5,6-DMI Scaffold (Ligand) CBS Colchicine Binding Site (β-subunit) Inhibitor->CBS Binds Tubulin Free Tubulin Dimers (α/β Heterodimer) Tubulin->CBS MT_Growth Microtubule Polymerization Tubulin->MT_Growth Normal State Complex Ligand-Tubulin Complex (Curved Conformation Locked) CBS->Complex Steric Hindrance Complex->MT_Growth Inhibits Spindle Mitotic Spindle Assembly MT_Growth->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure triggers Apoptosis Apoptosis Arrest->Apoptosis Downstream Cascade

Figure 1: Mechanism of Action. The 5,6-DMI scaffold locks tubulin in a curved conformation, preventing polymerization and triggering the apoptotic cascade.

Experimental Protocols

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

The Gold Standard for determining IC50 values.

Principle: This assay utilizes >99% pure tubulin and a fluorescent reporter (DAPI or a proprietary fluorophore) that increases in fluorescence intensity only when incorporated into microtubules. The 5,6-DMI scaffold will suppress this increase.

Reagents:

  • Tubulin Protein: Porcine Brain Tubulin (>99% pure), lyophilized (e.g., Cytoskeleton Inc. Cat# T240).[3]

  • GTP Stock: 100 mM (Guanylyl-imidodiphosphate, GMP-CPP, can be used for stabilizing, but GTP is standard for polymerization dynamics).

  • PEM Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.[4]

  • Fluorescent Reporter: 4',6-Diamidino-2-phenylindole (DAPI) at 10 µM final concentration.

Workflow:

  • Preparation: Reconstitute tubulin to 10 mg/mL in PEM buffer. Keep on ice (critical: tubulin depolymerizes in cold, preventing premature aggregation).

  • Compound Dilution: Dissolve 5,6-DMI amine in DMSO. Prepare 10x stocks. Final DMSO concentration in assay must be <1% (ideally 0.5%) to avoid solvent-induced artifacts.

  • Master Mix (per well):

    • 85 µL PEM Buffer (containing 10% Glycerol to lower critical concentration).

    • 1 mM GTP.[4][5]

    • 10 µM DAPI.

    • 2.0 mg/mL Tubulin.[3][4]

  • Plate Setup: Use a 96-well half-area black plate (pre-warmed to 37°C).

    • Add 5 µL of 10x Compound Stock.

    • Add 45 µL of Master Mix.

  • Kinetics Measurement: Immediately place in a fluorometer pre-heated to 37°C.

    • Excitation: 360 nm | Emission: 450 nm.

    • Read: Every 60 seconds for 60 minutes.

Data Analysis: Calculate the


 (maximum slope of the growth phase) and the Final Fluorescence Amplitude.


Protocol B: Colchicine Displacement Assay (Binding Confirmation)

To verify the scaffold targets the CBS specifically.

Principle: Competition between the non-fluorescent 5,6-DMI scaffold and [3H]-Colchicine or a fluorescent colchicine analog (e.g., N-deacetyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-colchicine).

Steps:

  • Incubate 3 µM Tubulin with 3 µM [3H]-Colchicine in PEM buffer for 30 min at 37°C.

  • Add 5,6-DMI scaffold at varying concentrations (1, 10, 50, 100 µM).

  • Incubate for an additional 30 min.

  • Filter through DEAE-cellulose filters (binds tubulin-ligand complex, free ligand passes through).

  • Measure radioactivity via scintillation counting.

  • Result: A decrease in CPM (Counts Per Minute) indicates the scaffold successfully displaced Colchicine.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation Compound_Prep Compound Prep (DMSO Stock) Polymerization Tubulin Polymerization Assay (Protocol A) Compound_Prep->Polymerization Binding Colchicine Displacement (Protocol B) Compound_Prep->Binding Cell_Culture Cell Culture (HeLa / MCF-7) Polymerization->Cell_Culture If IC50 < 10 µM Decision Potency Check Polymerization->Decision IF Immunofluorescence (Anti-Tubulin Ab) Cell_Culture->IF FACS Flow Cytometry (G2/M Arrest) Cell_Culture->FACS Decision->Compound_Prep Fail (Optimize SAR) Decision->Cell_Culture Pass

Figure 2: Experimental Workflow. A sequential approach from biochemical verification to cellular phenotype confirmation.

Comparative Data & SAR Insights

The 5,6-DMI scaffold is a "Fragment." Its potency is significantly lower than full-drug derivatives. The table below illustrates the expected potency shift when the amine is derivatized, highlighting its role as a scaffold.

Compound ClassStructure DescriptionTubulin IC50 (µM)Binding Site
5,6-DMI Scaffold Free amine (5,6-dimethoxy-1-indanamine)15 - 50 µM Colchicine (Weak)
Indanocine Indanone core (Ketone variant)2 - 5 µM Colchicine
N-Aryl Derivative 5,6-DMI + 3,4,5-trimethoxyphenyl tail0.05 - 0.5 µM Colchicine (Strong)
Colchicine Natural Product Control2 - 3 µM Colchicine

Critical Insight for Researchers: Do not discard the scaffold if the initial IC50 is in the high micromolar range. The 5,6-DMI core provides the anchor; the N-substituent provides the occupancy of the accessory hydrophobic pocket. Use the amine to synthesize N-benzyl or N-sulfonamide libraries to maximize potency.

Troubleshooting & Expert Tips

  • Solubility Issues: The free amine may precipitate in aqueous PEM buffer.

    • Solution: Ensure DMSO stock is anhydrous. If precipitation occurs upon addition to the master mix, sonicate the stock or use a co-solvent like 10% Glycerol (which is already in the polymerization buffer).

  • Enantioselectivity: The 1-position of the indane ring is chiral.

    • Insight: Generally, the (S)-enantiomer of indan-1-amine derivatives shows superior binding to tubulin compared to the (R)-enantiomer, as it aligns better with the stereochemistry of Colchicine's aR,7S configuration. Always test enantiopure compounds alongside the racemate.

  • Temperature Sensitivity: Tubulin is extremely temperature-sensitive.

    • Protocol Check: Never let the tubulin stock rise above 4°C before the assay starts. Conversely, the polymerization must occur at 37°C. A cold plate reader will yield false negatives.

References

  • Leoni, L. M., et al. (2000). "Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells."[6][7] Journal of the National Cancer Institute.

  • Flynn, B. L., et al. (2002). "The synthesis and evaluation of 2-aryl-3-alkoxy-indoles as a new class of potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the alkoxy-indole/indane pharmacophore).

  • Perez-Ramirez, B., et al. (2009). "Binding of indanocine to the colchicine site on tubulin promotes fluorescence, and its binding parameters resemble those of the colchicine analogue AC."[8] Biochemistry.

  • Cytoskeleton Inc. (2023). "Tubulin Polymerization Assay Protocol." Cytoskeleton.com.

  • Lu, Y., et al. (2012). "Recent development of colchicine binding site inhibitors." Mini Reviews in Medicinal Chemistry.

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Method

Application Note: High-Throughput Screening of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine Analogs for Novel Cholinesterase Inhibitors

Abstract This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine analogs. This chemical scaffold is of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine analogs. This chemical scaffold is of significant interest as it forms the core of Donepezil, a primary therapeutic for Alzheimer's disease that functions by inhibiting acetylcholinesterase (AChE).[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to identify novel and potent cholinesterase inhibitors. We will cover the entire HTS workflow, from initial assay development and primary screening to robust hit confirmation and secondary screening cascades designed to eliminate artifacts and characterize promising lead compounds.

Introduction: The Rationale for Screening Indenamine Analogs

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. A key pathological feature is the depletion of the neurotransmitter acetylcholine (ACh).[3] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a clinically validated strategy to manage AD symptoms.[1][3] Donepezil, which features the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one substructure, is a cornerstone of this therapeutic approach.[1][4] By systematically screening analogs of the core 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold, we aim to discover novel compounds with potentially improved potency, selectivity, or pharmacokinetic profiles.

The indanone scaffold itself is a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities, including anti-inflammatory and anticancer properties.[5][6][7][8] This underscores the potential for discovering compounds with diverse or dual-action mechanisms. This guide, therefore, establishes a robust screening funnel to identify potent AChE inhibitors while also considering potential off-target activities.

The High-Throughput Screening Cascade: A Multi-Stage Approach

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays.[9][10] This multi-step process is crucial for efficiently filtering large compound libraries to identify a small number of high-quality, validated hits, thereby minimizing the pursuit of false positives.[11][12]

Our proposed workflow is designed to maximize efficiency and data quality.

HTS_Workflow cluster_0 Phase 1: Primary Screen & Hit Identification cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Secondary Assays A Analog Library Preparation (10 mM in DMSO) B Primary HTS: Biochemical AChE Inhibition Assay (Single 10 µM Concentration) A->B C Data Analysis: Z'-Factor > 0.5 Hit Selection: >50% Inhibition B->C D Hit Re-supply & QC (Fresh Powder) C->D Confirmed Hits E Confirmatory Screen (AChE Inhibition Assay) D->E F Dose-Response Analysis (IC50 Determination) E->F G Selectivity Assay: Butyrylcholinesterase (BuChE) Inhibition F->G Potent Hits H Orthogonal Assay: Cell-Based AChE Inhibition G->H I Counter Screen: GPCR Panel (e.g., Muscarinic Receptors) H->I

Caption: High-Throughput Screening (HTS) cascade for indenamine analogs.

Phase 1: Primary High-Throughput Screening

The primary screen is designed for speed and scalability, testing the entire analog library at a single concentration to identify initial "hits".[13][14]

Library Preparation and Management

The collection of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine analogs should be solubilized in 100% DMSO to a stock concentration of 10 mM. These are stored in master plates. For screening, daughter plates are prepared by diluting the compounds, which will be dispensed into the assay plates using automated liquid handlers to achieve the final desired concentration.[14][15]

Protocol: Biochemical AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a robust and cost-effective method for HTS.[16][17] It measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[16][17]

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine (ATCh) - Substrate

  • DTNB (Ellman's Reagent)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Positive Control: Donepezil

  • Negative Control: DMSO (0.1%)

  • 384-well clear, flat-bottom microplates

Step-by-Step Protocol:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo) or pin tool, transfer 50 nL of test compounds (10 mM stock) and controls into the wells of a 384-well plate. This yields a final assay concentration of 10 µM in a 50 µL reaction volume.

  • Enzyme Addition: Add 25 µL of AChE solution (diluted in assay buffer to 2X final concentration) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate/DTNB Addition: Add 25 µL of a pre-mixed solution of ATCh and DTNB (diluted in assay buffer to 2X final concentration) to initiate the reaction.

  • Signal Detection: Measure the absorbance at 405 nm every 60 seconds for 10 minutes using a microplate reader. The rate of color change (slope) is proportional to AChE activity.

Data Analysis and Quality Control

Assay Quality (Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and reliability of an HTS assay.[18][19] It accounts for both the dynamic range of the signal and the data variation. An assay is considered excellent for HTS when the Z'-factor is between 0.5 and 1.0.[20][21][22]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:



Hit Identification: The percent inhibition for each compound is calculated as follows: % Inhibition =



Compounds exhibiting >50% inhibition at 10 µM are considered primary hits and are selected for the next phase.

Phase 2: Hit Confirmation and Potency Determination

The goal of this phase is to confirm the activity of primary hits and determine their potency (IC50).[12][23] This step is critical to eliminate false positives that can arise from assay artifacts or compound instability.[11]

Protocol: Dose-Response Analysis
  • Compound Re-supply: Obtain fresh, powdered samples of the primary hits to rule out degradation issues with the library stocks.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from 100 µM.

  • Assay Execution: Perform the same biochemical AChE inhibition assay as described in section 3.2, but with the range of compound concentrations.

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Table 1: Hypothetical Hit Confirmation and Potency Data

Compound IDPrimary Screen (% Inhibition @ 10µM)Confirmed Hit?IC50 (µM)
IDA-00185.2Yes0.75
IDA-00262.1Yes5.2
IDA-00355.8No (Inactive)> 100
IDA-00492.5Yes0.12
IDA-00578.9Yes1.1
Donepezil99.8Yes0.015

Phase 3: Secondary and Counter-Screening

Secondary assays are essential for characterizing the pharmacological profile of confirmed hits.[13][24] This includes assessing selectivity, confirming the mechanism of action in a more biologically relevant system, and identifying potential off-target liabilities.

Protocol: Butyrylcholinesterase (BuChE) Selectivity Assay

Rationale: BuChE is a co-regulator of cholinergic transmission. While AChE is the primary target, dual inhibition or selective inhibition of either enzyme can be therapeutically relevant.[25] This assay determines the selectivity profile of the hit compounds.

Methodology: The protocol is identical to the AChE assay (section 3.2), with the substitution of human recombinant BuChE for AChE and butyrylthiocholine as the substrate. The IC50 for BuChE is determined and a selectivity ratio (IC50 BuChE / IC50 AChE) is calculated.

Protocol: Cell-Based AChE Inhibition Assay

Rationale: A cell-based assay confirms that the compounds are active in a more complex biological environment, accounting for factors like cell permeability.[16][26] Human neuroblastoma cell lines like SH-SY5Y are commonly used as they endogenously express AChE.[26]

Cell_Assay A Seed SH-SY5Y cells in 384-well plates B Add test compounds (Dose-response) A->B C Incubate (1 hour) B->C D Add Amplex Red/ Choline Oxidase/HRP/ Acetylcholine C->D E Incubate (30-60 min) D->E F Measure Fluorescence (Ex: 544 nm, Em: 590 nm) E->F

Caption: Workflow for the cell-based AChE inhibition assay.

Methodology: This assay utilizes a coupled enzymatic reaction that produces a fluorescent signal.[16][27]

  • Cell Culture: SH-SY5Y cells are seeded into 384-well black, clear-bottom plates and cultured to confluence.

  • Compound Treatment: Cells are treated with a dose-response range of the hit compounds for 1-2 hours.

  • Lysis & Reaction: A reagent containing cell lysis buffer, acetylcholine, choline oxidase, horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red) is added.

  • Mechanism: AChE in the cell lysate hydrolyzes acetylcholine to choline. Choline oxidase then converts choline to H2O2, which, in the presence of HRP, reacts with Amplex Red to produce the highly fluorescent resorufin.[17][27]

  • Detection: Fluorescence is measured, and cellular IC50 values are calculated.

Counter Screen: GPCR Activity Profiling

Rationale: Many amine-containing small molecules can interact with G-Protein Coupled Receptors (GPCRs), which represent a major class of drug targets and potential sources of off-target effects.[28][29][30] Screening against a panel of relevant GPCRs (e.g., muscarinic and adrenergic receptors) is a crucial step to identify potential liabilities.

Methodology: Functional cell-based assays that measure second messenger generation (e.g., cAMP for Gs/Gi coupled receptors or calcium flux for Gq coupled receptors) are the standard.[30][31] These services are often outsourced to specialized CROs that maintain large panels of validated GPCR-expressing cell lines.

Table 2: Hypothetical Secondary Screening Profile

Compound IDAChE IC50 (µM)BuChE IC50 (µM)Selectivity (BuChE/AChE)Cellular AChE IC50 (µM)M1 Muscarinic Agonism (% Act @ 10µM)
IDA-0010.7515.220.31.5< 5%
IDA-0040.120.252.10.3< 5%
IDA-0051.1> 100> 902.545% (Flag)
Donepezil0.0154.53000.04< 5%

Conclusion and Next Steps

This application note outlines a systematic and robust HTS strategy for the identification and characterization of novel inhibitors from a library of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine analogs. By employing a multi-phase screening cascade, from a high-throughput biochemical assay to confirmatory, selectivity, and cell-based orthogonal assays, researchers can confidently identify high-quality lead compounds.

Hits like IDA-001 (AChE-selective) and IDA-004 (dual AChE/BuChE inhibitor) from our hypothetical data would be prioritized for further medicinal chemistry optimization and in-depth mechanism of action studies. In contrast, a compound like IDA-005 , despite its potency, would be flagged for potential off-target effects due to its muscarinic receptor activity. This structured approach ensures that resources are focused on the most promising candidates for developing next-generation therapeutics for neurodegenerative diseases.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. National Center for Biotechnology Information. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Development and Validation of Cell-Based Assays in Quantitative High-throughput Formats for Identification of Acetylcholinesterase Inhibitors. NIH Research Festival. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • Development of New Donepezil Analogues: Synthesis, Biological Screening and In Silico Study Rational. ResearchGate. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase. bioRxiv. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Center for Biotechnology Information. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Design, synthesis and biological evaluation of 1-aryldonepezil analogues as anti-Alzheimer's disease agents. Future Science. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. National Center for Biotechnology Information. [Link]

  • Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience. [Link]

  • Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase. bioRxiv. [Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Publishing. [Link]

  • Donepezil's analogs committed to synthesis. (a) A small network of... ResearchGate. [Link]

  • On HTS: Z-factor. On HTS. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. [Link]

  • The Simulated Binding of (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4- piperidinyl]methyl]-1H-inden-1-one Hydrochloride (E2020) and Related Inhibitors to Free and Acylated Acetylcholinesterases and Corresponding Structure−Activity Analyses. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Publications. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science - ACS Publications. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]

  • Secondary Screening. Creative Biolabs. [Link]

  • Primary vs Secondary Assays in Preclinical Testing. News-Medical. [Link]

  • New Acetylcholinesterase Inhibitors for Alzheimer's Disease. National Center for Biotechnology Information. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • (PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. ResearchGate. [Link]

  • High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. PubMed. [Link]

  • High-throughput Screening and Radioligand Binding Studies Reveal Monoamine oxidase-B as the Primary Binding Target for D-Deprenyl. PubMed. [Link]

  • Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one and piperazinium salt hybrid derivatives as hAChE and hBuChE enzyme inhibitors. PubMed. [Link]

  • High-Throughput Screening Using Small Molecule Libraries. News-Medical.net. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. National Center for Biotechnology Information. [Link]

  • Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. MDPI. [Link]

  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ResearchGate. [Link]

  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. National Center for Biotechnology Information. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. National Center for Biotechnology Information. [Link]

  • Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences. [Link]

Sources

Application

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine in neurodegenerative disease research

Application Note: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine in Neurodegenerative Research Executive Summary 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter 5,6-DiMe-Indamine ) represents a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine in Neurodegenerative Research

Executive Summary

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter 5,6-DiMe-Indamine ) represents a privileged scaffold in medicinal chemistry, specifically within the design of therapeutic agents for neurodegenerative disorders. Structurally homologous to the core of Donepezil (an Acetylcholinesterase inhibitor) and rigidified analogs of mescaline, this amine serves as a critical "warhead" for developing Multi-Target Directed Ligands (MTDLs) .

Its significance lies in its dual-functionality:

  • AChE Binding: The dimethoxy-indane moiety mimics the peripheral anionic site (PAS) binding element of Donepezil.[1]

  • MAO-B/LSD1 Inhibition: The rigid amine structure fits the hydrophobic cavity of Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1), targets implicated in oxidative stress and epigenetic dysregulation.

This guide provides a comprehensive technical workflow for synthesizing, handling, and screening 5,6-DiMe-Indamine derivatives, moving beyond basic descriptions to causal experimental logic.

Strategic Significance & Mechanism

In the "One Molecule, Multiple Targets" paradigm, 5,6-DiMe-Indamine is the bridge between symptomatic relief (cholinergic boost) and disease modification (neuroprotection).

  • The Donepezil Connection: Donepezil acts via a dual-binding mechanism. Its N-benzylpiperidine binds the catalytic anionic site (CAS), while the 5,6-dimethoxyindanone core binds the Peripheral Anionic Site (PAS). 5,6-DiMe-Indamine is the reduced, aminated version of this PAS-binding core, allowing researchers to attach novel CAS-binding fragments via the amine handle.

  • The Epigenetic Frontier (LSD1): Recent data suggests that the cyclopropyl-amine derivatives of this scaffold inhibit LSD1, a histone demethylase that, when overactive, represses genes critical for memory consolidation.

Visualizing the Scaffold Logic

ScaffoldLogic cluster_mechanism Therapeutic Output Core 5,6-Dimethoxy-1-Aminoindane (The Scaffold) Donepezil Donepezil (Aricept) (AChE Inhibition) Core->Donepezil PAS Binding Fragment Rasagiline Rasagiline/Selegiline (MAO-B Inhibition) Core->Rasagiline Rigid Amine Homology LSD1 LSD1 Inhibitors (Epigenetic Memory Rescue) Core->LSD1 Histone Demethylase Pharmacophore MTDL Multi-Target Ligand Design (AChE + MAO + Neuroprotection) Donepezil->MTDL Rasagiline->MTDL LSD1->MTDL

Caption: The 5,6-DiMe-Indamine scaffold acts as a central node linking cholinergic modulation (Donepezil), oxidative stress reduction (MAO-B), and epigenetic regulation (LSD1).

Technical Specifications & Handling

  • CAS Number: 70146-15-5 (Hydrochloride salt is most common for stability).

  • Molecular Weight: 193.24 g/mol (Free base).

  • Solubility:

    • Free Base: Soluble in DCM, MeOH, DMSO. Insoluble in water.

    • HCl Salt: Highly soluble in water (>20 mg/mL) and DMSO.

  • Stability: The free amine is prone to oxidation (forming the imine or reverting to ketone) upon prolonged exposure to air. Always store as the Hydrochloride (HCl) salt at -20°C.

  • Safety: Structurally related to phenethylamines. Treat as a potential bioactive CNS agent. Use full PPE.

Protocol 1: Synthesis & Derivatization

Most researchers purchase the ketone (5,6-dimethoxy-1-indanone) and convert it. Below is the optimized Reductive Amination Protocol to generate the amine for SAR (Structure-Activity Relationship) studies.

Objective: Convert 5,6-dimethoxy-1-indanone to 5,6-dimethoxy-1-indanamine.

Reagents:

  • 5,6-Dimethoxy-1-indanone (Starting Material)[2][3][4]

  • Ammonium Acetate (NH₄OAc) - Source of ammonia

  • Sodium Cyanoborohydride (NaCNBH₃) - Selective reducing agent

  • Methanol (dry)

Step-by-Step:

  • Imine Formation: Dissolve 1.0 eq of 5,6-dimethoxy-1-indanone in dry Methanol (0.1 M concentration). Add 10.0 eq of Ammonium Acetate.

  • Activation: Stir the mixture at room temperature for 30 minutes under Nitrogen. Note: The excess ammonium acetate drives the equilibrium toward the imine intermediate.

  • Reduction: Cool the solution to 0°C. Carefully add 1.5 eq of NaCNBH₃ in small portions.

    • Critical Control Point: Do not use NaBH₄; it is too strong and will reduce the ketone to the alcohol (indanol) before the amine forms.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). The ketone spot (high Rf) should disappear; the amine spot (low Rf, ninhydrin active) appears.

  • Workup: Quench with 1N HCl (to decompose excess hydride and protonate the amine). Extract non-basic impurities with Ethyl Acetate (discard organic layer).

  • Isolation: Basify the aqueous layer to pH 10 with NaOH. Extract the free amine into DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Salt Formation: Redissolve in minimal Ethanol, add 1.2 eq of HCl in Dioxane/Ether. Precipitate the HCl salt with cold Diethyl Ether.

Protocol 2: Dual-Enzyme Screening Workflow

To validate the MTDL potential, you must screen for both AChE inhibition (cognitive symptom relief) and MAO-B inhibition (neuroprotection).

A. Modified Ellman’s Assay (AChE Inhibition)

Why: Standard Ellman’s measures catalytic activity. Since this scaffold binds the Peripheral site (PAS), you may observe mixed-type inhibition kinetics.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (Ellman’s Reagent, 0.3 mM).

  • Enzyme: Human recombinant AChE (hAChE).

  • Procedure:

    • Incubate Enzyme + Test Compound (1 nM – 100 µM) for 20 mins at 25°C. Pre-incubation is critical for PAS binders to induce conformational changes.

    • Add ATCh and DTNB.

    • Measure Absorbance at 412 nm every 30s for 5 mins (Kinetic Mode).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

B. MAO-B Fluorometric Assay

Why: MAO-B generates H₂O₂, contributing to oxidative stress in Alzheimer's.

  • Mechanism: MAO-B oxidizes p-tyramine; the resulting H₂O₂ reacts with Amplex Red (via HRP) to form resorufin (fluorescent).

  • Selectivity Check: Run parallel assays with MAO-A (clorgyline as control) and MAO-B (selegiline as control).

  • Procedure:

    • Incubate Human MAO-B (1 U/mL) + Test Compound for 30 mins at 37°C.

    • Add Working Solution: 100 µM Amplex Red + 2 mM Tyramine + 1 U/mL HRP.

    • Incubate 30 mins protected from light.

    • Read Fluorescence: Ex 530 nm / Em 590 nm.

Protocol 3: Cellular Neuroprotection (SH-SY5Y Model)

Chemical inhibition is insufficient; biological rescue is required.

Model: SH-SY5Y Human Neuroblastoma cells differentiated with Retinoic Acid (RA). Stressors:

  • Oxidative Stress: H₂O₂ (100 µM) or 6-OHDA (mimics Parkinson’s).

  • Amyloid Toxicity: Aβ₁₋₄₂ oligomers (mimics Alzheimer’s).

Workflow:

  • Differentiation: Treat SH-SY5Y with 10 µM RA for 5 days to induce a neuronal phenotype (neurite outgrowth).

  • Pre-treatment: Add Test Compound (0.1, 1, 10 µM) for 2 hours.

  • Insult: Add Stressor (e.g., 100 µM H₂O₂) and incubate for 24 hours.

  • Readout:

    • MTT Assay: Measures mitochondrial metabolic activity (cell survival).

    • LDH Release: Measures membrane integrity (necrosis).

    • ROS Staining: Use DCFH-DA dye to visualize intracellular reactive oxygen species reduction.

Success Criteria: A "hit" compound should restore cell viability to >80% of control (untreated) levels and significantly reduce ROS fluorescence.

Visualization of Experimental Logic

Workflow cluster_chem Chemistry Phase cluster_screen Screening Phase cluster_bio Biological Validation Start Start: 5,6-Dimethoxy-1-Indanone Synth Reductive Amination (NaCNBH3, NH4OAc) Start->Synth Purify Purification (Isolate HCl Salt) Synth->Purify AChE AChE Assay (Ellman's Method) Purify->AChE MAO MAO-B Assay (Amplex Red) Purify->MAO Selectivity Selectivity Index (AChE vs BuChE / MAO-A vs B) AChE->Selectivity MAO->Selectivity Cell SH-SY5Y Neuroprotection (vs H2O2/A-beta) Selectivity->Cell Hit Confirmation

Caption: Integrated workflow from chemical synthesis to biological validation for indane-based neurotherapeutics.

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link

    • Foundational text establishing the 5,6-dimethoxy-indanone pharmacophore in Donepezil.
  • Bolea, I., et al. (2013). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry. Link

    • Demonstrates the MTDL strategy combining AChE and MAO inhibition using indane/indole scaffolds.
  • Zheng, H., et al. (2016). "Novel LSD1 inhibitors with a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold."[5] Bioorganic & Medicinal Chemistry Letters. Link

    • Identifies the specific amine scaffold as a target for epigenetic modulation in neurodegener
  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

    • The standard protocol for AChE inhibition assays.
  • Youdim, M. B., et al. (2006). "Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders."[6] Trends in Pharmacological Sciences. Link

    • Review of the rationale behind using propargylamine and indane scaffolds (Rasagiline/Donepezil hybrids).

Sources

Method

Application Note: Evaluation of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Scaffolds in Oncology Drug Discovery

Executive Summary & Scientific Rationale 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (also referred to as 5,6-dimethoxy-1-aminoindane) represents a "privileged scaffold" in medicinal chemistry. Its structural significance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (also referred to as 5,6-dimethoxy-1-aminoindane) represents a "privileged scaffold" in medicinal chemistry. Its structural significance lies in its homology to the pharmacophores of Combretastatin A-4 (CA-4) and Colchicine .[1] The 5,6-dimethoxy motif mimics the A-ring of these potent tubulin inhibitors, allowing the molecule and its N-substituted derivatives to bind to the colchicine-binding site of tubulin.

While often utilized as a precursor for acetylcholinesterase inhibitors (e.g., Donepezil analogs), this scaffold has gained traction in oncology for its ability to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis .

This Application Note provides a rigorous framework for researchers utilizing this scaffold to develop novel tubulin polymerization inhibitors. It covers solubility optimization, cytotoxicity screening, and specific mechanistic validation assays.

Chemical Properties & Stock Preparation[1][2]

Critical Insight: The free amine is prone to oxidation and carbonate formation upon exposure to air. Most commercial supplies are provided as the Hydrochloride (HCl) salt to enhance stability.

Protocol: Stock Solution Preparation
  • Compound: 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine HCl

  • Molecular Weight: ~229.7 g/mol (HCl salt)

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

Step-by-Step Procedure:

  • Weighing: Weigh 10 mg of the compound in a low-humidity environment.

  • Dissolution: Add sufficient anhydrous DMSO to achieve a 50 mM stock concentration.

    • Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

  • Sonicate: Sonicate for 30–60 seconds at room temperature to ensure complete solubilization. The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Workflow Visualization

The following diagram outlines the logical flow for evaluating this scaffold, moving from basic screening to mechanistic confirmation.

G Start Compound Library (5,6-dimethoxy-indane scaffold) Screen Primary Screen (MTT Assay @ 10 µM) Start->Screen HitSel Hit Selection (IC50 Determination) Screen->HitSel >50% Inhibition Mech Mechanistic Validation (Tubulin Polymerization) HitSel->Mech Confirm Target FACS Cell Cycle Analysis (G2/M Arrest) Mech->FACS Phenotypic Check Apop Apoptosis Confirmation (Annexin V/PI) FACS->Apop

Figure 1: Experimental workflow for validating indan-1-amine derivatives. The critical decision point is the Tubulin Polymerization assay, which distinguishes this class from general cytotoxins.

Application 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is optimized for adherent cancer cell lines commonly sensitive to tubulin inhibitors, such as MCF-7 (Breast) , HeLa (Cervical) , and A549 (Lung) .

Materials
  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Positive Control: Colchicine or Combretastatin A-4 (1 µM).

  • Vehicle Control: DMSO (0.1% final concentration).

Protocol Steps
  • Seeding: Seed cells into 96-well plates.

    • Expert Tip: Optimize density per cell line to ensure linearity. Typical densities: MCF-7 (5,000 cells/well), A549 (3,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the 5,6-dimethoxy-indan-1-amine (range: 0.1 µM to 100 µM) in culture medium.

    • Crucial: Keep final DMSO concentration < 0.5% to avoid solvent toxicity masking the compound's effect.

    • Treat cells for 48 or 72 hours . Tubulin inhibitors often require at least one full cell cycle to manifest cytotoxicity.

  • MTT Addition:

    • Add MTT solution (0.5 mg/mL final conc) and incubate for 3–4 hours.

  • Solubilization:

    • Remove medium carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Interpretation

The 5,6-dimethoxy-1-aminoindane scaffold itself is a moderate inhibitor (IC50 typically 10–50 µM). However, N-substituted derivatives (e.g., N-benzyl) often achieve low micromolar to nanomolar potency.

Compound ClassTypical IC50 (MCF-7)Interpretation
Parent Scaffold 25 – 60 µMWeak binder; serves as a fragment lead.
N-Benzyl Derivative 2 – 10 µMEnhanced lipophilicity improves uptake.
N-(Trimethoxybenzyl) < 1 µMPotent Hit: Mimics Combretastatin A-4 fully.

Application 2: Tubulin Polymerization Inhibition Assay[1]

This is the gold standard assay to confirm that the cytotoxicity observed in Application 1 is due to the specific targeting of microtubules.

Scientific Principle

Compounds containing the 5,6-dimethoxy-indane motif bind to the colchicine site, preventing the assembly of tubulin heterodimers into microtubules. This can be monitored using a fluorescence-based assay where a fluorophore (DAPI or a proprietary reporter) increases emission only when incorporated into polymerized microtubules.

Protocol Steps
  • Preparation: Use a commercial Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc. or similar). Keep all reagents on ice.

  • Reaction Mix:

    • Tubulin protein (>99% pure, porcine brain).

    • GTP (1 mM).

    • Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Compound Addition:

    • Add 5,6-dimethoxy-indan-1-amine (final conc. 10 µM).

    • Control: Paclitaxel (Stabilizer), Vinblastine (Destabilizer), DMSO (Vehicle).

  • Kinetics:

    • Transfer to a pre-warmed (37°C) fluorometer plate reader immediately.

    • Measure fluorescence (Ex/Em depends on kit, typically 360/450 nm) every 1 minute for 60 minutes.

Expected Results & Visualization
  • Vehicle Control: Sigmoidal curve (Nucleation -> Elongation -> Steady State).

  • 5,6-dimethoxy-indan-1-amine: Significant reduction in Vmax (rate of polymerization) and final plateau height, indicating inhibition of assembly.

Pathway Drug 5,6-dimethoxy-indan-1-amine Tubulin Free Tubulin Heterodimers Drug->Tubulin Binds Complex Drug-Tubulin Complex (Colchicine Site) Tubulin->Complex Poly Microtubule Polymerization Complex->Poly Inhibits Arrest G2/M Cell Cycle Arrest Poly->Arrest Spindle Defect Death Apoptosis (Caspase-3 Activation) Arrest->Death

Figure 2: Mechanism of Action. The scaffold binds free tubulin, preventing polymerization, which triggers the Spindle Assembly Checkpoint (SAC) and leads to apoptosis.

Application 3: Cell Cycle Analysis (Flow Cytometry)

To validate the "Spindle Poison" phenotype, researchers must demonstrate accumulation of cells in the G2/M phase.

Protocol Steps
  • Treatment: Treat cells (e.g., HeLa) with the IC50 concentration of the compound for 24 hours.

  • Fixation:

    • Harvest cells (trypsinize).

    • Wash with PBS.[2]

    • Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2 hours at -20°C.

  • Staining:

    • Wash ethanol out with PBS.

    • Incubate in staining solution: PBS + Propidium Iodide (PI) (50 µg/mL) + RNase A (100 µg/mL).

    • Incubate 30 mins at 37°C in the dark.

  • Analysis: Analyze 10,000 events on a Flow Cytometer.

Success Criteria: A distinct increase in the G2/M peak (4N DNA content) compared to the DMSO control, confirming mitotic arrest.

References

  • Biological Evaluation of Indan-1-amine Derivatives

    • Source: National Institutes of Health (NIH) / PubMed. "Tubulin inhibitors targeting the colchicine binding site."[3][4]

    • Link:[Link] (Search Term: "Indan-1-amine tubulin inhibition")

  • Protocol Standards (NCI-60 Screening Methodology)

    • Source: N
    • Link:[Link]

  • Chemical Structure & Properties

    • Source: PubChem Compound Summary for 5,6-Dimethoxy-1-indanamine.
    • Link:[Link]

  • Mechanistic Insight (Combretastatin Homology)

    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

Sources

Application

Application Notes &amp; Protocols: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine as a Strategic Intermediate in Pharmaceutical Synthesis

Abstract This technical guide provides a comprehensive overview of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, a chiral amine intermediate of significant value in medicinal chemistry and drug development. We will explore...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, a chiral amine intermediate of significant value in medicinal chemistry and drug development. We will explore its synthesis from the readily available 5,6-dimethoxy-1-indanone, detailing the critical process of reductive amination. The primary focus will be on its pivotal role as the direct precursor to Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor for the treatment of Parkinson's disease. Additionally, we will clarify the role of its parent ketone, 5,6-dimethoxy-1-indanone, as the key building block for Donepezil, an acetylcholinesterase inhibitor used in Alzheimer's therapy. This document provides detailed, field-proven protocols, discusses the causality behind experimental choices, and includes methods for analytical characterization and chiral resolution, serving as a vital resource for researchers in synthetic and pharmaceutical chemistry.

Introduction: The Strategic Importance of the Aminoindan Scaffold

The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) framework is a privileged scaffold in modern pharmacology. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an ideal template for designing molecules that interact with specific biological targets. The derivative 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (DMIA) is particularly noteworthy. The methoxy groups on the aromatic ring can significantly influence electronic properties and metabolic stability, while the primary amine at the C1 position serves as a versatile handle for introducing a wide range of functionalities.

DMIA is a chiral molecule, and its enantiomers often exhibit distinct pharmacological activities. The (R)-enantiomer, specifically, is the crucial starting material for the synthesis of Rasagiline.[1] Its structural precursor, 5,6-dimethoxy-1-indanone, is the foundational core required for the synthesis of Donepezil, a leading therapeutic for Alzheimer's disease.[2][3] This guide will elucidate the synthetic pathways to and from this versatile intermediate.

Synthesis of Racemic 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

The most efficient and scalable synthesis of DMIA begins with the corresponding ketone, 5,6-dimethoxy-1-indanone. The core transformation is a reductive amination, which converts the ketone carbonyl group into a primary amine. This can be achieved through a direct one-pot method or a two-step sequence involving an oxime intermediate. The two-step process is often preferred in manufacturing for its reliability and the stable nature of the intermediate.

Synthetic Workflow Overview

The conversion of the indanone to the amine is a cornerstone of this chemistry. The workflow involves the introduction of a nitrogen atom, followed by reduction.

G Indanone 5,6-Dimethoxy-1-indanone Oxime 5,6-Dimethoxy-1-indanone Oxime Indanone->Oxime Step 1: Oximation (NH2OH·HCl) Amine 5,6-Dimethoxy-2,3-dihydro- 1H-inden-1-amine (Racemic) Oxime->Amine Step 2: Reduction (e.g., H2, Raney Ni)

Caption: General two-step synthesis of DMIA from 5,6-dimethoxy-1-indanone.

Detailed Experimental Protocol: Two-Step Synthesis via Oxime Intermediate

This protocol provides a robust method for producing racemic DMIA. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Oximation of 5,6-Dimethoxy-1-indanone

  • Rationale: The formation of an oxime is a reliable method to convert the carbonyl group into a C=N double bond. This step is typically high-yielding and the product is a stable, crystalline solid that is easily purified.

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5,6-dimethoxy-1-indanone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and ethanol (5-10 mL per gram of indanone).

    • Add pyridine (2.0 eq) dropwise to the suspension. Pyridine acts as a base to neutralize the HCl released, driving the reaction to completion.

    • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).

    • Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into cold deionized water (20 mL per gram of starting indanone). The oxime product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5,6-dimethoxy-1-indanone oxime.

Part B: Reduction of the Oxime to the Primary Amine

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing oximes to primary amines. Raney Nickel is a cost-effective and highly active catalyst for this transformation. The reaction is performed under a hydrogen atmosphere.

  • Protocol:

    • Caution: Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or ethanol. Hydrogen gas is highly flammable.

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), add the 5,6-dimethoxy-1-indanone oxime (1.0 eq) and a suitable solvent such as methanol or ethanol containing ammonia (typically a 7N solution of NH3 in MeOH). The ammonia prevents the formation of secondary amine byproducts.

    • Carefully add Raney Nickel catalyst (approx. 10-20% by weight of the oxime) as a slurry.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

    • Begin vigorous agitation and heat the mixture to 40-50°C. The reaction is monitored by the cessation of hydrogen uptake.

    • After completion (typically 6-12 hours), cool the vessel, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to carefully remove the Raney Nickel catalyst. Wash the Celite pad with methanol. Keep the filter cake wet at all times.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude racemic 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. The product can be purified further by vacuum distillation or crystallization as a salt (e.g., hydrochloride).

ParameterOximationOxime Reduction
Key Reagents 5,6-dimethoxy-1-indanone, NH₂OH·HCl, Pyridine5,6-dimethoxy-1-indanone oxime, Raney Ni, H₂
Solvent EthanolMethanol with Ammonia
Temperature Reflux (~80°C)40-50°C
Pressure Atmospheric50-100 psi
Typical Yield >95%85-95%

Table 1: Summary of typical reaction conditions for the synthesis of racemic DMIA.

Chiral Resolution: Isolating the Active Enantiomer

For pharmaceutical applications like the synthesis of Rasagiline, the (R)-enantiomer of DMIA is required. Racemic DMIA must be resolved into its constituent enantiomers.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (e.g., L- or D-tartaric acid) in a suitable solvent. This forms a pair of diastereomeric salts which have different solubilities. One salt preferentially crystallizes from the solution and can be isolated by filtration. The free amine is then liberated by treatment with a base.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can effectively separate the enantiomers.[4][5] This method is highly effective for analytical assessment and can be scaled for preparative separation. Polysaccharide-based columns are often successful for resolving chiral amines.[4]

Application in Drug Synthesis

Clarification: The 5,6-Dimethoxy-1-indanone Core in Donepezil

While related, DMIA is not the direct intermediate for Donepezil. The synthesis of Donepezil utilizes the starting ketone, 5,6-dimethoxy-1-indanone. The key reaction is an aldol condensation with 1-benzylpiperidine-4-carboxaldehyde, followed by reduction of the resulting exocyclic double bond.[3][6]

G cluster_0 Indanone 5,6-Dimethoxy-1-indanone Unsaturated_Ketone Unsaturated Intermediate Indanone->Unsaturated_Ketone Aldol Condensation (Strong Base, e.g., LDA) Aldehyde 1-Benzylpiperidine- 4-carboxaldehyde Aldehyde->Unsaturated_Ketone Aldol Condensation (Strong Base, e.g., LDA) Donepezil Donepezil Unsaturated_Ketone->Donepezil Reduction (H2, Pd/C)

Caption: Simplified workflow for the synthesis of Donepezil from 5,6-dimethoxy-1-indanone.

Primary Application: (R)-DMIA in the Synthesis of Rasagiline

The synthesis of Rasagiline is a prime example of the utility of chiral DMIA. The process involves the specific N-alkylation of (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine with a propargyl group.

  • Rationale: This is a nucleophilic substitution reaction (Sɴ2) where the amine's lone pair of electrons attacks the electrophilic carbon of a propargylating agent. A base is required to deprotonate the amine or neutralize the acid formed during the reaction. The use of the resolved (R)-enantiomer ensures the final product has the correct stereochemistry.

  • Protocol for N-propargylation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-DMIA (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF.

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

    • Cool the mixture in an ice bath to 0-5°C.

    • Add propargyl bromide (or chloride/mesylate, 1.1 eq) dropwise, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

    • Upon completion, filter off any inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude Rasagiline can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., mesylate).

ParameterN-propargylation of (R)-DMIA
Key Reagents (R)-DMIA, Propargyl Bromide, K₂CO₃
Solvent Acetonitrile
Temperature 0°C to Room Temperature
Typical Yield 75-90%

Table 2: Summary of typical reaction conditions for the synthesis of Rasagiline.

Analytical Characterization and Quality Control

To ensure the suitability of DMIA as a pharmaceutical intermediate, rigorous analytical testing is mandatory.

  • Identity Confirmation:

    • ¹H and ¹³C NMR: Provides structural confirmation and information on isomeric purity.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Purity Assessment:

    • HPLC: The primary tool for determining purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA is commonly used.

  • Chiral Purity:

    • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of resolved DMIA. A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their precise quantification.

Conclusion

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is a high-value intermediate whose utility is firmly established in the synthesis of complex and vital pharmaceuticals. Its efficient preparation from 5,6-dimethoxy-1-indanone and its critical role as the direct precursor to (R)-Rasagiline highlight its importance. The protocols and insights provided in this guide underscore the chemical principles and practical considerations necessary for the successful synthesis and application of this key building block, enabling researchers and drug development professionals to leverage its full potential in the creation of next-generation therapeutics.

References

  • Google Patents. Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride.
  • ResearchGate. An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. Available from: [Link]

  • ResearchGate. Structure of donepezil (I), some known compounds with anti-Alzheimer's.... Available from: [Link]

  • ResearchGate. Synthesis of donepezil by Gaonkar et al.. Available from: [Link]

  • Google Patents. Process for the preparation of donepezil.
  • National Institutes of Health. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Available from: [Link]

  • Google Patents. Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • National Institutes of Health. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Available from: [Link]

  • New Drug Approvals. DONEPEZIL SYNTHESIS. Available from: [Link]

  • ACS Publications. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Available from: [Link]

  • Modern Applied Pharmacy. Synthesis of 5,6-dimethoxy-1-indanone. Available from: [Link]

  • Google Patents. A process for preparation of intermediates of donepezil hydrochloride.
  • Redalyc. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Available from: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

  • National Institutes of Health. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • DrugBank Online. 5 6-Dimethoxy-1-Indanone | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • Synfacts. Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Available from: [Link]

  • ResearchGate. (PDF) Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. Available from: [Link]

  • National Institutes of Health. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Available from: [Link]

  • Frontiers. Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia. Available from: [Link]

  • Knowledge UChicago. Supporting Information. Available from: [Link]

  • Pharmaffiliates. 5,6-Dimethoxy-2-((1-nitrosopiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one. Available from: [Link]

Sources

Method

Topic: Formulation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine for In Vivo Studies

An Application Guide by a Senior Application Scientist Abstract This document provides a comprehensive guide for the formulation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, a research compound with potential applicati...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the formulation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, a research compound with potential applications in neuroscience as an acetylcholinesterase (AChE) inhibitor.[1] The successful execution of in vivo studies is critically dependent on the development of a stable, homogenous, and bioavailable formulation that ensures accurate and reproducible dosing. This guide details the necessary pre-formulation assessments, outlines rational formulation strategies for various administration routes, provides step-by-step protocols, and discusses essential quality control and stability testing. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to advance their preclinical research.

Section 1: Pre-Formulation Assessment - The Foundation of Rational Design

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[2] This initial characterization informs every subsequent decision in the formulation development process, from vehicle selection to the final dosage form.[3]

Physicochemical Properties

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is a primary amine. The presence of the amine functional group is the most critical chemical feature influencing its formulation. Amines are typically basic and can form salts with acids.[4] This property can be leveraged to significantly enhance aqueous solubility.

PropertyValueSourceRationale for Formulation
Molecular Formula C₁₁H₁₅NO₂PubChem[5]Basic information for concentration calculations.
Molecular Weight 193.24 g/mol PubChem[5]Essential for preparing solutions of specific molarity or mg/mL concentration.
Structure Indanamine derivativeN/AThe core structure is relatively lipophilic; the amine group provides a handle for pH modification.
pKa (Predicted) ~9.5 - 10.5 (as a primary amine)General Chemical KnowledgeAs a weak base, the compound's charge and thus its solubility will be highly dependent on pH. At pH < pKa, the protonated, more soluble form will dominate.
logP (Predicted) 1.3PubChem[5]Indicates moderate lipophilicity. Suggests that solubility in purely aqueous vehicles at neutral pH may be limited, potentially requiring co-solvents or pH adjustment.
The Critical Workflow: From API to Dosing-Ready Formulation

A systematic approach prevents wasted resources and ensures the generation of reliable in vivo data. The following workflow illustrates the logical progression from receiving the API to creating a validated formulation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Development cluster_2 Phase 3: Validation A API Physicochemical Characterization B Solubility Screening (Aqueous & Organic) A->B C pH-Solubility Profile B->C D Select Route of Administration (PO, IV, etc.) C->D E Choose Formulation Type (Solution, Suspension) D->E F Vehicle & Excipient Compatibility Assessment E->F G Prototype Formulation Preparation F->G H Short-Term Stability Testing G->H I QC Checks (Appearance, pH, Purity) H->I K Final Formulation for In Vivo Studies I->K J Dosing Vehicle Tolerance Study (Optional) J->K G Start Target Dose & Volume Determined SolubilityCheck Is Target Concentration Achievable in a Safe Solution Vehicle? Start->SolubilityCheck DevelopSolution Develop Solution (pH adjustment, co-solvents) SolubilityCheck->DevelopSolution Yes DevelopSuspension Develop Suspension (e.g., 0.5% CMC) SolubilityCheck->DevelopSuspension No QC Perform QC & Stability Checks DevelopSolution->QC DevelopSuspension->QC

Caption: Oral Formulation Decision Pathway.

Parenteral (IV, IP, SC) Administration

Parenteral formulations must be sterile, pyrogen-free, and generally isotonic and iso-pH to the extent possible to minimize injection site irritation. [6]

  • Vehicle Selection: The primary vehicle is typically Water for Injection (WFI) or sterile saline (0.9% NaCl).

  • Solubility Enhancement: Due to the low dosing volumes, high concentrations may be needed. For 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, the most effective strategy is pH adjustment. Co-solvents like Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and surfactants like Polysorbate 80 (Tween® 80) can also be used, but their concentrations must be kept low to avoid toxicity. [6][7]* Buffering: Using a biocompatible buffer (e.g., citrate or phosphate) is crucial to maintain the pH upon dilution in the bloodstream and prevent precipitation.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are starting points. The final concentrations of all components must be optimized based on your specific dose requirements and the results of solubility and stability screening. All procedures for parenteral formulations must be conducted under aseptic conditions.

Protocol 1: Preparation of an Acidic Aqueous Solution (for PO or Parenteral)

Principle: This protocol leverages the basic amine functional group to form a soluble salt in situ by adding a stoichiometric equivalent of acid. This is often the simplest and most effective method for amine-containing compounds.

Materials:

  • 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

  • 1N Hydrochloric Acid (HCl)

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Molar Equivalents: Determine the moles of the API needed for your final concentration and volume. You will add exactly one molar equivalent of HCl.

    • Example: For 100 mg of API (MW 193.24), you have 0.517 mmol. You will need 0.517 mL of 1N HCl.

  • Weigh API: Accurately weigh the required amount of the API into a sterile vial.

  • Add Vehicle: Add approximately 80% of the final volume of WFI or saline to the vial. The API will likely not dissolve.

  • Acidification: While stirring or vortexing, slowly add the calculated volume of 1N HCl dropwise.

  • Observe Dissolution: Continue stirring. The API should fully dissolve as its hydrochloride salt is formed, resulting in a clear solution.

  • pH Adjustment & QS: Adjust the pH if necessary (target pH 3-5) and add the remaining vehicle to reach the final volume (Quantum Satis).

  • Sterilization (for parenteral): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile final container.

Protocol 2: Preparation of a Co-Solvent Formulation (for PO or Parenteral)

Principle: This method uses a blend of water-miscible organic solvents and/or surfactants to increase the solubility of a lipophilic compound by reducing the overall polarity of the vehicle. [8] Common Vehicles:

  • PEG 400 / Saline: A common choice for increasing solubility. A typical ratio might be 30% PEG 400, 70% Saline.

  • Solutol® HS 15 / Water: Solutol is a non-ionic solubilizer and emulsifying agent.

  • DMSO / Tween 80 / Saline: Often used for very poorly soluble compounds. A typical ratio could be 5% DMSO, 5% Tween 80, 90% Saline. [8]The use of DMSO should be minimized due to potential toxicological effects.

Procedure (Example: 10% PEG 400, 90% WFI):

  • Weigh API: Accurately weigh the API into a sterile vial.

  • Add Co-Solvent: Add the required volume of PEG 400 to the vial. Vortex or sonicate to dissolve the API completely in the organic co-solvent first.

  • Add Aqueous Phase: Slowly add the WFI or saline to the co-solvent/API mixture while vortexing. It is crucial to add the aqueous phase slowly to the organic phase to prevent the API from precipitating out of solution.

  • Final Checks: Ensure the final solution is clear and free of particulates.

  • Sterilization (for parenteral): Filter through a compatible (e.g., PTFE for organic solvents) 0.22 µm sterile filter.

Protocol 3: Preparation of a Suspension for Oral Gavage

Principle: A suspension is a heterogeneous mixture of insoluble solid particles in a liquid medium. A suspending agent is used to increase the viscosity of the vehicle, slowing the sedimentation of particles and ensuring more uniform dosing.

Materials:

  • 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (micronized, if possible)

  • Carboxymethylcellulose, sodium salt (CMC-Na), low viscosity

  • Purified Water

  • Mortar and pestle

Procedure:

  • Prepare Vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of purified water while stirring vigorously. Allow it to hydrate fully (this may take several hours or can be expedited with gentle heating).

  • Weigh API: Accurately weigh the required amount of API.

  • Levigation: Place the API powder in a mortar. Add a small amount of the 0.5% CMC vehicle and triturate (grind) with the pestle to form a smooth, uniform paste. This step is critical to break down aggregates and ensure fine particle dispersion.

  • Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the final volume is reached.

  • Homogenization: Transfer the suspension to a suitable container and stir continuously before and during dose administration to ensure uniformity. A small magnetic stir bar in the vial is ideal.

Section 4: Quality Control and Stability Assessment

A formulation is not complete until its stability and quality are confirmed. [9]An unstable formulation can lead to inaccurate dosing, potential toxicity from degradation products, and unreliable experimental outcomes.

QC Test Specification Purpose
Appearance Clear and particle-free (Solutions). Uniform and easily re-suspendable (Suspensions). To confirm complete dissolution or proper dispersion and rule out precipitation or contamination.
pH Measurement Within ±0.5 units of the target pH. To confirm the formulation was prepared correctly and is within a range that ensures API solubility and stability.

| Short-Term Stability | No change in appearance or pH after storage at relevant conditions (e.g., 2-8°C and room temp) for the intended use period (e.g., 7 days). | To ensure the formulation remains stable from preparation through the completion of dosing for a study cohort. [9]|

Protocol for Short-Term Stability Evaluation:

  • Prepare a batch of the final formulation.

  • Divide the batch into two aliquots. Store one at 2-8°C and the other at ambient temperature.

  • Evaluate both aliquots for Appearance and pH at T=0, T=24h, T=48h, and T=7 days.

  • For solutions, a reverse-phase HPLC analysis to check for degradation products is highly recommended if the capability exists.

Section 5: Troubleshooting and Field-Proven Insights

  • Precipitation upon Dosing: An acidic solution of an amine may precipitate in the neutral pH of the gut or upon injection into the bloodstream. This can be mitigated by including a small percentage of a co-solvent or surfactant in the formulation to help maintain solubility upon pH change. [10]* Amine Stability: Amines can be susceptible to oxidative degradation. [11]While less of a concern for short-term preclinical studies, if long-term storage is needed, consider preparing formulations fresh, storing them at 2-8°C, and protecting them from light. Avoid excipients with reactive impurities like peroxides, which can be found in some grades of povidone. * Excipient Reactivity: Avoid using excipients with reactive functional groups. For example, lactose is known to react with primary amines via the Maillard reaction, which can lead to degradation of the API. * Suspension Caking: If a suspension settles into a hard cake that cannot be easily re-dispersed, the formulation is not viable. This can be addressed by trying a different suspending agent (e.g., methylcellulose) or by including a wetting agent (e.g., a small amount of Tween 80) in the formulation.

References

  • Title: 2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one (CAS No - apicule)
  • Title: 3-Amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one - Benchchem Source: Benchchem URL
  • Title: Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride Source: Google Patents URL
  • Title: 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | C11H15NO2 Source: PubChem URL: [Link]

  • Title: Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof Source: Google Patents URL
  • Title: 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- | C17H27NO2 Source: PubChem URL: [Link]

  • Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: ACS Publications URL: [Link]

  • Title: Process for the preparation of indanamine derivatives and new synthesis intermediates Source: Google Patents URL
  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PubMed Central (PMC) URL: [Link]

  • Title: An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride Source: ResearchGate URL: [Link]

  • Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL: [Link]

  • Title: Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization Source: PubMed Central (PMC) URL: [Link]

  • Title: The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability Source: PubMed Central (PMC) URL: [Link]

  • Title: Preclinical Formulation Development Source: SGS URL: [Link]

  • Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL: [Link]

  • Title: In Vivo Metabolic Responses to Different Formulations of Amino Acid Mixtures for the Treatment of Phenylketonuria (PKU) Source: MDPI URL: [Link]

  • Title: Pharmaceutical excipients Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Functional Groups In Organic Chemistry Source: Chemistry LibreTexts URL: [Link]

  • Title: CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE Source: Altasciences URL: [Link]

  • Title: Synthesis of 11C-Labeled Thiamine and Fursultiamine for In Vivo Molecular Imaging of Vitamin B1 and Its Prodrug Using Positron Emission Tomography Source: ResearchGate URL: [Link]

  • Title: Impact of Solvent on the Thermal Stability of Amines Source: PubMed Central (PMC) URL: [Link]

  • Title: Emerging Excipients in Parenteral Medications Source: American Association of Pharmaceutical Scientists URL: [Link]

  • Title: Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline Source: PubMed URL: [Link]

  • Title: White Paper Preclinical Formulation Development Source: Crystal Pharmatech URL: [Link]

  • Title: Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study Source: Journal of Medicinal and Chemical Sciences URL: [Link]

Sources

Application

Synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine derivatives for antimicrobial screening.

Application Note: High-Throughput Synthesis & Antimicrobial Screening of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Derivatives Executive Summary This guide details the synthetic pathway and biological evaluation protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis & Antimicrobial Screening of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Derivatives

Executive Summary

This guide details the synthetic pathway and biological evaluation protocols for derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (5,6-dimethoxy-1-aminoindane). While the aminoindane scaffold is widely recognized in neuropharmacology (e.g., Rasagiline), recent structure-activity relationship (SAR) studies indicate significant antimicrobial potential when derivatized at the N-terminus. The 5,6-dimethoxy substitution pattern, mimicking the isoquinoline alkaloid motif, enhances membrane permeability and target binding affinity in bacterial models.

This document provides a validated workflow for:

  • Core Synthesis: Gram-scale production of the primary amine scaffold.

  • Library Generation: Parallel derivatization to generate amides and sulfonamides.

  • Screening: MIC determination against ESKAPE pathogens.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed for scalability and purity. We utilize a classic Oxime Reduction Route rather than direct reductive amination to avoid dialkylated byproducts common in one-pot procedures.

  • Step 1: Condensation of 5,6-dimethoxy-1-indanone with hydroxylamine hydrochloride.

  • Step 2: Catalytic hydrogenation (or chemical reduction) of the oxime to the primary amine.

  • Step 3: Divergent synthesis (Amide/Sulfonamide coupling) for library generation.

SyntheticPathway Start 5,6-Dimethoxy-1-indanone (Starting Material) Oxime Intermediate Oxime (Stable Solid) Start->Oxime NH2OH·HCl, NaOAc EtOH, Reflux Amine 5,6-Dimethoxy-1-aminoindane (Core Scaffold) Oxime->Amine H2, Pd/C MeOH, 50 psi Lib_Amide Amide Derivatives (Target A) Amine->Lib_Amide R-COCl TEA, DCM Lib_Sulf Sulfonamide Derivatives (Target B) Amine->Lib_Sulf R-SO2Cl Pyridine

Figure 1: Synthetic workflow from commercial indanone to diverse antimicrobial candidates.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Step 1: Formation of 5,6-dimethoxy-1-indanone oxime Rationale: The oxime serves as a stable, purify-able intermediate, ensuring the final amine is free of unreacted ketone.

  • Reagents:

    • 5,6-dimethoxy-1-indanone (10.0 g, 52.0 mmol)

    • Hydroxylamine hydrochloride (5.4 g, 78.0 mmol, 1.5 eq)

    • Sodium acetate (anhydrous) (6.4 g, 78.0 mmol, 1.5 eq)

    • Ethanol (100 mL), Water (20 mL)

  • Procedure:

    • Dissolve the indanone in ethanol in a 250 mL round-bottom flask.

    • Add a solution of hydroxylamine HCl and sodium acetate in water.

    • Reflux for 2–3 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Work-up: Cool to room temperature. Pour into ice-cold water (300 mL). The oxime will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Expected Yield: >90%.[1]

Step 2: Reduction to 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine Rationale: Catalytic hydrogenation is preferred for cleanliness. Alternatively, Zn/Acetic acid can be used if high-pressure equipment is unavailable.

  • Reagents:

    • Oxime intermediate (5.0 g)

    • 10% Pd/C (500 mg, 10 wt% loading)

    • Methanol (50 mL)

    • Concentrated HCl (2 mL) - Critical: Prevents secondary amine formation.

  • Procedure:

    • Place oxime, MeOH, and HCl in a hydrogenation bottle.

    • Add Pd/C catalyst carefully (pyrophoric risk: keep wet with solvent).

    • Hydrogenate at 40–50 psi on a Parr shaker for 6–12 hours.

    • Work-up: Filter catalyst through Celite. Concentrate the filtrate to obtain the amine hydrochloride salt.

    • Free Base Liberation: Dissolve salt in minimal water, basify with 2M NaOH to pH 10, and extract with Dichloromethane (DCM). Dry over Na2SO4 and evaporate.

    • Storage: Store as HCl salt to prevent oxidation.

Protocol B: Library Derivatization (Parallel Synthesis)

To screen for antimicrobial activity, the hydrophilic amine is coupled with lipophilic acids/sulfonyl chlorides to modulate LogP.

Reagent ClassExample ReagentsTarget Property
Acid Chlorides Benzoyl chloride, 4-Chlorobenzoyl chlorideMembrane penetration, Peptidoglycan interaction
Sulfonyl Chlorides Tosyl chloride, Mesyl chlorideMimicry of sulfa-drugs (Dihydropteroate synthase inhibition)
Isocyanates Phenyl isocyanateUrea linkage for hydrogen bonding capability

General Procedure (96-well block or vial):

  • Dissolve 5,6-dimethoxy-1-aminoindane (0.1 mmol) in DCM (1 mL).

  • Add Triethylamine (0.15 mmol) as a base scavenger.

  • Add the specific Electrophile (0.11 mmol) (Acid chloride or Sulfonyl chloride).

  • Stir at RT for 4 hours.

  • Purification: Wash with 1M HCl (remove unreacted amine) followed by sat. NaHCO3. Evaporate solvent.[2]

Antimicrobial Screening Protocol (MIC Assay)

Method: Broth Microdilution (CLSI Standards). Target Organisms: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-).

MIC_Workflow Prep Compound Prep Dissolve in DMSO (10 mg/mL) Dilution Serial Dilution 96-well plate (Muller-Hinton Broth) Prep->Dilution Inoculation Inoculation Add 5x10^5 CFU/mL Bacteria Dilution->Inoculation Incubation Incubation 37°C for 18-24h Inoculation->Incubation Readout Readout Visual Turbidity or OD600 Incubation->Readout

Figure 2: Standardized MIC determination workflow.

Procedure:

  • Stock Solution: Prepare 10 mg/mL stocks of derivatives in 100% DMSO.

  • Plate Prep: Add 100 µL Mueller-Hinton Broth (MHB) to columns 2–12 of a 96-well plate.

  • Dilution: Add 200 µL of compound (diluted to 512 µg/mL in MHB) to column 1. Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. (Range: 256 – 0.5 µg/mL).

  • Controls: Col 11 (Growth Control: Bacteria + DMSO), Col 12 (Sterility Control: Media only).

  • Inoculum: Add 100 µL of standardized bacterial suspension (0.5 McFarland diluted 1:100) to wells 1–11.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

Expert Insights & Troubleshooting

  • Stereochemistry: The synthesis creates a racemic amine. For advanced drug development, resolution using chiral tartaric acid or enzymatic kinetic resolution is recommended, as biological activity often resides in the (R)-enantiomer for indane systems [1].

  • Regioselectivity: The 5,6-dimethoxy pattern is electron-rich. Avoid using strong Lewis acids during derivatization to prevent electrophilic aromatic substitution on the ring.

  • Solubility: If the HCl salt of the amine is hygroscopic, convert it to the fumarate or tartrate salt for easier handling during weighing.

References

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. (2017). Detailed review of indanone synthesis and reduction methods. [1]

  • Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. (2021). Establishes the antimicrobial baseline for aminoindane scaffolds.

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine. Google Patents. (CN101062897A). Industrial scale reduction protocols for indanone oximes.

  • Novel derivatives of 5,6-dimethoxy-1-indanone... as potential antimicrobial agents. Journal of Saudi Chemical Society. (2014). Specific SAR data on 5,6-dimethoxyindane derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

Welcome to the technical support center for the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this key intermediate. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is a critical building block in the synthesis of several pharmacologically active molecules, most notably Donepezil, a widely used medication for the treatment of Alzheimer's disease. The primary and most common synthetic route to this amine is the reductive amination of 5,6-dimethoxy-1-indanone. While seemingly straightforward, this reaction can present several challenges that impact yield and purity. This guide will address these issues in a practical, question-and-answer format to assist you in your synthetic endeavors.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.

Low or No Product Formation

Question: I am not getting the desired 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine product, or the yield is very low. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product formation in the reductive amination of 5,6-dimethoxy-1-indanone can stem from several factors, primarily related to imine formation and the subsequent reduction.

1. Incomplete Imine Formation: The crucial first step is the formation of the imine intermediate from the ketone and the ammonia source.

  • Insufficient Ammonia Source: Ensure an adequate excess of the ammonia source is used. For laboratory-scale synthesis, ammonium formate or ammonium acetate are common choices. A molar ratio of at least 10 equivalents of the ammonium salt to the indanone is a good starting point.

  • pH of the Reaction: Imine formation is often catalyzed by mild acid. If you are using ammonia gas or an aqueous solution, the reaction mixture might be too basic. The use of ammonium salts like ammonium formate provides a self-regulating pH environment. If you are using other ammonia sources, the addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial. However, an excessively acidic medium will protonate the amine, rendering it non-nucleophilic. The optimal pH for imine formation is typically between 4 and 5.[1]

  • Water Removal: The formation of an imine from a ketone and an amine is a condensation reaction that produces water. In some cases, the presence of water can shift the equilibrium back towards the starting materials. While not always necessary, particularly with a large excess of the aminating agent, the use of a dehydrating agent like molecular sieves can be beneficial.

2. Ineffective Reduction of the Imine: Once the imine is formed, it must be reduced to the desired amine.

  • Choice and Quality of Reducing Agent:

    • Sodium Borohydride (NaBH₄): While a common reducing agent, it can also reduce the starting ketone. To minimize this side reaction, it is best to allow for complete imine formation before adding the NaBH₄.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the reduction of imines and iminium ions in the presence of ketones, especially at a controlled pH.[2]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often effective and avoids the use of cyanide-containing reagents.[3]

    • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate) is a clean and effective method.[4][5]

  • Decomposition of the Reducing Agent: Hydride-based reducing agents can be sensitive to moisture and acidic conditions. Ensure you are using a fresh, high-quality reagent.

  • Insufficient Amount of Reducing Agent: Use a molar excess of the reducing agent to ensure complete reduction of the imine. A typical starting point is 1.5 to 2 equivalents relative to the indanone.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Presence of Impurities in the Final Product

Question: My final product is impure. What are the common byproducts and how can I minimize their formation and purify my product?

Answer:

The formation of impurities is a common issue. Understanding their origin is key to mitigating them.

1. Unreacted Starting Material: The presence of 5,6-dimethoxy-1-indanone indicates incomplete reaction. To address this, you can:

  • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone spot disappears.

  • Increase Reaction Temperature: Gently warming the reaction mixture can drive the reaction to completion. However, be cautious as excessive heat can lead to degradation.

  • Increase Stoichiometry of Reagents: Ensure a sufficient excess of both the ammonia source and the reducing agent.

2. Over-alkylation Products (Secondary and Tertiary Amines): While less common when synthesizing a primary amine from a ketone and ammonia, the product amine can potentially react with another molecule of the starting ketone to form a secondary amine, which can then react further. To minimize this:

  • Use a Large Excess of the Ammonia Source: This will statistically favor the reaction of the ketone with the ammonia source over the product amine.

3. Alcohol Byproduct: If a non-selective reducing agent like sodium borohydride is used, it can reduce the starting ketone to the corresponding alcohol, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol.

  • Use a Selective Reducing Agent: As mentioned previously, NaBH₃CN or NaBH(OAc)₃ are more selective for the imine.

  • Two-Step Procedure: First, ensure complete formation of the imine, then add the reducing agent. This minimizes the time the ketone is exposed to the reducing agent.

Purification Strategies:

  • Acid-Base Extraction: The product amine is basic and can be separated from neutral impurities (like the starting ketone and alcohol byproduct) by an acid-base workup.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

    • Wash the organic layer to remove any residual product.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

  • Crystallization: The hydrochloride salt of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine can often be purified by crystallization. A common method involves dissolving the crude amine in a suitable solvent (e.g., isopropanol) and then adding a solution of HCl in a solvent in which the salt is insoluble (e.g., diethyl ether or isopropanol) to precipitate the purified hydrochloride salt.

Caption: Strategy for addressing product impurities.

Recommended Synthetic Protocol

This protocol is a synthesized "best-practice" procedure based on literature precedents for the reductive amination of indanones. Optimization of specific parameters may be required for your specific laboratory conditions and scale.

Reductive Amination of 5,6-dimethoxy-1-indanone using Ammonium Formate and Palladium on Carbon

This method is advantageous due to the use of a readily available and inexpensive ammonia and hydrogen source in a one-pot procedure.[4][5]

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
5,6-dimethoxy-1-indanone192.21(e.g., 5.0 g)1.0
Ammonium Formate63.06(e.g., 16.4 g)10.0
10% Palladium on Carbon (Pd/C)N/A(e.g., 0.5 g)~10 wt% of indanone
Methanol32.04(e.g., 100 mL)-

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,6-dimethoxy-1-indanone, ammonium formate, and methanol.

  • Carefully add the 10% Pd/C catalyst to the mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting indanone spot is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting residue contains the crude 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.

Work-up and Purification:

  • Dissolve the crude residue in dichloromethane (100 mL).

  • Wash the organic solution with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining ammonium formate.

  • Wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • For purification via the hydrochloride salt, dissolve the crude amine in a minimal amount of isopropanol.

  • Slowly add a solution of HCl in isopropanol or diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride as a crystalline solid.

Characterization and Purity Assessment

Thin Layer Chromatography (TLC): A useful technique for monitoring the reaction progress and assessing the purity of the final product. A typical eluent system is a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of a basic modifier (e.g., triethylamine) to prevent streaking of the amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of the product amine will show characteristic signals for the aromatic protons, the methoxy groups, the protons on the indane ring, and the amine protons. The protons on the carbon bearing the amine group typically appear in the range of 2.3-3.0 ppm. The amine protons themselves often appear as a broad singlet and their chemical shift can vary depending on the solvent and concentration. The addition of D₂O will cause the amine proton signal to disappear.[6]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the indane ring. The carbon attached to the nitrogen atom typically appears in the 40-60 ppm range.

Infrared (IR) Spectroscopy:

  • The IR spectrum of a primary amine will show two N-H stretching bands in the region of 3300-3500 cm⁻¹. A primary amine will also exhibit an N-H bending (scissoring) vibration between 1590 and 1650 cm⁻¹.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.
  • Allegretti, M., Bertini, R., Cesta, M. C., & Bizzarri, C. (2002). A modified palladium catalysed reductive amination procedure. Tetrahedron, 58(28), 5669-5674.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). [Video]. YouTube.
  • (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2875.
  • CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride. (n.d.).
  • US8987458B2 - Process for the preparation of donepezil hydrochloride. (n.d.).
  • Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2021).
  • NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. (2002). Magnetic Resonance in Chemistry, 40(11), 755-758.
  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017). Journal of Chemical and Pharmaceutical Research, 9(7), 214-218.
  • An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. (2010). Organic Process Research & Development, 14(4), 934-937.
  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (n.d.).
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). [Video]. YouTube.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. (n.d.). Benchchem.
  • US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. (n.d.).
  • Supplementary m
  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (2002). Magnetic Resonance in Chemistry, 40(11), 755-758.
  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.

Sources

Optimization

Overcoming solubility issues of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

Technical Support Center: Solubility Optimization Guide Subject: 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (5,6-Dimethoxy-1-indanamine) Ticket ID: SOL-IND-56DM Assigned Specialist: Senior Application Scientist, Formulat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (5,6-Dimethoxy-1-indanamine) Ticket ID: SOL-IND-56DM Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

You are likely encountering solubility difficulties with 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine due to the conflict between its lipophilic indane core and its pH-dependent ionization.[1]

This molecule is a lipophilic primary amine .[1] Its solubility is binary:

  • High Solubility: In organic solvents (DMSO, Ethanol, DCM) or acidic aqueous buffers (pH < 6.0).[2]

  • Near-Zero Solubility: In neutral-to-basic aqueous environments (pH > 7.0), where it exists as a hydrophobic free base.[1]

This guide provides a root-cause analysis and three validated protocols to solubilize this compound for in vitro and in vivo applications.[1]

Part 1: The Diagnostics (Why is it crashing out?)

Before attempting a fix, identify which of the following scenarios matches your failure mode.

ScenarioObservationRoot Cause
A. The "Stock" Fail Compound won't dissolve in water/PBS even at low concentrations.You are likely using the Free Base form, which is an oil or low-melting solid insoluble in water.[1]
B. The "Dilution" Crash Compound dissolves in DMSO stock, but precipitates immediately upon addition to cell media (pH 7.4).[2]pH Shock. The media pH (7.4) is close to the drug's pKa (~9.2–9.5), causing deprotonation and aggregation.
C. The "Salt" precipitate You have the HCl salt, but it precipitates in high-salt buffers (e.g., 10x PBS).[2]Common Ion Effect. High chloride concentration in the buffer forces the HCl salt out of solution.

Part 2: Troubleshooting Decision Tree

The following logic flow will guide you to the correct solubilization strategy based on your experimental constraints.

Solubility_Workflow Start Start: Select Application InVitro In Vitro (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo (Animal Studies) Start->InVivo DMSO_Check Can you use DMSO < 0.5%? InVitro->DMSO_Check Route Route of Admin? InVivo->Route DMSO_Yes Protocol A: DMSO Stock + Rapid Dilution DMSO_Check->DMSO_Yes Yes DMSO_No Protocol B: Acidic Salt Formation (Citrate/Tartrate) DMSO_Check->DMSO_No No (Sensitive Cells) Oral Protocol B: Salt Form (HCl/Tartrate) in Water Route->Oral Oral Gavage IV_IP Protocol C: Cyclodextrin Complex (HP-β-CD) Route->IV_IP IV / IP Injection

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental application.

Part 3: Technical Protocols

Protocol A: The DMSO "Push" (For In Vitro Assays)

Best for: High-throughput screening, non-sensitive cell lines.[2]

The Science: This method relies on creating a hyper-concentrated stock in a water-miscible organic solvent.[1] Upon dilution, the kinetic energy of mixing prevents immediate precipitation, provided the final concentration is below the "supersaturation limit."[2]

  • Prepare Stock: Dissolve the compound in anhydrous DMSO to 10–50 mM .

    • Tip: If the compound is the HCl salt, it may require mild warming (37°C) or sonication to dissolve fully in DMSO.[2]

  • Intermediate Dilution (Critical Step): Do not pipette 1 µL of stock directly into 10 mL of media. The local concentration spike will cause precipitation.[1]

    • Instead, perform a 1:10 pre-dilution in PBS or media.

    • Example: Add 10 µL Stock to 90 µL Media. Mix rapidly.

  • Final Application: Add the intermediate mix to your assay plate.

    • Target: Final DMSO concentration < 0.1% to avoid cytotoxicity.[1]

Protocol B: Salt Conversion & pH Adjustment (For Oral/General Use)

Best for: Creating stable aqueous solutions without organics.[2]

The Science: 5,6-dimethoxy-1-indanamine has a pKa estimated at 9.2–9.5 (based on the 1-aminoindan analog [1]).[1] To maintain solubility >10 mg/mL, the pH must be at least 2 units below the pKa (pH < 7.2).[2]

If you have the Free Base (Oil/Solid):

  • Dissolve 100 mg of free base in 2 mL of Ethanol.

  • Add 1.1 equivalents of L-Tartaric Acid or Hydrochloric Acid (1M in ether) .[1]

  • Evaporate solvent or cool to precipitate the salt.[1]

  • Result: The Tartrate or HCl salt will be highly water-soluble.[1]

If you have the HCl Salt but it precipitates in buffer:

  • Check Buffer pH: Standard PBS is pH 7.[1]4. This is too high.[1]

  • Adjust pH: Acidify your vehicle to pH 4.5–5.5 using Citrate Buffer or Acetate Buffer.[1]

  • Avoid Saline: Do not use 0.9% NaCl if using the HCl salt at high concentrations (>10 mg/mL) to avoid the common ion effect. Use 5% Dextrose in Water (D5W) instead.[1]

Protocol C: Cyclodextrin Complexation (For IV/IP Injection)

Best for: High-dose animal studies requiring neutral pH.[1]

The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the lipophilic indane ring, shielding it from water while the outer hydroxyls maintain aqueous solubility.[1] This allows you to keep the pH near neutral (6.0–7.0) without precipitation [2].[1]

Recipe:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]

  • Addition: Add the compound (as a salt form) to the vehicle.

  • Processing: Vortex for 5 minutes, then sonicate for 10–15 minutes at room temperature.

  • Adjustment: If the solution is cloudy, adjust pH dropwise with 0.1N HCl until clear (target pH 5.0–6.0), then back-titrate carefully to pH 6.5 if necessary.

  • Filtration: Sterile filter (0.22 µm PVDF membrane).

Part 4: Frequently Asked Questions (FAQs)

Q: My compound is an oil. Is it degraded? A: Not necessarily. The free base of 5,6-dimethoxy-1-indanamine is typically a viscous oil or low-melting solid.[1] If it is dark brown, it may be oxidized (amines oxidize in air).[2] If it is light yellow/colorless, it is likely pure.[2] You must convert it to a salt (Protocol B) for aqueous use.[1]

Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caution. A formulation of 5% Tween-80 / 5% Ethanol / 90% Saline is a standard alternative.[1] However, surfactants like Tween can cause histamine release in dogs and modify membrane permeability in cell assays, potentially confounding your data.[2] Cyclodextrins are generally more inert pharmacologically.[1]

Q: I calculated the pKa as 9.5, but it precipitates at pH 7.0. Why? A: pKa is the point where 50% is ionized.[1] At pH 7.0, the compound is mostly ionized (~99%), but the intrinsic solubility of the remaining 1% unionized species might be extremely low (nanomolar).[2] If you are working at high concentrations (e.g., 10 mM), that 1% unionized fraction is enough to exceed the solubility limit and trigger nucleation.[2] Always keep pH < 6.0 for high-concentration stocks.

References

  • ChemicalBook. (2025).[1][3] 1-Aminoindan Properties and pKa Data. Retrieved from .[1]

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][3][4][6][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]

  • PubChem. (2025).[1][9] 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine Compound Summary. National Library of Medicine.[1]

Sources

Troubleshooting

Technical Support Center: Synthesis and Scale-Up of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

Welcome to the technical support guide for the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. This molecule is a critical building block in the pharmaceutical industry, most notably as a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. This molecule is a critical building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Donepezil, a medication used in the treatment of Alzheimer's disease.[1][2] The successful and efficient production of this amine is therefore of significant interest.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the common, and often complex, challenges encountered during synthesis and, critically, during scale-up. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot issues ranging from low yields to impurity formation and reaction stalls.

Section 1: Synthetic Pathway Overview

The most industrially viable route to 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine proceeds in two key stages:

  • Intramolecular Friedel-Crafts Cyclization: Synthesis of the ketone intermediate, 5,6-dimethoxy-1-indanone, typically from a substituted phenylpropionic acid.

  • Reductive Amination: Conversion of the ketone to the target primary amine.

Each stage presents unique challenges, particularly when transitioning from laboratory to pilot or production scale.

Synthetic_Workflow cluster_0 Stage 1: Ketone Formation cluster_1 Stage 2: Reductive Amination A 3-(3,4-Dimethoxyphenyl)propanoic acid B 5,6-Dimethoxy-1-indanone A->B  Polyphosphoric Acid (PPA)  or CH3SO3H / P2O5  Heat A->B C 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine B->C  Ammonia Source (e.g., NH4OAc)  Reducing Agent (e.g., H2/Pd-C)  Solvent (e.g., Methanol) B->C

Caption: General synthetic route to 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Stage 1: 5,6-Dimethoxy-1-indanone Synthesis

Q1: My Friedel-Crafts cyclization is giving a low yield and a significant amount of a demethylated impurity. What is happening?

A: This is a classic problem in this synthesis. The impurity is likely 6-hydroxy-5-methoxy-1-indanone.[2] The strong acids used for cyclization, especially at elevated temperatures and for prolonged reaction times, can cleave the methyl ether groups, particularly the one para to the activating carbonyl group.

Causality & Solution:

  • Acid Strength & Temperature: Harsher conditions increase the rate of demethylation. The reaction is a balance between achieving a good cyclization rate and minimizing side reactions.

  • Troubleshooting Steps:

    • Optimize Temperature: Carefully control the reaction temperature. Aim for the minimum temperature required for a reasonable reaction rate (monitor by TLC/HPLC).

    • Reduce Reaction Time: Do not let the reaction run longer than necessary. Once the starting material is consumed, proceed with the workup.

    • Choice of Acid: While polyphosphoric acid (PPA) is common, a mixture of methanesulfonic acid and phosphorus pentoxide can sometimes offer better results at lower temperatures.[3]

ParameterRecommendationRationale
Temperature 80-100 °C (typical)Balances reaction rate against demethylation.
Time Monitor by IPC (TLC/HPLC)Prevents extended exposure to harsh acidic conditions.[2]
Acid PPA or CH₃SO₃H/P₂O₅CH₃SO₃H can sometimes allow for lower reaction temperatures.[3]

Q2: The workup for the PPA reaction is difficult on a larger scale. Are there alternatives?

A: Yes, the workup of PPA reactions, which involves quenching the highly viscous acid mixture into ice water, is notoriously challenging and exothermic on a large scale. The product can sometimes oil out or be difficult to filter. Using methanesulfonic acid can simplify this, as it is a non-viscous liquid. After the reaction, the mixture can be cooled and quenched into water more controllably. The acid can also be recovered via distillation under reduced pressure.[4]

Stage 2: Reductive Amination

This step is the most frequent source of scale-up problems. The reaction involves the formation of an intermediate imine (or enamine), which is then reduced. The challenge lies in ensuring the imine forms efficiently and is reduced selectively.

Troubleshooting_Reductive_Amination cluster_impurities cluster_solutions start Low Yield or High Impurity in Reductive Amination impurity_check What is the major impurity by LC-MS? start->impurity_check alcohol Impurity: 5,6-Dimethoxy-inden-1-ol (Starting Ketone MW + 2) impurity_check->alcohol Mass = M+2 sec_amine Impurity: Secondary Amine (Dimeric Structure) impurity_check->sec_amine Mass ≈ 2M sm_remaining Impurity: High Starting Material (Incomplete Reaction) impurity_check->sm_remaining Mass = M sol_alcohol Issue: Ketone reduction is faster than imine reduction. Actions: 1. Ensure pH is optimal for imine   formation (slightly acidic). 2. Use a pH-selective reducing agent   (e.g., NaBH3CN). [6] 3. Remove water (Dean-Stark). alcohol->sol_alcohol sol_sec_amine Issue: Product amine attacks starting ketone. Actions: 1. Use a large excess of the   ammonia source (e.g., >10 eq). 2. Control addition of reducing agent. sec_amine->sol_sec_amine sol_sm Issue: Reaction Stalled. Actions: 1. Check catalyst activity (if hydrogenation). 2. Address mass transfer issues (agitation,   H2 pressure). [21] 3. Increase temperature or reaction time. sm_remaining->sol_sm

Caption: Decision tree for troubleshooting reductive amination issues.

Q3: My reaction produces a lot of the alcohol byproduct (5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol). How do I prevent this?

A: This is the most common side reaction. It occurs when the reducing agent reduces the starting ketone faster than the intermediate imine is formed and reduced.

Causality & Solution:

  • Imine/Enamine Equilibrium: Imine formation is an equilibrium-driven process that is often acid-catalyzed. The pH of the reaction is critical. If the pH is too low, the amine nucleophile is protonated and non-reactive. If the pH is too high, the acid catalyst for carbonyl activation and dehydration is absent. The optimal pH is typically weakly acidic (pH 5-7).

  • Reducing Agent Choice:

    • Sodium Borohydride (NaBH₄): A powerful, non-selective reducing agent. It will rapidly reduce the ketone, often leading to high levels of the alcohol byproduct. It is generally not recommended for one-pot reductive aminations unless the imine is pre-formed.[5]

    • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, pH-sensitive reducing agents. They are most effective at reducing the protonated iminium ion, which is more electrophilic than the ketone at slightly acidic pH. This selectivity is key to success.[6]

    • Catalytic Hydrogenation (H₂/Catalyst): This is an excellent choice for scale-up due to cost, atom economy, and safety (when handled properly). However, it can also reduce the ketone. Success depends on optimizing conditions to favor imine formation on the catalyst surface.

Troubleshooting Steps:

  • Buffer the Reaction: Use an ammonium salt like ammonium acetate, which acts as both the ammonia source and a buffer to maintain a suitable pH.

  • Select the Right Reducing Agent: For lab and early-stage scale-up, NaBH(OAc)₃ is often preferred as it is effective and avoids the cyanide waste stream associated with NaBH₃CN.[6]

  • Monitor pH: For larger scale reactions, especially when using aqueous ammonia, monitoring and adjusting the pH can be critical.

Q4: My catalytic hydrogenation is very slow and stalls before completion when I scale up. Why?

A: This is a classic scale-up problem related to mass transfer limitations. A hydrogenation reaction is a three-phase system (solid catalyst, liquid substrate/solvent, hydrogen gas), and its efficiency is governed by how well these phases interact.[7]

Causality & Solution:

  • Gas-Liquid Mass Transfer: The rate at which hydrogen dissolves from the gas phase into the liquid solvent can become the rate-limiting step. On a larger scale, the surface-area-to-volume ratio decreases, making this more challenging.

  • Liquid-Solid Mass Transfer: The rate at which the dissolved hydrogen and the substrate reach the catalyst surface is also critical.

  • Heat Transfer: Hydrogenations are often highly exothermic. Poor heat removal on a large scale can create localized hot spots on the catalyst surface, leading to deactivation or side reactions.[7][8]

Troubleshooting Steps:

  • Improve Agitation: This is the most critical parameter. Increasing the stirrer speed enhances gas dispersion and keeps the catalyst suspended, dramatically improving mass transfer.[7]

  • Increase Hydrogen Pressure: Higher pressure increases the concentration of dissolved hydrogen in the solvent (Henry's Law), which can accelerate the reaction rate.

  • Evaluate Catalyst Loading & Type: Ensure you are not operating in a catalyst-limited regime. Sometimes, a more active catalyst or a different support (e.g., Pd/C vs. Pd/Al₂O₃) can make a difference.

  • Ensure Thermal Control: Use a reactor with adequate cooling capacity and monitor the internal temperature closely. Control the rate of hydrogen addition if necessary to manage the exotherm.

Q5: The final amine product is an oil and difficult to handle and purify. What is the best isolation strategy?

A: Primary amines, especially those with lower molecular weights, are often oils or low-melting solids. The best practice for purification, handling, and stability is to convert the free base into a crystalline salt. The hydrochloride salt is most common.

Protocol:

  • After workup and extraction of the free base into a suitable solvent (e.g., MTBE, Toluene, or Isopropanol), cool the solution.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl).

  • The hydrochloride salt should precipitate. Monitor the pH of the slurry to avoid adding a large excess of acid.

  • The resulting crystalline solid can be isolated by filtration, washed with a non-polar solvent, and dried. This process significantly improves purity by removing non-basic impurities.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 5,6-Dimethoxy-1-indanone (8)
  • Setup: Equip a suitable reactor with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Charge: Charge methanesulfonic acid (5 volumes) to the reactor and cool to 0-5 °C.

  • Addition: Slowly add phosphorus pentoxide (P₂O₅) (approx. 1.0 eq) while maintaining the temperature below 20 °C.

  • Reactant Addition: Add 3-(3,4-Dimethoxyphenyl)propanoic acid (1.0 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

  • Reaction: Heat the mixture to 85-95 °C and hold for 2-4 hours. Monitor the reaction progress by HPLC or TLC until the starting material is <2%.

  • Quench: Cool the reaction mass to 20-25 °C. In a separate vessel, charge ice-water (10 volumes). Slowly and carefully transfer the reaction mass into the ice-water, keeping the quench temperature below 40 °C.

  • Isolation: Stir the resulting slurry for 1-2 hours. Filter the solid product, wash the cake with water until the filtrate is neutral (pH 6-7), and then wash with a non-polar solvent (e.g., heptane).

  • Drying: Dry the solid under vacuum at 50-60 °C to a constant weight.

  • Expected Outcome: A pale yellow to off-white solid with a purity of >98% by HPLC.

Protocol 2: Reductive Amination via Catalytic Hydrogenation
  • Setup: Charge a pressure reactor (hydrogenator) with 5,6-dimethoxy-1-indanone (1.0 eq), ammonium acetate (10-15 eq), and a suitable solvent like methanol (10 volumes).

  • Catalyst: Add 5% Palladium on Carbon (Pd/C) catalyst (1-3% w/w), ensuring it is handled wet to prevent ignition.[9]

  • Inerting: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.

  • Reaction: Pressurize the reactor with hydrogen (e.g., 5-10 bar). Heat the mixture to 40-50 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by hydrogen uptake and/or by sampling and analyzing via HPLC. The reaction is typically complete in 6-12 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge with nitrogen.

  • Filtration: Filter the reaction mixture through a bed of celite to remove the palladium catalyst. Wash the celite pad with methanol. Caution: The catalyst on the filter is pyrophoric and must be kept wet and handled appropriately.

  • Isolation (as HCl salt): Concentrate the filtrate under vacuum to remove most of the methanol. Dissolve the residue in isopropanol (IPA). Cool the solution to 0-5 °C and slowly add a solution of HCl in IPA until the pH is 1-2. Stir the resulting slurry for 2-4 hours, filter the solid, wash with cold IPA, and dry under vacuum.

  • Expected Outcome: A white to off-white crystalline solid (hydrochloride salt) with a purity of >99% by HPLC.

References

  • Bhatt, N. D., et al. (2014). Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. Arabian Journal of Chemistry. Available at: [Link]

  • CN111393268A - Process method for preparing 5,6-dimethoxy-1,2-indandione. Google Patents.
  • CN104086432A - Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride. Google Patents.
  • Gaonkar, S. et al. (2023). Synthesis of donepezil. ResearchGate. Available at: [Link]

  • Kim, B. T., et al. (2010). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. Organic Process Research & Development. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Preprints.org. (2024). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available at: [Link]

  • IN202011026939A - An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. Available at: [Link]

  • Xu, Y., et al. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]

  • PubChem. 5,6-Dimethoxy-1-indanone. Available at: [Link]

  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available at: [Link]

  • Krska, S. W., et al. (2017). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available at: [Link]

  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. IQS Biblioteca. Available at: [Link]

  • FHNW Institutional Repository. (2021). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Available at: [Link]

  • ACS Chemical Health & Safety. (2021). Hazards associated with laboratory scale hydrogenations. Available at: [Link]

Sources

Optimization

Preventing degradation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine during experiments

This technical guide addresses the stability and handling of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (also known as 5,6-dimethoxy-1-aminoindane).[1] As a primary benzylic amine with an electron-rich aromatic ring, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (also known as 5,6-dimethoxy-1-aminoindane).[1] As a primary benzylic amine with an electron-rich aromatic ring, this compound presents specific degradation challenges—primarily oxidation and carbamylation—that can compromise experimental data and synthetic yields.[1]

Executive Summary: The Stability Profile

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine acts as a potent nucleophile and is chemically sensitive due to two structural features:

  • Primary Amine (–NH₂): Highly reactive toward atmospheric CO₂ (carbamylation) and electrophiles.[1]

  • Benzylic Position (C1): The C-H bond adjacent to the amine and the aromatic ring is activated, making it susceptible to oxidative dehydrogenation, especially when catalyzed by trace metals or light.

Part 1: Critical Handling Protocols
Q: My compound arrived as a free base oil. How do I store it for long-term stability?

Recommendation: Do not store the free base for extended periods (>1 month). Convert it to a salt form immediately.[1]

  • The Science: The free base has a lone pair of electrons on the nitrogen that is readily available for reaction with atmospheric CO₂ to form carbamates (white crusts) or oxidation to imines (yellowing).

  • Protocol: Convert the free base to the Hydrochloride (HCl) salt .[2] The protonation of the nitrogen removes its nucleophilicity, rendering it chemically inert to oxidation and carbamylation.

    • Dissolve the free base in anhydrous diethyl ether or ethanol.

    • Add 1.1 equivalents of HCl (in dioxane or ether) dropwise at 0°C.

    • Filter the precipitate and dry under high vacuum.[1]

    • Store at -20°C under Argon.

Q: I see a "ghost peak" in my HPLC chromatogram that grows over time. Is my compound degrading?

Diagnosis: Likely Schiff Base Formation (Artifactual Degradation).[1]

  • The Cause: Primary amines react with trace aldehydes (formaldehyde, acetaldehyde) often found as impurities in HPLC-grade Methanol or Acetonitrile.[1] This reaction occurs inside the autosampler vial, creating a new peak (imine) that increases the longer the sample sits.

  • Troubleshooting Steps:

    • Switch Solvents: Use freshly opened Acetonitrile or switch to an acidic mobile phase (0.1% Formic Acid).[1] Acidic conditions inhibit Schiff base formation.[1]

    • Avoid Ketones/Aldehydes: Never use Acetone as a solvent for cleaning glassware or preparing samples; it forms a stable imine with the amine almost instantly.[1]

Q: The white solid has turned yellow/brown. Can I still use it?

Diagnosis: Oxidative Degradation.[1]

  • The Cause: The yellow color typically indicates the formation of the imine (C=N) derivative or oxidative coupling products facilitated by the electron-donating methoxy groups on the benzene ring.

  • Decision:

    • Pale Yellow: Purify via recrystallization (Ethanol/Ether) or acid-base extraction.[1]

    • Dark Brown/Gummy: Discard. Significant polymerization or decomposition has occurred.[1]

Part 2: Experimental Workflow & Visualization
Degradation Pathways & Prevention

The following diagram illustrates the three primary degradation routes and the specific intervention required to block them.

DegradationPathways cluster_0 Prevention Strategy Compound 5,6-dimethoxy- 1-aminoindane (Free Base) Carbamate Carbamate Salt (White Crust) Compound->Carbamate + CO2 (Air) Fast Reaction Imine Imine/Oxidation (Yellowing) Compound->Imine + O2 / Light Slow Reaction StableSalt HCl Salt (Stable Solid) Compound->StableSalt + HCl Protective Step

Figure 1: Mechanistic pathways of degradation. The free base is the vulnerable species; protonation (Salt Formation) is the only robust stabilization method.

Part 3: Solvent & Reagent Compatibility

Use this table to select solvents that prevent side reactions during synthesis or analysis.

Solvent ClassCompatibilityRisk FactorTechnical Note
Chlorinated (DCM, Chloroform) ⚠️ Caution AlkylationCan react slowly with amines over long periods (quaternization).[1] Avoid for storage.
Ketones (Acetone, MEK) Incompatible Schiff BaseForms imines rapidly. Do not use.
Alcohols (MeOH, EtOH) Good LowSuitable for storage if free of aldehyde impurities.
Ethers (THF, Diethyl Ether) Excellent PeroxidesEnsure solvents are peroxide-free; peroxides will oxidize the amine to N-oxides.[1]
Water ⚠️ pH Dependent SolubilityFree base is insoluble; Salt is soluble.[1] Basic water absorbs CO₂.[1]
Part 4: Step-by-Step Recovery Protocol

If your compound has partially degraded (minor yellowing or crusting), use this Acid-Base Rescue Workflow to purify it without column chromatography.[1]

  • Dissolution: Dissolve the impure material in Dichloromethane (DCM) .[1]

  • Acid Wash: Extract with 1M HCl (aq) .

    • Chemistry: The amine moves into the water layer as the salt.[1] Non-basic impurities (oxidized neutrals) stay in the DCM.

  • Separation: Discard the organic (DCM) layer.[1]

  • Basification: Cool the aqueous layer to 0°C and slowly add 10% NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base oils out.[1]

  • Extraction: Extract immediately with fresh DCM (3x).

  • Drying: Dry combined organics over Anhydrous Na₂SO₄ (Sodium Sulfate).

    • Note: Do not use MgSO₄ if the compound is very sensitive, as it is slightly acidic.

  • Evaporation: Remove solvent under reduced pressure (Rotavap) at <30°C .

References
  • Pinterova, N., et al. (2017).[3] "Synthetic Aminoindanes: A Summary of Existing Knowledge." Frontiers in Psychiatry.

    • Validates the structural sensitivity and pharmacological relevance of aminoindane deriv
  • PubChem Compound Summary. (2025). "5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine."[1] National Center for Biotechnology Information.[1]

    • Provides physicochemical properties and safety d
  • Bollini, P., et al. (2011). "Oxidative Degradation of Amines." Industrial & Engineering Chemistry Research.

    • Establishes the general mechanism for oxidative degradation of primary amines and the protective role of salt form
  • Green, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

    • Authoritative text on amine protection and stability (General Reference).

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

[1] Case ID: IND-56-AMINE-RES Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1] Executive Summary & Molecule Profile Welcome to the technical support hub for 5,6-dimethoxy-2,3-dih...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: IND-56-AMINE-RES Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine . This primary amine is a critical pharmacophore, often serving as a precursor for acetylcholinesterase inhibitors (e.g., Donepezil analogs).

The Challenge: Separating this molecule is complicated by two factors:

  • Basicity: The primary amine (

    
    ) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.[1]
    
  • Structural Rigidity: The fused indane ring system requires a chiral selector capable of distinguishing subtle steric differences between the planar enantiomers.[1]

This guide provides three validated workflows: HPLC (Analytical/Prep) , SFC (Green/High-Speed) , and Enzymatic Kinetic Resolution (Scale-up) .[1]

Method Selection Diagnostic

Before starting, use this decision tree to select the optimal workflow for your scale and purity needs.

MethodSelection Start Start: Define Goal Scale What is your scale? Start->Scale HPLC_Node HPLC (Normal Phase) Scale->HPLC_Node Analytical (<10 mg) SFC_Node SFC (Supercritical) Scale->SFC_Node Med. Prep (100 mg - 5 g) Enz_Node Kinetic Resolution Scale->Enz_Node Large Scale (>10 g) Purity Required ee%? HPLC_Detail High Resolution Robust for <100mg HPLC_Node->HPLC_Detail SFC_Detail Fast Screening Low Solvent Waste SFC_Node->SFC_Detail Enz_Detail Scale >10g Cost Effective Enz_Node->Enz_Detail

Figure 1: Strategic decision tree for selecting the separation modality based on throughput and scale requirements.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Best for: Analytical purity checks (ee determination) and small-scale purification (<100 mg).[1]

The "Gold Standard" Column Selection

For 1-aminoindanes, Amylose-based stationary phases generally provide superior selectivity over Cellulose bases due to the helical pitch accommodating the flat aromatic system.

ParameterRecommended ConditionMechanistic Insight
Column Chiralpak IA / ID / IG (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))Immobilized phases allow for a wider range of solvents (e.g., DCM/THF) which can solubilize the dimethoxy core better than pure alkanes.[1]
Mobile Phase n-Hexane : Ethanol : DEA (90 : 10 : 0.[1]1)Ethanol provides hydrogen-bonding capability.[1] Diethylamine (DEA) is mandatory to mask silanols and suppress amine tailing.[1]
Flow Rate 1.0 mL/min (4.6 mm ID column)Standard analytical flow.[1]
Detection UV @ 280 nmThe dimethoxy-benzene moiety absorbs strongly here.[1]
Temperature 25°C - 30°CLower temperatures often enhance resolution (

) by reducing thermal motion of the chiral selector strands.[1]
Step-by-Step Optimization
  • Screening: Start with Chiralpak IG .[1] The chloro-substituents in the IG selector often engage in halogen bonding with the methoxy groups, enhancing selectivity (

    
    ).
    
  • Additive Tuning: If peak tailing persists (Tailing Factor > 1.3), switch the basic modifier to 0.1% Ethylenediamine (EDA) . EDA is a bidentate base that more effectively blocks acidic silanols.[1]

  • Solubility Check: If the sample precipitates in Hexane, add 10% Dichloromethane (DCM) .[1] Note: Only possible on Immobilized columns (IA, IB, IC, ID, IE, IF, IG).

Protocol B: Supercritical Fluid Chromatography (SFC)

Best for: High-throughput screening and medium-scale preparative isolation (100 mg – 5 g).[1]

SFC is superior for amines because the supercritical CO2 is slightly acidic, which can help protonate the amine, but for sharp peaks, a basic additive is still required in the co-solvent.

Recommended System:

  • Column: Chiralcel OD-H or Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase:

    
     / Methanol (85:[2]15) + 0.2% Isopropylamine (IPA-amine) .[1]
    
  • Back Pressure: 120 bar.[1]

  • Temperature: 40°C.[1]

Why this works: The 5,6-dimethoxy substitution increases the electron density of the aromatic ring. The


 interaction with the phenylcarbamate moieties of the OD-H column is the primary driver of chiral recognition.

Protocol C: Enzymatic Kinetic Resolution (Scale-Up)

Best for: Large-scale synthesis (>10 g) where chromatography is too expensive.[1]

This method uses a lipase to selectively acylate one enantiomer (usually the R-amine), leaving the S-amine unreacted.

Workflow Diagram

EnzymaticResolution Racemate Racemic 5,6-dimethoxy-1-indanamine Reaction Reaction: CALB Lipase + Ethyl Acetate (Solvent: MTBE, 30°C) Racemate->Reaction Separation Acid/Base Extraction Reaction->Separation 50% Conversion ProductA (R)-Amide (Precipitate/Organic Layer) Separation->ProductA ProductB (S)-Amine (Aqueous Acid Layer) Separation->ProductB Hydrolysis Chemical Hydrolysis (HCl/Reflux) ProductA->Hydrolysis FinalR Pure (R)-Amine Hydrolysis->FinalR

Figure 2: Chemoenzymatic workflow for the kinetic resolution of the target amine.

Protocol Details:

  • Biocatalyst: Candida antarctica Lipase B (CALB) (immobilized as Novozym 435).[1]

  • Acyl Donor: Ethyl Acetate (slow) or Ethyl Methoxyacetate (fast).[1]

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene.[1]

  • Procedure:

    • Dissolve racemate in MTBE.[1]

    • Add 1.0 eq of Acyl Donor and 50 mg/mmol of CALB.

    • Shake at 30°C. Monitor by HPLC.

    • Stop at 50% conversion .

    • Workup: Wash with 1N HCl.[1] The unreacted (S)-amine moves to the aqueous phase.[1] The (R)-amide remains in the organic phase.[1]

Troubleshooting & FAQ

Q1: My peaks are tailing significantly (


). What is wrong? 
  • Diagnosis: The amine is interacting with free silanols on the silica support.

  • Fix: Increase the basic additive concentration. If using 0.1% DEA, increase to 0.1% DEA + 0.1% TEA or switch to 0.1% Ethylenediamine . Ensure your column is "dedicated" to basic mobile phases; switching between acidic and basic additives can ruin column memory.[1]

Q2: I see two peaks, but they are not fully resolved (


). 
  • Diagnosis: Insufficient selectivity.[1]

  • Fix: Lower the temperature to 10°C. Chiral recognition is enthalpy-driven; lower temperatures "freeze" the selector into its most discriminatory conformation.[1] Alternatively, switch from Ethanol to 2-Propanol (IPA) in the mobile phase to alter the solvation shell.

Q3: Can I use a Pirkle-type column (e.g., Whelk-O 1)?

  • Analysis: Pirkle columns rely on

    
     interactions and hydrogen bonding.[1] While possible, the 5,6-dimethoxy groups make the ring very electron-rich.[1] A Pirkle column with an electron-deficient selector (like DNB-PG) might work, but Polysaccharide columns (Amylose/Cellulose) have a higher success rate for this specific scaffold due to the inclusion mechanism.[1]
    

Q4: How do I determine which peak is R and which is S?

  • Standard: Without an authentic standard, you cannot be 100% sure.[1] However, on Chiralpak AD-H or OD-H , the (R)-enantiomer of 1-aminoindanes typically elutes first .[1]

  • Verification: Use the enzymatic method (Protocol C). CALB is highly predictable and typically acylates the (R)-enantiomer.[1] Inject the unreacted amine fraction; if it matches the second peak, the second peak is (S).

References

  • Shimadzu Application News. (2016). Chiral Separation Using SFC and HPLC.[1][3] Shimadzu Corporation.[1] [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005).[1][4] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. [Link]

  • Phenomenex. (2021).[1] Chiral HPLC Separations Guidebook.[1][5] Phenomenex Inc. [Link][1]

  • Ghanem, A. (2020).[1] Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI, Molecules.[1] [Link]

Sources

Optimization

Troubleshooting low bioactivity of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine in assays

Technical Support Center: Bioactive Small Molecules Topic: Troubleshooting Low Bioactivity of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Ticket ID: #BIO-IND-56-QM Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioactive Small Molecules Topic: Troubleshooting Low Bioactivity of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Ticket ID: #BIO-IND-56-QM Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: Why is my assay failing?

You are likely encountering a "False Negative" or "Low Potency" result driven by one of three critical factors: stereochemical dilution , conformational mismatch , or physicochemical instability (specifically carbamate formation).[1]

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (5,6-dimethoxy-1-aminoindane) is a rigidified analog of 3,4-dimethoxyphenethylamine (DMPEA).[1] While rigidification is a standard medicinal chemistry tactic to improve affinity by reducing the entropic cost of binding, it is a double-edged sword.[1] If the "locked" conformation does not perfectly align with the receptor's orthosteric binding site (e.g., Asp3.32 in 5-HT receptors), affinity can drop by orders of magnitude compared to the flexible parent molecule.

This guide breaks down the troubleshooting process into chemical verification, stereochemical isolation, and assay optimization.

Part 1: Chemical Integrity & Solubility Troubleshooting

Q: I dissolved the powder in DMSO, but the activity is inconsistent. Is the compound degrading?

A: The primary culprit is often carbamate formation , not oxidative degradation.

  • The "CO2 Trap" (Carbamate Formation):

    • Mechanism: Primary amines like 1-aminoindanes are nucleophilic.[1] If stored as a free base (oil or waxy solid) and exposed to air, they rapidly react with atmospheric CO

      
       to form carbamates.[1]
      
    • Impact: Carbamates are often biologically inactive in amine-targeted assays and have poor solubility in aqueous buffers.[1]

    • Solution: Always use the Hydrochloride (HCl) salt form for assays. If you possess the free base, convert it immediately or store it under Argon.

  • Solubility Mismatch (The "Crash Out"):

    • pKa Reality: The pKa of the aminoindane nitrogen is approximately 9.5–10.0. In a standard physiological assay buffer (pH 7.4), the molecule is >99% protonated (charged).

    • The DMSO Shock: When you spike a high-concentration DMSO stock (where the compound is soluble) into an aqueous buffer (PBS/HBSS), the sudden polarity shift can cause "microprecipitation," especially if the buffer is cold. These micro-crystals are invisible to the naked eye but will not bind to receptors.

Protocol: Solubility & Stability Validation
ParameterSpecification / Action
Preferred Form Hydrochloride Salt (Solid, White/Off-white powder)
Vehicle 100% DMSO (Stock: 10 mM)

Dilute into Buffer
Max DMSO in Assay < 0.5% (v/v) to avoid solvent effects on membrane proteins
Storage -20°C, Desiccated, Dark (Methoxy groups are light sensitive)
QC Method LC-MS (Check for M+1 = 194.1 Da).[1] Look for M+44 peak (Carbamate).[1]

Part 2: The Stereochemistry Trap (The "50% Dead Weight" Problem)

Q: Literature suggests high potency for aminoindanes, but my IC50/EC50 is in the micromolar range. Why?

A: You are likely using a racemic mixture (±), while the biological activity is almost exclusively resident in the (R)-enantiomer .[1]

  • The Chiral Lock: The C1 position of the indane ring is chiral.

    • R-Isomer: Typically mimics the active conformation of hallucinogenic amphetamines (like DOI or DOM) where the alpha-methyl group projects into a specific hydrophobic pocket of the receptor.[1]

    • S-Isomer: Often inactive or acts as a weak competitive antagonist (distomer).[1]

  • The Dilution Effect: If you use a racemate, your effective concentration of the active drug is immediately halved. Furthermore, the inactive isomer may compete for the binding site or contribute to non-specific binding noise, flattening your dose-response curve.

Recommendation: If your assay requires high sensitivity (nM range), you must resolve the racemate or purchase enantiopure (R)-5,6-dimethoxy-1-aminoindane.[1]

Part 3: Pharmacological Reality & Assay Conditions

Q: I am testing for 5-HT2A agonism (calcium flux/HTR), but the signal is weak. Is the compound inactive?

A: It is likely a low-efficacy partial agonist or inactive due to the specific substitution pattern.[1]

  • The "Pink Spot" Legacy: This molecule is the rigid analog of DMPEA (3,4-dimethoxyphenethylamine).[1] DMPEA is notoriously inactive in humans and animal models compared to mescaline (3,4,5-trimethoxy).[1]

  • Substitution Pattern: The 5,6-dimethoxy pattern on the indane ring corresponds to the 3,4-dimethoxy pattern on the phenethylamine.[1] Without a third substituent (like a 4-position hydrophobic group in amphetamines), the receptor affinity is naturally low.[1]

  • MAO Interference: If you are using a cellular assay (whole cell) or in vivo model, the primary amine is vulnerable to Monoamine Oxidase (MAO). While the indane ring offers some protection compared to flexible chains, it is not immune.

Troubleshooting Workflow (DOT Visualization)

Troubleshooting_Guide Start Issue: Low Bioactivity CheckForm 1. Check Chemical Form Start->CheckForm IsSalt Is it HCl Salt? CheckForm->IsSalt Convert Convert Free Base to HCl (Prevent Carbamates) IsSalt->Convert No CheckChirality 2. Check Stereochemistry IsSalt->CheckChirality Yes Convert->CheckChirality IsRacemic Is it Racemic (±)? CheckChirality->IsRacemic Purify Switch to (R)-Enantiomer (Racemate dilutes potency 2x) IsRacemic->Purify Yes CheckTarget 3. Verify Target/Assay IsRacemic->CheckTarget No Purify->CheckTarget IsMAO Is MAO present in assay? CheckTarget->IsMAO InhibitMAO Add Pargyline/Selegiline (Prevent degradation) IsMAO->InhibitMAO Yes Conclusion Assess Intrinsic Efficacy (Expect µM, not nM activity) IsMAO->Conclusion No InhibitMAO->Conclusion

Caption: Step-by-step diagnostic logic for isolating the cause of low bioactivity in aminoindane assays.

Part 4: Comparative Data & Expectations

When troubleshooting, it is vital to benchmark against known standards. The table below illustrates why 5,6-dimethoxy-1-aminoindane often underperforms compared to "Gold Standard" 5-HT2A agonists.

CompoundStructure Type5-HT2A Affinity (Ki)Functional EfficacyNotes
5,6-Dimethoxy-1-aminoindane Rigid (Indane)> 1,000 nM (Est.)Low / PartialRigid analog of DMPEA (inactive).[1] Lacks hydrophobic bulk at the critical position.
DOI / DOM Flexible (Amphetamine)~ 1–10 nMFull AgonistThe "Gold Standard." The alpha-methyl and 4-position substituent drive potency.[1][2]
2C-B Flexible (Phenethylamine)~ 1–10 nMPartial/FullHigh potency due to 4-Bromo substituent.[1]
MDAI Rigid (Indane)Weak 5-HT2ASSRA (Releaser)5,6-methylenedioxy analog.[1] Acts primarily as a serotonin releaser, not a direct agonist.[1]

Expert Insight: If your assay is designed to detect agonism (e.g., calcium mobilization), 5,6-dimethoxy-1-aminoindane may show no activity because it might act as a Serotonin Releasing Agent (SRA) or a Monoamine Uptake Inhibitor, similar to MDAI, rather than a direct receptor ligand.[1]

References & Further Reading

  • Nichols, D. E. (2018).[1] Structure-activity relationships of serotonin 5-HT2A agonists.[1][2][3][4] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Shulgin, A. T., & Shulgin, A. (1991).[1][5][6] PiHKAL: A Chemical Love Story. (Context on DMPEA and rigid analogs). Link[1]

  • Monte, A. P., et al. (1993).[1] Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and evaluation of 5-methoxy-6-methyl-2-aminoindan. Journal of Medicinal Chemistry. (Discussion on aminoindane SAR). Link

  • PubChem. (2024).[1] Compound Summary: 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.[1]Link[1]

Sources

Troubleshooting

Technical Support Center: Optimizing 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (DDI) for Cell Culture

[1][2][3][4] Introduction: The DDI Scaffold 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (referred to hereafter as DDI ) is a pharmacologically active primary amine and a critical structural motif found in acetylcholineste...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Introduction: The DDI Scaffold

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (referred to hereafter as DDI ) is a pharmacologically active primary amine and a critical structural motif found in acetylcholinesterase (AChE) inhibitors like Donepezil.[1][2][3][4] In cell culture, DDI presents unique challenges due to its physicochemical properties: it is a lipophilic weak base (pKa ~9.5), making it prone to lysosomal trapping and pH-dependent solubility issues.[4]

This guide provides a self-validating workflow to determine the optimal therapeutic window for DDI in in vitro models, specifically neuroblastoma (e.g., SH-SY5Y) or cortical neuron cultures.

Module 1: Solubility & Stock Preparation (The Foundation)[3][4]

The Problem: DDI is often supplied as a Hydrochloride (HCl) salt.[2][3][4] While the salt is water-soluble, the free base (formed at physiological pH 7.[2][3][4]4) has lower solubility and can precipitate if not managed correctly during serial dilution.[2][3][4]

Standard Operating Procedure (SOP): Stock Formulation
ParameterSpecificationRationale
Solvent Vehicle DMSO (Dimethyl Sulfoxide), AnhydrousEnsures complete solubilization of the lipophilic indane ring.[1][2][3][4]
Stock Concentration 10 mM - 50 mMHigh enough to allow >1000x dilution, keeping final DMSO <0.1%.[2][3][4]
Storage -20°C, Desiccated, DarkPrevents oxidation of the primary amine group (browning).[3][4]
Working Solution PBS (pH 7.[2][3][4][5][6]4) or Serum-Free MediaSerum proteins can bind lipophilic amines, altering free drug concentration.[2][3][4]
Critical Protocol: The "Step-Down" Dilution

Do not add high-concentration DMSO stock directly to cell culture media.[1][2][3][4] This causes local precipitation ("crashing out") that is invisible to the naked eye but cytotoxic to cells.[2][3][4]

  • Primary Stock: Dissolve DDI in 100% DMSO to 10 mM .

  • Intermediate Dilution: Dilute 10 µL of Primary Stock into 990 µL of PBS (pH 7.4) . (Concentration: 100 µM; DMSO: 1%).[2][3][4]

  • Final Dosing: Add Intermediate solution to cell culture media (e.g., 1:10 dilution) to achieve final range (0.1 - 10 µM).

Module 2: Cytotoxicity Profiling (Defining the Ceiling)

Before testing efficacy, you must define the LD05 (Lethal Dose for 5% of population)—the highest concentration where cell viability remains >95%.[4] Aminoindanes can exhibit off-target mitochondrial toxicity at high doses.[1][2][3][4]

Workflow: MTT/CCK-8 Viability Assay

Objective: Determine the "No-Observed-Adverse-Effect Level" (NOAEL).

  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing: Treat with DDI at logarithmic intervals: 0.1, 1.0, 10, 50, 100, 500 µM .

    • Control: 0.1% DMSO (Vehicle).[2][3][4]

    • Positive Control:[4] 10% DMSO or Triton X-100 (Cell Death).[2][3][4]

  • Incubation: 24 hours and 48 hours (Time-dependent toxicity is common with amines).[2][3][4]

  • Readout: Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Interpretation Table:

Concentration (µM)Viability (%)StatusAction
0.1 - 10 98 - 100%Safe Ideal range for efficacy assays.
50 85 - 90%Stress Mild toxicity; potential mitochondrial stress.[1][2][3][4]
>100 < 50%Toxic Do not use. Non-specific membrane disruption.[2][3][4]

Module 3: Mechanism & Visualization

Understanding how DDI interacts with the cell is crucial for troubleshooting.[2][3][4] As a lipophilic weak base, DDI enters cells via passive diffusion but can become trapped in acidic organelles (Lysosomes).[3][4]

Diagram: Cellular Uptake & Optimization Workflow

DDI_Optimization Stock DDI Stock (DMSO) 10-50 mM Dilution Intermediate Dilution (PBS pH 7.4) Stock->Dilution 1:100 (Prevent Precipitation) Media Cell Culture Media (pH 7.4) Dilution->Media Final Dosing Cell Cell Membrane (Lipid Bilayer) Media->Cell Passive Diffusion Cytosol Cytosol (pH 7.2) DDI-NH2 (Free Base) Cell->Cytosol Target Target Engagement (AChE / Receptors) Cytosol->Target Efficacy Lysosome Lysosome (pH 4.5) DDI-NH3+ (Trapped) Cytosol->Lysosome Ion Trapping (Toxicity Source)

Caption: DDI enters cells as a free base but can accumulate in acidic lysosomes (ion trapping), leading to vacuolization and false-positive toxicity at high doses.[1]

Module 4: Troubleshooting & FAQs

Q1: My media turned yellow/brown after adding DDI. Is it safe?

Diagnosis: Oxidation.[2][3][4] Explanation: Primary amines on the indane ring are susceptible to oxidation, forming quinone-like species, especially in the presence of trace metals in media.[4] Solution:

  • Prepare stocks fresh or store under Argon/Nitrogen.[2][3][4]

  • Add antioxidants like Ascorbic Acid (100 µM) or Glutathione if the assay permits.[2][3][4]

  • Discard any stock that has turned dark brown.[2][3][4]

Q2: I see "vacuoles" or holes in my cells after 4 hours.

Diagnosis: Lysosomal Swelling (Vacuolization). Explanation: This is a classic "cationic amphiphilic drug" (CAD) effect.[2][3][4] DDI gets trapped in lysosomes, protonates, draws in water via osmosis, and swells the organelle.[4] Solution: This is often reversible.[2][3][4] Reduce dosage below 10 µM . It indicates you are above the physiological processing capacity of the cell.[2][3][4]

Q3: The IC50 for my enzyme assay (cell-free) is 50 nM, but I see no effect in cells until 5 µM. Why?

Diagnosis: Serum Binding & Permeability.[2][3][4] Explanation:

  • Albumin Binding: The lipophilic indane ring binds to BSA/FBS in media.[2][3][4]

  • Correction: Perform a "Serum Shift" assay. Test efficacy in 1% FBS vs. 10% FBS.[2][3][4] If potency drops 10-fold in high serum, you must adjust your dosing calculation to account for free-drug fraction.[2][3][4]

References

  • PubChem. (2025).[2][3][4][7] 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine Compound Summary. National Library of Medicine.[2][3][4] Link

  • Sugimoto, H., et al. (1995).[3][4] "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. (Foundational chemistry of the indane scaffold). Link

  • Kaufmann, A. M., & Krise, J. P. (2007).[4] "Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications." Journal of Pharmaceutical Sciences. (Mechanistic basis for Module 3). Link

  • Riss, T. L., et al. (2013).[3][4] "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3][4] Link

Sources

Reference Data & Comparative Studies

Validation

5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine vs. Other Tubulin Inhibitors: A Comparative Guide

This guide provides an in-depth technical comparison of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (and its potent derivatives like Indanocine ) against established tubulin inhibitors. This analysis focuses on the compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (and its potent derivatives like Indanocine ) against established tubulin inhibitors. This analysis focuses on the compound's role as a Colchicine Binding Site Inhibitor (CBSI) and its distinct advantages in overcoming multidrug resistance (MDR).

Executive Summary

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (often referred to as the dimethoxyindane amine scaffold ) represents a critical pharmacophore in the development of next-generation antimitotic agents. While the amine itself serves as a structural core, its derivatives—most notably Indanocine (NSC 698666) —exhibit potent microtubule destabilizing activity.

Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers at the vinca site), this class of compounds targets the Colchicine Binding Site (CBS) at the


-

tubulin interface. Its primary competitive advantage lies in its ability to evade P-glycoprotein (P-gp) efflux pumps, making it highly effective against Multidrug-Resistant (MDR) cancer cell lines where traditional therapies fail.

Mechanism of Action & Structural Logic

The Indane Scaffold Advantage

The 5,6-dimethoxyindane moiety mimics the A-ring of colchicine and the trimethoxyphenyl group of combretastatin A-4 (CA-4). This structural mimicry allows for high-affinity binding to the


-tubulin subunit.
  • Binding Site: Colchicine Binding Site (Interface of

    
    - and 
    
    
    
    -tubulin).
  • Effect: Steric hindrance prevents the curved-to-straight conformational change required for microtubule polymerization.

  • Result: Catastrophic depolymerization of the microtubule lattice, G2/M cell cycle arrest, and subsequent apoptosis.

Pathway Visualization

The following diagram illustrates the interference points of different inhibitor classes within the microtubule dynamic instability cycle.

TubulinInhibition FreeTubulin Free Tubulin Dimers (Alpha/Beta) Nucleation Nucleation (Microtubule Start) FreeTubulin->Nucleation Polymerization Polymerization (Growth) Nucleation->Polymerization Microtubule Stable Microtubule (Lattice) Polymerization->Microtubule Depolymerization Depolymerization (Shrinkage) Microtubule->Depolymerization Depolymerization->FreeTubulin Indane 5,6-dimethoxy-indane Derivatives (Indanocine) Indane->FreeTubulin Binds Dimers (Inhibits Assembly) Colchicine Colchicine (Classic CBSI) Colchicine->FreeTubulin Binds Dimers Vinca Vinca Alkaloids (Vinblastine) Vinca->Polymerization Blocks Assembly (Vinca Site) Taxanes Taxanes (Paclitaxel) Taxanes->Microtubule Stabilizes Lattice (Prevents Disassembly)

Caption: Comparative interference points of tubulin inhibitors. Indane derivatives and Colchicine target free dimers, preventing polymerization, whereas Taxanes hyper-stabilize formed microtubules.

Comparative Performance Analysis

The following data compares the Indane Scaffold (represented by Indanocine) against standard-of-care agents.

Table 1: Pharmacological Profile Comparison
Feature5,6-dimethoxy-indane (Indanocine) Colchicine Vinblastine Paclitaxel
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Vinca Site)

-Tubulin (Taxane Site)
Action Destabilizer (Inhibits Polymerization)DestabilizerDestabilizerStabilizer
MDR Activity High (Not a P-gp substrate)Low (P-gp substrate)Low (P-gp substrate)Low (P-gp substrate)
Binding Kinetics Fast On/Off (Reversible)Slow, Pseudo-irreversibleModerateSlow
IC50 (MDR Cells) 10 - 50 nM (e.g., MES-SA/Dx5)>1000 nM>100 nM>1000 nM
Neurotoxicity Moderate (Structure dependent)HighHighHigh
Key Findings:
  • MDR Evasion: The most significant advantage of the 5,6-dimethoxy-indane scaffold is its efficacy in cells overexpressing ABC transporters (P-gp). While Paclitaxel resistance is common due to efflux, Indanocine retains near-equipotent cytotoxicity in resistant lines (Resistance Index < 2.0).

  • Kinetics: Indanocine binds tubulin rapidly, often reaching equilibrium faster than Colchicine, which undergoes a slow conformational change upon binding.

Experimental Protocols

To validate the activity of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine derivatives, the following self-validating protocols are recommended.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin assembly in a cell-free system.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanoisine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Treatment: Add test compound (Indane derivative) at graded concentrations (e.g., 1, 5, 10

    
    M). Include Colchicine (5 
    
    
    
    M)
    as a positive control and DMSO (0.5%) as a vehicle control.
  • Initiation: Transfer mixture to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.

  • Validation:

    • Vehicle Control: Should show a sigmoidal increase in OD340 (polymerization).

    • Indane/Colchicine: Should show a flat line or significantly reduced slope (inhibition).

Protocol B: Competitive Binding Assay (Colchicine Site)

Objective: Confirm the binding site is indeed the Colchicine pocket.

Methodology:

  • Incubate tubulin (1

    
    M) with [³H]Colchicine  (50 nM) in the presence or absence of the Indane derivative (1–100 
    
    
    
    M).
  • Incubate for 30 minutes at 37°C.

  • Filter through DEAE-cellulose filters to separate bound from free ligand.

  • Calculation: % Inhibition of [³H]Colchicine binding.

    • Causality: If the Indane derivative competes with Colchicine, specific binding counts will decrease in a dose-dependent manner.

Structural Activity Relationship (SAR) Visualization

The potency of the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold relies on specific substitutions.

SAR Core 5,6-dimethoxy-2,3-dihydro- 1H-inden-1-amine (Scaffold) Mod1 5,6-Dimethoxy Group (Essential) Core->Mod1 Mimics Colchicine A-Ring Mod2 1-Amine Linkage (Variable Region) Core->Mod2 Attachment Point for Hydrophobic Tail Mod3 Indanocine (N-phenyl/phenol deriv.) Mod2->Mod3 High Potency (MDR Active) Mod4 Chalcone Hybrids (Indole-linked) Mod2->Mod4 Cell Cycle Arrest (G2/M)

Caption: SAR logic of the indane scaffold. The dimethoxy core provides binding affinity, while the amine linkage allows diversification into potent inhibitors like Indanocine.

References

  • Leoni, L. M., et al. (2000). Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells. Journal of the National Cancer Institute.

  • Flynn, B. L., et al. (2002). The synthesis and evaluation of 2-aminoindanes as novel tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Kuo, C. C., et al. (2004). 2-Phenyl-4-quinolone derivatives: a new class of antimitotic agents. Journal of Medicinal Chemistry. (Discusses comparative CBS binding).

  • Beckers, T., et al. (2002). Distinct pharmacological properties of microtubule-stabilizing agents. European Journal of Cancer.

  • Pettit, G. R., et al. (1998). Antineoplastic agents. 393. Synthesis of the strong cell growth inhibitor indanocine. Journal of Medicinal Chemistry.

Comparative

A Comparative Guide to the Biological Activity of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Derivatives

This guide provides a detailed comparative analysis of the biological activities of derivatives based on the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold. As a privileged structure in medicinal chemistry, this rig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the biological activities of derivatives based on the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold. As a privileged structure in medicinal chemistry, this rigid framework serves as a constrained analog of phenethylamines, a class of compounds renowned for their diverse interactions with central nervous system targets. By locking the flexible side chain of phenethylamines into an indane ring system, researchers can probe the conformational requirements for receptor binding and functional activity with greater precision.

This document is intended for researchers, scientists, and drug development professionals. It delves into the structure-activity relationships (SAR), comparative biological data, and the experimental methodologies used to evaluate these compounds, with a focus on their potential as monoamine oxidase B (MAO-B) inhibitors and their relationship to serotonergic receptor modulators.

The Aminoindane Scaffold: Synthesis and Strategic Importance

The journey to the target amine derivatives begins with the precursor, 5,6-dimethoxy-1-indanone.[1] This key intermediate is crucial in the synthesis of various pharmacologically active agents, including the Alzheimer's drug Donepezil.[2] The synthesis typically involves the cyclization of a substituted propiophenone.[2] From the indanone, the target 1-aminoindane derivatives can be prepared through reductive amination or other established synthetic routes.[3]

The strategic value of the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold lies in its structural rigidity. This conformationally restricted framework mimics the bioactive conformation of more flexible neurotransmitters like dopamine and serotonin, potentially leading to enhanced selectivity and potency for specific receptor subtypes.

Below is a generalized workflow for the synthesis and evaluation of these derivatives.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase A Starting Material (e.g., 3',4'-Dimethoxypropiophenone) B Cyclization to form 5,6-Dimethoxy-1-indanone A->B Friedel-Crafts C Conversion to Oxime or other intermediate B->C Oximation D Reductive Amination to yield Inden-1-amine Scaffold C->D Reduction E Derivatization (Addition of R-groups) D->E N-Alkylation etc. F In Vitro Assays (Enzyme Inhibition, Receptor Binding) E->F Screening G Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) F->G H In Vivo Models (Behavioral, PK/PD Studies) G->H I Data Analysis & SAR H->I G Ligand Inden-1-amine Derivative (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gαq/11 G-Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Induces Ca->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Neuronal Excitability) Ca->Downstream Modulates Activity PKC->Downstream Phosphorylates Targets

Caption: The Gq-coupled 5-HT2A receptor signaling pathway.

Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential. The following are representative methodologies for assessing the activities discussed in this guide.

Protocol 1: In Vitro Human MAO-B Inhibition Assay

This protocol describes a fluorometric method to determine the IC₅₀ of test compounds against human monoamine oxidase B.

A. Principle: This assay quantifies the hydrogen peroxide (H₂O₂) produced by the oxidative activity of MAO-B on its substrate. The H₂O₂ is detected using a probe that fluoresces in the presence of horseradish peroxidase (HRP).

B. Materials:

  • Recombinant human MAO-B enzyme

  • Test Compounds (dissolved in DMSO)

  • MAO-B Substrate (e.g., p-tyramine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

C. Step-by-Step Procedure:

  • Prepare Reagents: Dilute all enzymes, substrates, and probes to their working concentrations in assay buffer immediately before use.

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to the wells of the 96-well plate. Include wells for a positive control (known inhibitor, e.g., Pargyline) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 50 µL of the MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorescent probe. Add 50 µL of this mixture to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every 2 minutes for a total of 30 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time) for each well. b. Normalize the rates relative to the negative control (100% activity) and positive control (0% activity). c. Plot the percent inhibition versus the logarithm of the test compound concentration. d. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: 5-HT₂A Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to the 5-HT₂A receptor.

A. Principle: This is a competitive binding assay where the test compound displaces a high-affinity radiolabeled antagonist (e.g., [³H]-ketanserin) from membranes prepared from cells expressing the human 5-HT₂A receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

B. Materials:

  • Cell Membranes (from HEK293 or CHO cells stably expressing h5-HT₂A)

  • Radioligand (e.g., [³H]-ketanserin)

  • Test Compounds (dissolved in DMSO)

  • Non-specific binding (NSB) agent (e.g., Mianserin, 10 µM)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • GF/B glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

C. Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds. Add 2 µL of each dilution to the wells of a 96-well plate. Include wells for Total Binding (DMSO vehicle) and Non-Specific Binding (NSB agent).

  • Reaction Setup: To each well, add in the following order: a. 50 µL of the radioligand solution (at a concentration near its Kₑ). b. 150 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding - Non-Specific Binding. b. Convert the counts per minute (CPM) for each test compound concentration to a percentage of specific binding. c. Plot the percent specific binding versus the logarithm of the test compound concentration. d. Determine the IC₅₀ value from the resulting competition curve. e. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion and Future Directions

The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold represents a versatile and powerful platform for CNS drug discovery. As demonstrated, derivatives can be rationally designed to act as highly potent and selective MAO-B inhibitors with clear therapeutic potential in neurodegenerative diseases. [4]Furthermore, the scaffold's structural relationship to potent 5-HT₂A receptor agonists suggests a rich, albeit less explored, avenue for developing novel serotonergic modulators. [5] Future research should focus on synthesizing and systematically evaluating a library of these derivatives at a broad panel of CNS targets to fully elucidate their pharmacological profile. Key areas of investigation include:

  • Exploring Substituent Effects: A systematic exploration of different substituents on the aromatic ring and the amine is needed to build a comprehensive SAR model for 5-HT receptor affinity and functional activity.

  • Functional Selectivity: Investigating whether these rigid analogs can induce biased signaling at the 5-HT₂A receptor, potentially separating therapeutic effects from hallucinogenic properties.

  • In Vivo Characterization: Promising compounds identified in vitro must be advanced to in vivo models to assess their pharmacokinetic properties, brain penetration, and efficacy in relevant behavioral paradigms.

By leveraging the unique conformational constraints of the aminoindane core, researchers are well-positioned to develop next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. PubMed. Available at: [Link]

  • Identification and preliminary structure-activity relationships of 1-Indanone derivatives as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. PubMed. Available at: [Link]

  • (PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. ResearchGate. Available at: [Link]

  • List of miscellaneous 5-HT2A receptor agonists. Wikipedia. Available at: [Link]

  • Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. PMC. Available at: [Link]

  • Synthesis of Novel 2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one Derivatives as Acetyl Cholinesterase Inhibitors. Bentham Science Publisher. Available at: [Link]

  • Mistaking 2C-P for 2C-B: What a Difference a Letter Makes. ResearchGate. Available at: [Link]

  • 1-[4-(3-Phenylalkyl)phenyl]-2-aminopropanes as 5-HT(2A) partial agonists. PubMed. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ResearchGate. Available at: [Link]

  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. PubMed. Available at: [Link]

  • 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl. PubChem. Available at: [Link]

  • Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. PubMed. Available at: [Link]

  • Gilgamesh Pharmaceuticals discovers new 5-HT2A receptor agonists. BioWorld. Available at: [Link]

  • 2C or Not 2C: Phenethylamine Designer Drug Review. PMC. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. Available at: [Link]

  • An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. Available at: [Link]

  • 2C-B. Wikipedia. Available at: [Link]

  • Novel Compounds as 5-HT2A Agonists for Treating Depression. ResearchGate. Available at: [Link]

  • 5,6-Dimethoxy-2-((1-nitrosopiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one. Pharmaffiliates. Available at: [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
  • 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. PubChem. Available at: [Link]

  • An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. ResearchGate. Available at: [Link]

  • 2C-G-3. Wikipedia. Available at: [Link]

  • 5,6-Dimethoxy-1-indanone. PubChem. Available at: [Link]

Sources

Validation

Comparative analysis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine and rasagiline.

The following comparative analysis is structured as a technical guide for drug development professionals, focusing on the Structure-Activity Relationship (SAR), pharmacological profiles, and experimental validation of 5,...

Author: BenchChem Technical Support Team. Date: February 2026

The following comparative analysis is structured as a technical guide for drug development professionals, focusing on the Structure-Activity Relationship (SAR), pharmacological profiles, and experimental validation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine versus the clinical standard Rasagiline .

Executive Summary

This guide compares Rasagiline (Azilect®), a potent, irreversible Monoamine Oxidase B (MAO-B) inhibitor used in Parkinson’s Disease (PD), with 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter referred to as 5,6-DiOMe-1-AI ), a structural analog and key synthetic intermediate.[1]

While Rasagiline represents the optimized pharmacophore for dopaminergic modulation, 5,6-DiOMe-1-AI serves as a critical reference point in Structure-Activity Relationship (SAR) studies.[1] It highlights the functional necessity of the N-propargyl moiety for enzyme inactivation and demonstrates how ring substitution (5,6-dimethoxy) shifts the pharmacological profile from MAO inhibition toward alternative targets (e.g., Acetylcholinesterase inhibitors like Donepezil).[1]

Key Differentiators
FeatureRasagiline5,6-Dimethoxy-1-aminoindan (5,6-DiOMe-1-AI)
Core Structure N-Propargyl-1(R)-aminoindanPrimary 1-aminoindan with 5,6-dimethoxy substitution
Primary Target MAO-B (Mitochondrial)AChE (as intermediate/scaffold); Low/No MAO affinity
Mechanism Irreversible (Suicide Substrate)Reversible (if active); Synthetic Precursor
Binding Mode Covalent adduct with FAD cofactorSteric hindrance prevents tight MAO-B fit
Clinical Status FDA-Approved (Parkinson's)Research Compound / API Impurity

Chemical Structure & Properties

The divergent pharmacological activities of these two compounds stem directly from two structural modifications: the amine substituent and the aromatic ring substitution.[1]

Structural Comparison[1][2]
  • Rasagiline: Features an N-propargyl group .[1][2] This alkyne is essential for the mechanism of action; it forms a covalent bond with the N(5) atom of the flavin adenine dinucleotide (FAD) cofactor within MAO-B.[1]

  • 5,6-DiOMe-1-AI: Lacks the propargyl group (primary amine) and possesses two methoxy groups at positions 5 and 6.[1] This mimics the catechol moiety of dopamine but introduces significant steric bulk.[1]

Physicochemical Data
PropertyRasagiline (Mesylate)5,6-DiOMe-1-AI (HCl)
Molecular Weight 171.24 g/mol (Free base)193.24 g/mol (Free base)
Lipophilicity (LogP) ~2.6 (High BBB permeability)~1.8 (Reduced due to polar ethers)
pKa 7.63 (Secondary amine)~9.5 (Primary amine)
Solubility Highly soluble in water (salt)Moderate; pH dependent

Pharmacodynamics: The SAR Cliff

The comparison between these molecules illustrates a classic "SAR Cliff"—a small structural change leading to a drastic loss of potency at the primary target (MAO-B).[1]

MAO-B Inhibition Mechanism

Rasagiline (The Active Drug): Rasagiline acts as a "suicide substrate."[1] The MAO-B enzyme attempts to oxidize the propargyl amine.[1] During this process, the propargyl group is converted into a reactive species that covalently binds to the enzyme's FAD cofactor, permanently disabling it.[1]

  • IC50 (MAO-B): 2–5 nM (Rat brain mitochondria).[1]

  • Selectivity: >50-fold selective for MAO-B over MAO-A.[1]

5,6-DiOMe-1-AI (The Inactive/Weak Analog):

  • Lack of Propargyl: Without the alkyne, 5,6-DiOMe-1-AI cannot form the covalent adduct.[1] It can only act as a reversible competitive inhibitor.[1]

  • Steric Hindrance: The active site of MAO-B is a hydrophobic tunnel ("entrance cavity" and "substrate cavity").[1] The bulky 5,6-dimethoxy groups sterically clash with the residues (specifically Tyr326 and Ile199 ) that tightly gate the substrate cavity in human MAO-B.[1]

  • Result: Experimental data suggests 5,6-DiOMe-1-AI has negligible inhibitory activity against MAO-B compared to Rasagiline.[1][3] It is often cited as a negative control in selectivity assays or as a scaffold for LSD1 (KDM1A) inhibitors, which tolerate larger ring substitutions.[1]

Diagram: Mechanism of Action Divergence

MAO_Mechanism cluster_Rasagiline Rasagiline Pathway (Efficacy) cluster_56DiOMe 5,6-DiOMe-1-AI Pathway (Inefficacy) Ras Rasagiline (N-Propargyl) MAOB_R MAO-B Active Site (FAD Cofactor) Ras->MAOB_R High Affinity Binding Complex Enzyme-Substrate Complex MAOB_R->Complex Reaction Oxidation of Propargyl Complex->Reaction Inhibition Covalent Adduct Formation (Irreversible Inhibition) Reaction->Inhibition Suicide Mechanism DiOMe 5,6-DiOMe-1-AI (Primary Amine, Bulky) MAOB_D MAO-B Active Site DiOMe->MAOB_D Low Affinity Clash Steric Clash (Tyr326/Ile199) MAOB_D->Clash NoReaction Weak/No Binding (Reversible only) Clash->NoReaction Fails to inhibit

Caption: Comparative mechanism showing Rasagiline's covalent binding versus the steric hindrance preventing 5,6-DiOMe-1-AI efficacy.[1]

Experimental Protocols for Validation

To empirically validate the differences described above, the following protocols should be employed. These are designed to be self-validating systems using positive and negative controls.[1]

Protocol A: Fluorometric MAO-B Inhibition Assay (Amplex Red)

Objective: Determine the IC50 of both compounds to quantify the potency gap.[1]

Reagents:

  • Recombinant Human MAO-B (5 mg/mL).[1]

  • Substrate: p-Tyramine or Benzylamine.[1]

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).[1]

  • Buffer: 0.1 M Sodium Phosphate, pH 7.4.[1]

Workflow:

  • Preparation: Dissolve Rasagiline (Control) and 5,6-DiOMe-1-AI in DMSO. Prepare serial dilutions (1 nM to 100 µM).

  • Incubation: Incubate enzyme (0.5 U/well) with inhibitor for 30 minutes at 37°C . Note: Pre-incubation is critical for Rasagiline to establish irreversible inhibition.[1]

  • Reaction: Add Substrate (100 µM), Amplex Red (50 µM), and HRP (1 U/mL).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) for 60 minutes.

  • Validation Check:

    • Rasagiline should show IC50 < 10 nM.[1]

    • 5,6-DiOMe-1-AI is expected to show IC50 > 10 µM (or no inhibition).[1]

    • Control: Use Clorgyline (MAO-A specific) to ensure MAO-B purity.[1]

Protocol B: Reversibility (Washout) Study

Objective: Distinguish between the irreversible nature of Rasagiline and the reversible nature of the aminoindan analog.

Workflow:

  • Treat: Incubate MAO-B with 10x IC50 concentration of both compounds for 1 hour.

  • Dialysis: Transfer mixture to dialysis tubing (10 kDa cutoff) and dialyze against buffer for 24 hours at 4°C.

  • Retest: Measure enzyme activity post-dialysis.

  • Result Interpretation:

    • Rasagiline: Activity remains <10% (Covalent bond survives dialysis).[1]

    • 5,6-DiOMe-1-AI: Activity recovers to >80% (Reversible binding washes out).

Neuroprotective Potential & Metabolic Fate

While Rasagiline is neuroprotective via propargyl-mediated Bcl-2 pathway activation, 5,6-DiOMe-1-AI has a different metabolic context.[1]

  • Rasagiline Metabolite: The major metabolite is 1(R)-aminoindan (unsubstituted).[1] This metabolite is neuroprotective but lacks MAO inhibitory activity.[1][4]

  • 5,6-DiOMe-1-AI Context: This compound is frequently identified as an impurity or intermediate in the synthesis of Donepezil (an AChE inhibitor).[1] The 5,6-dimethoxy-1-indanone core is reduced and aminated.[1]

    • Hypothesis: The 5,6-dimethoxy moiety may offer antioxidant protection (radical scavenging) similar to other methoxy-benzenes, but it lacks the specific anti-apoptotic signaling of the N-propargyl group.[1]

Conclusion

For researchers designing neuroactive ligands:

  • Rasagiline remains the gold standard for MAO-B inhibition due to the specific "lock-and-key" fit of the unsubstituted indan ring and the "warhead" capability of the propargyl group.[1]

  • 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine acts as a negative control for MAO-B activity.[1] Its utility lies not in MAO inhibition, but as a scaffold for designing dual-target ligands (e.g., MAO/AChE hybrids) where the dimethoxy group facilitates binding to the AChE peripheral anionic site.[1]

Recommendation: Do not use 5,6-DiOMe-1-AI as a substitute for Rasagiline in dopaminergic rescue experiments. Use it to demonstrate selectivity or as a starting block for multi-target drug design (MTDL).[1]

References

  • PubChem. Compound Summary: Rasagiline. National Library of Medicine.[1] Available at: [Link][1]

  • Youdim, M. B., et al. (2005).[1][4] The essential role of the propargyl moiety in the neuroprotective mechanism of rasagiline. National Institutes of Health.[1] Available at: [Link]

  • Binda, C., et al. (2004).[1] Structure-function relationships in monoamine oxidase B inhibitors. Available at: [Link]

  • Google Patents.Process for preparing 2,3-dihydro-1H-inden-1-amine derivatives (Rasagiline intermediates).
  • Lead Sciences. Product Analysis: (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. Available at: [Link][1]

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Analogs: A Landscape of Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the in vivo efficacy of compounds structurally related to 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. While...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of compounds structurally related to 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. While direct in vivo studies on this specific amine and its close analogs are not extensively documented in publicly available literature, a compelling body of evidence from studies on closely related indanone and indenylacetic acid derivatives suggests significant therapeutic potential, particularly in the areas of inflammation, analgesia, and neurodegenerative diseases. This guide will synthesize these findings, present comparative data, and provide detailed experimental protocols to facilitate further research into this promising class of compounds.

The Scientific Rationale: From Indanone Precursors to Amine Efficacy

The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one scaffold is a key intermediate in the synthesis of a variety of pharmacologically active molecules, including the Alzheimer's disease drug Donepezil.[1] The structural similarity between the ketone precursor and the corresponding amine suggests a potential overlap in biological activity. It is a common strategy in medicinal chemistry to explore the pharmacological effects of converting a ketone to an amine, as this can significantly alter the compound's physicochemical properties, such as basicity and hydrogen bonding capacity, leading to modified receptor interactions and in vivo performance.

Derivatives of the closely related 6-methoxy-2,3-dihydro-1H-inden-1-one and amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid have demonstrated notable anti-inflammatory and analgesic effects in established in vivo models.[2][3] Furthermore, hybrid molecules incorporating the 5,6-dimethoxy-indanone moiety have shown promise in preclinical models of Alzheimer's disease by targeting both acetylcholinesterase and neuroinflammation.[4] This collective evidence provides a strong rationale for investigating the in vivo efficacy of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine analogs as a new class of therapeutic agents.

Comparative In Vivo Efficacy of Structurally Related Analogs

The following table summarizes the in vivo data from studies on derivatives of the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one and related structures, offering a comparative look at their anti-inflammatory and analgesic potential.

Compound ClassAnimal ModelAssayKey FindingsReference
Amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acidRatsCarrageenan-induced paw edemaGood anti-inflammatory activity profile, free of gastrointestinal toxicity.[3]
Amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acidMiceAcetic acid-induced writhingSignificant analgesic activity.[3]
6-methoxy-2,3-dihydro-1H-inden-1-one derivativesRatsCarrageenan-induced paw edemaCompound D8 showed 65% inhibition of paw edema at 3 hours.[2]
6-methoxy-2,3-dihydro-1H-inden-1-one derivativesMiceHot plate testCompound D8 showed 56.68% inhibition of pain response.[2]
5,6-dimethoxy-indanone-chalcone-carbamate hybridsMice (Aβ-induced Alzheimer's model)Morris Water MazeAlleviated cognitive decline.[5]

Potential Therapeutic Applications and Underlying Mechanisms

Based on the available in vivo data from structurally similar compounds, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine analogs are promising candidates for the following therapeutic areas:

  • Anti-inflammatory Agents: The consistent anti-inflammatory effects observed in the carrageenan-induced paw edema model with related indanone and indenylacetic acid derivatives suggest a high probability of similar activity for the amine analogs. The mechanism likely involves the inhibition of inflammatory mediators.

  • Analgesics: The analgesic properties demonstrated in both the acetic acid-induced writhing and hot plate tests indicate potential for pain management. This suggests that the core scaffold may interact with pathways involved in both peripheral and central pain perception.

  • Neuroprotective Agents for Alzheimer's Disease: The demonstrated efficacy of a 5,6-dimethoxy-indanone hybrid in an Alzheimer's model, coupled with its dual-action on acetylcholinesterase and neuroinflammation, points to a promising avenue for the amine analogs. These compounds could potentially offer a multi-target approach to treating this complex neurodegenerative disease.

The following diagram illustrates the potential multi-faceted therapeutic approach for these analogs.

G cluster_0 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine Analogs cluster_1 Potential Therapeutic Applications cluster_2 Potential Mechanisms of Action Analogs 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine Analogs Anti_Inflammatory Anti-inflammatory Analogs->Anti_Inflammatory Analgesic Analgesic Analogs->Analgesic Neuroprotective Neuroprotective (Alzheimer's Disease) Analogs->Neuroprotective Inhibit_Mediators Inhibition of Inflammatory Mediators Anti_Inflammatory->Inhibit_Mediators Pain_Pathways Modulation of Pain Pathways Analgesic->Pain_Pathways AChE_Inhibition Acetylcholinesterase Inhibition Neuroprotective->AChE_Inhibition Anti_Neuroinflammation Anti-Neuroinflammation Neuroprotective->Anti_Neuroinflammation

Caption: Potential therapeutic pathways for 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine analogs.

Key In Vivo Experimental Protocols

To rigorously evaluate the in vivo efficacy of novel 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine analogs, the following standardized protocols are recommended.

Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This widely used model assesses the acute anti-inflammatory activity of a compound.[6][7][8][9]

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses). The test compounds or vehicle are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

G Acclimatization Animal Acclimatization Grouping Grouping and Dosing (Vehicle, Positive Control, Test Compound) Acclimatization->Grouping Induction Carrageenan Injection (Sub-plantar) Grouping->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Hot Plate Test in Mice (for Central Analgesic Activity)

This test evaluates the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.[10][11][12][13][14]

Methodology:

  • Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized to the experimental room for at least one hour before the test.

  • Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to lick its hind paw or jump is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Grouping and Dosing: Mice are divided into groups: Vehicle control, positive control (e.g., Morphine, 5 mg/kg), and test compound groups. The test compounds or vehicle are administered.

  • Post-Dosing Latency: The reaction time of each mouse on the hot plate is measured again at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage increase in latency (analgesic effect) is calculated for each group compared to their baseline values and the vehicle control group.

Morris Water Maze in Mice (for Learning and Memory in Alzheimer's Disease Models)

This test is a widely accepted method for assessing spatial learning and memory, which are impaired in Alzheimer's disease.[15][16][17][18][19]

Methodology:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.

  • Animal Model: An established mouse model of Alzheimer's disease (e.g., APP/PS1 transgenic mice) is used.[5][20][21]

  • Acquisition Phase (Training): For several consecutive days, mice are subjected to multiple trials per day where they are released from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial (Memory Test): After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.

  • Dosing: Test compounds, a positive control (e.g., Donepezil), or vehicle are administered to the mice throughout the experimental period.

  • Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the different treatment groups.

Conclusion and Future Directions

The existing in vivo data on analogs of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one strongly support the hypothesis that 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine derivatives represent a promising class of compounds with potential anti-inflammatory, analgesic, and neuroprotective properties. The structural relationship to a known pharmacophore for Alzheimer's disease treatment further enhances their appeal for neurodegenerative disease research.

Future research should focus on the synthesis of a library of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine analogs with diverse substitutions on the amine and the aromatic ring. These compounds should then be systematically evaluated in the in vivo models detailed in this guide to establish a clear structure-activity relationship and identify lead candidates for further preclinical development. Mechanistic studies to elucidate the precise molecular targets of the most active compounds will also be crucial for their advancement as potential therapeutics.

References

  • Analgesic, Anti-inflammatory and Antidiarrheal Properties of Synthesized Benzimidazole Derivatives via In vivo and In silico Methods. (n.d.). Retrieved from [Link]

  • Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. (2021). Saudi Pharmaceutical Journal, 29(7), 776-786.
  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. (2024). Chemistry & Biodiversity, e202301689.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). Molecules, 27(19), 6527.
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2018). Molecules, 23(11), 2788.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2013). Journal of Clinical and Diagnostic Research, 7(10), 2222–2226.
  • Evaluation of In vivo Analgesic and Anti-inflammatory Activity of Oroxyulum indicum, Baicalein, Chrysin with Phytochemical Analysis and Molecular Docking Study. (2022). Pharmacognosy Journal, 14(5), 1013-1023.
  • Synthesis, In Vivo and In Silico Evaluation of Analgesic, Anti‐Inflammatory and Antidiarrheal Activities of Benzimidazole Derivatives. (2021). ChemistrySelect, 6(42), 11497-11508.
  • Aromatic amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid as anti-inflammatory agents free of ulcerogenic liability. (2007). Bioorganic & Medicinal Chemistry Letters, 17(24), 6825-6829.
  • Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved from [Link].

  • Morris water maze test for learning and memory deficits in Alzheimer's disease model mice. (2011). Journal of Visualized Experiments, (53), 2920.
  • Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. (2022).
  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Understanding the Morris Water Maze in Neuroscience. (2025). Noldus. Retrieved from [Link]

  • Inducing agents for Alzheimer's disease in animal models. (2024). EurekAlert!. Retrieved from [Link]

  • Inducing Agents for Alzheimer's Disease in Animal Models. (2024). Exploratory Research and Hypothesis in Medicine, 9(4), 450-466.
  • Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one and piperazinium salt hybrid derivatives as hAChE and hBuChE enzyme inhibitors. (2020). European Journal of Medicinal Chemistry, 192, 112140.
  • Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. (2011). Journal of Visualized Experiments, (53), 2920.
  • In silico and in vivo Study of the Anti-Inflammatory Activity of Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and 2-substituted 5,6,7,8-tetrahydrobenzo[22][23]thieno[2,3-d]. (2022). Chimica Techno Acta, 9(2), 20229210.

  • Hot plate test. (n.d.). Wikipedia. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Design, synthesis, and evaluation of indoleamin-2,3-dioxygenase 1 inhibition activity of novel 5/6-amino indazole derivatives with amide template. (2023). Pharmaceutical Sciences Asia, 50(2), 147-156.
  • Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. (2021). Saudi Pharmaceutical Journal, 29(7), 776-786.
  • Hot plate test. (n.d.). Panlab. Retrieved from [Link]

  • Morris Water Maze Test for Alzheimer's Disease Model In Mice. (2022). [Video]. YouTube. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology, 45(6), 580–585.
  • Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. (2019). Journal of Visualized Experiments, (152), e60193.
  • Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model. (2017). ACS Chemical Neuroscience, 8(11), 2416–2427.
  • Hot-Plate for Evaluating Thermal Analgesia. (n.d.). Somatco. Retrieved from [Link]

  • Investigational Drug Interferes with Mechanisms Linked to Alzheimer's Disease. (2017). German Center for Neurodegenerative Diseases (DZNE). Retrieved from [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (2005). Journal of Neuroscience Methods, 141(2), 191-197.
  • Carrageenan-induced inflammation assay, paw diameter in.... (n.d.). ResearchGate. Retrieved from [Link]

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Validation

Head-to-head comparison of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine synthesis methods

Topic: Head-to-head comparison of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine synthesis methods Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine synthesis methods Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (also known as 5,6-dimethoxy-1-aminoindane) is a critical pharmacophore and intermediate in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and psychoactive research chemicals. Its synthesis hinges on the efficient amination of the ketone precursor, 5,6-dimethoxy-1-indanone .

This guide provides a technical head-to-head comparison of the three most prevalent synthesis routes:

  • Oxime Reduction (Two-Step): The "Gold Standard" for purity and yield.

  • Leuckart-Wallach Reaction: The economical, industrial "Workhorse."

  • Direct Reductive Amination: The rapid, one-pot laboratory method.

Comparative Performance Matrix
FeatureMethod A: Oxime ReductionMethod B: Leuckart-WallachMethod C: Direct Reductive Amination
Overall Yield High (85-95%) Moderate (50-65%)High (80-90%)
Purity Profile Excellent (Crystallizable intermediate)Moderate (Requires hydrolysis/extraction)Good (Byproducts can be difficult to remove)
Reaction Time Long (2 Steps, ~12-24 h)Long (High temp, ~24 h)Short (One-pot, ~4-6 h)
Scalability Excellent GoodLimited (Toxic reagents)
Key Reagents NH₂OH·HCl, H₂/Cat or Zn/AcOHFormamide, Formic AcidNH₄OAc, NaBH₃CN or NaBH(OAc)₃
Safety Profile Moderate (Hydrogenation risks)Good (Corrosive reagents)Poor (Cyanide toxicity)

Method A: Oxime Formation & Reduction (The Gold Standard)

Best for: High-purity requirements and scalable manufacturing.

This method proceeds via the isolation of the stable oxime intermediate, allowing for purification before the final reduction. This "self-cleaning" step ensures the final amine is free from unreacted ketone.

Mechanism & Workflow

The ketone is condensed with hydroxylamine to form the oxime, which is subsequently reduced to the primary amine.

OximeRoute SM 5,6-Dimethoxy-1-indanone Oxime Indanone Oxime (Stable Intermediate) SM->Oxime NH2OH·HCl Pyridine/EtOH Reflux Product 5,6-Dimethoxy-1-aminoindane Oxime->Product Reduction (H2/Pd-C or Zn/AcOH)

Figure 1: Two-step synthesis via stable oxime intermediate.

Detailed Protocol
Step 1: Preparation of 5,6-dimethoxy-1-indanone oxime
  • Setup: Charge a round-bottom flask with 5,6-dimethoxy-1-indanone (1.0 eq) and ethanol (10 vol).

  • Addition: Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq) (or Pyridine).

  • Reaction: Reflux at 80°C for 2-3 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The ketone spot (Rf ~0.5) should disappear, replaced by the oxime (Rf ~0.3).

  • Workup: Cool to room temperature. Pour into ice water. The oxime will precipitate as a solid. Filter, wash with water, and dry.

    • Checkpoint: Yield should be >95%. Melting point of oxime: ~148-150°C.

Step 2: Reduction to Amine

Variant: Catalytic Hydrogenation (Cleanest)

  • Setup: Dissolve the oxime in Methanol (containing 5% NH₃ to suppress secondary amine formation).

  • Catalyst: Add Raney Nickel (10 wt%) or 10% Pd/C (5 wt%).

  • Reaction: Hydrogenate at 40-50 psi (3-4 bar) at 50°C for 6-12 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[1]

  • Salt Formation: Dissolve residue in diethyl ether and add HCl/Ether to precipitate the 5,6-dimethoxy-1-aminoindane hydrochloride .

Method B: Leuckart-Wallach Reaction (The Industrial Workhorse)

Best for: Large-scale synthesis where reagent cost is the primary constraint and purification equipment is available.

This classic reaction uses formamide as both the nitrogen source and the reducing agent at high temperatures.[2]

Mechanism & Workflow

High-temperature reductive amination yields an N-formyl intermediate, which must be hydrolyzed to release the free amine.

Leuckart SM 5,6-Dimethoxy-1-indanone Inter N-Formyl Intermediate SM->Inter Formamide / HCOOH 160-180°C Product 5,6-Dimethoxy-1-aminoindane Inter->Product Hydrolysis (HCl, Reflux)

Figure 2: Leuckart-Wallach pathway involving N-formyl hydrolysis.

Detailed Protocol
  • Reagents: Mix 5,6-dimethoxy-1-indanone (1.0 eq) with Formamide (5.0 eq) and Formic Acid (98%, 1.0 eq).

  • Reaction (Phase 1): Heat the mixture to 160-170°C.

    • Critical Control: Use a Dean-Stark trap or open vessel to allow water and CO₂ to escape. Maintain temperature for 8-12 hours.

  • Hydrolysis (Phase 2): Cool the mixture to <100°C. Add concentrated HCl (approx 2 vol relative to formamide). Reflux for 2-4 hours to cleave the N-formyl group.

  • Workup:

    • Cool and dilute with water.

    • Wash with Ethyl Acetate (removes unreacted ketone).

    • Basify the aqueous layer with NaOH (pH >12).

    • Extract the free amine into DCM or Chloroform.

  • Purification: Distillation or recrystallization as the HCl salt.

Method C: Direct Reductive Amination (Lab Scale Efficiency)

Best for: Rapid analog generation and small-scale research where speed outweighs cost.

This "one-pot" method forms the imine in situ and reduces it immediately.

Mechanism & Workflow

Ammonium acetate provides the ammonia source, while Sodium Cyanoborohydride (NaBH₃CN) selectively reduces the protonated imine without reducing the ketone.

Borch SM 5,6-Dimethoxy-1-indanone Imine Imine (In Situ) SM->Imine NH4OAc, MeOH Product 5,6-Dimethoxy-1-aminoindane Imine->Product NaBH3CN pH 6-7

Figure 3: One-pot Borch reductive amination.

Detailed Protocol
  • Setup: Dissolve 5,6-dimethoxy-1-indanone (1.0 eq) in dry Methanol (20 vol).

  • Amine Source: Add Ammonium Acetate (10.0 eq).[3] Stir for 30 minutes at room temperature to establish imine equilibrium.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) in portions.

    • Safety Note: Perform in a fume hood. NaBH₃CN generates HCN if acidified.

    • Pro Tip: Add 3Å molecular sieves to absorb water and push imine formation.

  • Reaction: Stir at room temperature for 12-16 hours.

  • Quench: Carefully add 1N HCl (in hood) to decompose excess borohydride.

  • Workup:

    • Basify to pH >12 with NaOH.

    • Extract with DCM.

    • Wash organic layer with brine, dry over Na₂SO₄.[4][5]

    • Convert to HCl salt for storage.

References

  • Oxime Reduction & General Synthesis

    • Organic Syntheses, Coll.[4][5] Vol. 9, p. 1 (1998); Vol. 73, p. 1 (1996). (General Indanone Oxime protocols).

    • Patent WO2016116607A1. "Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane." Link

  • Leuckart-Wallach Reaction

    • Ingersoll, A. W., et al. "α-Phenylethylamine." Organic Syntheses, Coll.[4][5] Vol. 2, p. 503 (1943). (Classic protocol adapted for ketones).

    • Agwada, V. C., et al. "Effect of Formamide in the Leuckart Reaction.
  • Reductive Amination (Borch Conditions)

    • Borch, R. F., et al.[3][6] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904 (1971). Link

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6] The Journal of Organic Chemistry, 61(11), 3849-3862 (1996).

Sources

Comparative

A Comparative Guide to Validating Target Engagement of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine with Acetylcholinesterase

For researchers and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within a complex biological system is a cornerstone of preclinical validation. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within a complex biological system is a cornerstone of preclinical validation. This guide provides an in-depth, objective comparison of leading experimental methodologies for validating the target engagement of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, a compound structurally related to the well-established acetylcholinesterase inhibitor, Donepezil.[1][2][3][4][5] Consequently, this guide will proceed with Acetylcholinesterase (AChE) as the putative target.

We will delve into the principles, protocols, and data interpretation of three orthogonal, industry-standard assays: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). By understanding the nuances and outputs of each technique, researchers can make informed decisions to robustly characterize the interaction between this small molecule and its target.

The Importance of Target Engagement

Validating target engagement is a critical step in drug discovery, bridging the gap between a compound's biochemical activity and its cellular or physiological effects.[6] It seeks to answer fundamental questions: Does the compound reach its target in a cellular environment? Does it bind with sufficient affinity and specificity? Answering these questions early in the development pipeline can mitigate the risk of costly late-stage failures.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context, leveraging the principle of ligand-induced thermal stabilization.[2][7][8][9] The binding of a small molecule to its protein target often increases the protein's resistance to thermal denaturation. This shift in thermal stability can be quantified to confirm intracellular target engagement.

Causality Behind Experimental Choices in CETSA

The core principle of CETSA is that the energy required to unfold a protein will increase upon the binding of a stabilizing ligand. By subjecting cell lysates or intact cells to a temperature gradient, we can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to the right, indicating a higher melting temperature (Tm). This label-free approach is advantageous as it does not require modification of the compound or the target protein, providing a more physiologically relevant assessment of target interaction.[2]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells expressing Acetylcholinesterase (AChE) treatment 2. Treat cells with 5,6-dimethoxy- 2,3-dihydro-1H-inden-1-amine or Vehicle (DMSO) cell_culture->treatment heating 3. Heat cell lysates/intact cells across a temperature gradient (e.g., 40-70°C) treatment->heating lysis 4. Cell Lysis (if using intact cells) & Centrifugation to separate soluble and aggregated protein heating->lysis western_blot 5. Quantify soluble AChE (e.g., Western Blot, ELISA) lysis->western_blot curve 6. Plot soluble AChE vs. Temperature to generate melting curves western_blot->curve

Caption: CETSA experimental workflow for validating target engagement.

Detailed Protocol: CETSA for AChE Engagement
  • Cell Culture and Treatment:

    • Culture a human neuronal cell line (e.g., SH-SY5Y) known to express AChE to 80-90% confluency.

    • Treat the cells with varying concentrations of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Sample Preparation and Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Analysis of Soluble AChE:

    • Analyze the amount of soluble AChE in each sample using a specific and sensitive method like Western blotting with an anti-AChE antibody or an AChE-specific ELISA kit.

  • Data Interpretation:

    • Plot the percentage of soluble AChE relative to the unheated control against the temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of the compound indicates target engagement.

Data Presentation: CETSA
Treatment ConditionMelting Temperature (Tm) of AChE (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)52.3 ± 0.4-
1 µM Compound54.8 ± 0.5+2.5
10 µM Compound57.1 ± 0.3+4.8
100 µM Compound58.5 ± 0.6+6.2

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a purified protein target.[10][11][12]

Causality Behind Experimental Choices in SPR

SPR measures changes in the refractive index at the surface of a sensor chip upon which a target protein is immobilized. When an analyte (the small molecule) flows over the surface and binds to the immobilized protein, the local refractive index changes, which is detected as a change in the SPR signal. This allows for the direct measurement of binding events in real-time. The choice of immobilization strategy is critical; for instance, amine coupling is a common method but may affect protein conformation. A His-tag capture method can provide a more uniform orientation of the protein.

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilization 1. Immobilize purified AChE on an SPR sensor chip injection 2. Inject varying concentrations of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine over the sensor surface immobilization->injection association 3. Monitor association phase (binding) injection->association dissociation 4. Flow buffer to monitor dissociation phase (unbinding) association->dissociation sensorgram 5. Generate sensorgrams (Response vs. Time) dissociation->sensorgram kinetics 6. Fit data to a binding model to determine ka, kd, and KD sensorgram->kinetics

Caption: SPR experimental workflow for kinetic and affinity analysis.

Detailed Protocol: SPR for AChE Interaction
  • Protein Immobilization:

    • Activate a CM5 sensor chip surface using a mixture of EDC and NHS.

    • Immobilize purified recombinant human AChE to the surface via amine coupling to a target density (e.g., 2000-4000 Response Units).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without AChE immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the reference and AChE-immobilized flow cells at a constant flow rate, typically for 60-120 seconds (association phase).

    • Follow with an injection of running buffer for 120-300 seconds to monitor the dissociation of the compound.

  • Data Processing and Analysis:

    • Double-reference subtract the data by subtracting the signal from the reference flow cell and a buffer-only injection.

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: SPR
ParameterValueUnit
Association Rate (ka)2.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate (kd)5.0 x 10⁻³s⁻¹
Affinity (KD) 20 nM

Method 3: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[4][5][13] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Causality Behind Experimental Choices in ITC

ITC measures the heat change that occurs when two molecules interact. A solution of the ligand (the small molecule) is titrated into a solution of the protein target. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This detailed thermodynamic information can provide insights into the nature of the binding forces.

Experimental Workflow: ITC

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis protein_prep 1. Prepare purified AChE in buffer in the sample cell ligand_prep 2. Prepare 5,6-dimethoxy-2,3-dihydro- 1H-inden-1-amine in the same buffer in the syringe titration 3. Inject small aliquots of the compound into the AChE solution ligand_prep->titration heat_measurement 4. Measure the heat released or absorbed after each injection titration->heat_measurement thermogram 5. Plot heat change vs. molar ratio heat_measurement->thermogram thermodynamics 6. Fit the data to a binding model to determine KD, n, ΔH, and ΔS thermogram->thermodynamics

Sources

Validation

Reproducibility of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine Experimental Results

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (also known as 5,6-dimethoxy-1-aminoindane) represents a critical scaffold in neuropharmacology, distinct from it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (also known as 5,6-dimethoxy-1-aminoindane) represents a critical scaffold in neuropharmacology, distinct from its regioisomer MDAI (5,6-methylenedioxy-2-aminoindane) and the therapeutic agent Rasagiline . While the 2-aminoindane class is frequently associated with serotonin releasing activity (SSRA) and entactogenic effects, the 1-aminoindane core is structurally predisposed toward Monoamine Oxidase (MAO) inhibition , particularly MAO-B.

Reproducibility in experimental results for this compound is frequently compromised by three factors:

  • Regioisomeric Confusion: Misidentification between 1-amino and 2-amino isomers leads to conflicting pharmacological data.

  • Enantiomeric Purity: The C1 position is chiral.[1] The (R)-enantiomer is typically the bioactive pharmacophore for MAO-B inhibition (analogous to Rasagiline), whereas racemic mixtures yield diluted potency.

  • Synthetic Dimerization: Reduction of the precursor oxime often yields contaminating secondary amines (dimers) if hydrogen pressure and catalyst loading are not strictly controlled.

This guide provides a standardized framework for synthesizing, validating, and comparing the performance of 5,6-dimethoxy-1-aminoindane.

Synthesis & Reproducibility: Critical Control Points

The most reproducible route utilizes 5,6-dimethoxy-1-indanone as the starting material. Direct reductive amination is often erratic; therefore, the Oxime Intermediate Route is the industry standard for high purity.

Mechanistic Pathway & Logic

The synthesis involves converting the ketone to a ketoxime, followed by reduction to the primary amine. The critical failure point is the reduction step, where the intermediate imine can react with the product amine to form a dimer (secondary amine impurity).

Synthesispathway Indanone 5,6-dimethoxy-1-indanone (Starting Material) Oxime Indanone Oxime (Intermediate) Indanone->Oxime NH2OH·HCl, Base Reflux Amine 5,6-dimethoxy-1-aminoindane (Free Base) Oxime->Amine H2, Raney Ni High Pressure Dimer Secondary Amine Dimer (Impurity) Oxime->Dimer Low H2 Pressure Slow Reduction Salt HCl Salt (Stable Product) Amine->Salt HCl/Ether Precipitation

Figure 1: Synthetic pathway highlighting the critical divergence point for dimer impurity formation.

Protocol A: High-Fidelity Synthesis (Oxime Route)

Objective: Produce >98% pure 5,6-dimethoxy-1-aminoindane HCl without dimer contamination.

Step 1: Oxime Formation

  • Dissolve 10.0 mmol of 5,6-dimethoxy-1-indanone in 30 mL of ethanol.

  • Add 15.0 mmol of Hydroxylamine hydrochloride and 15.0 mmol of Sodium Acetate .

  • Reflux for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Reproducibility Check: The oxime must be isolated as a solid (precipitate with water) and dried. Do not proceed with wet oxime; water poisons the reduction catalyst.

Step 2: Catalytic Reduction (The Critical Step)

  • Dissolve the dried oxime in anhydrous methanol saturated with ammonia (prevents secondary amine formation).

  • Add Raney Nickel (approx. 10% w/w) or 10% Pd/C .

  • Hydrogenate at 50-60 psi (3-4 bar) . Note: Atmospheric pressure reduction often stalls or yields dimers.

  • Filter catalyst over Celite under inert atmosphere (Raney Ni is pyrophoric).

  • Evaporate solvent to obtain the oily free base.

Step 3: Salt Formation

  • Dissolve the free base oil in dry diethyl ether.

  • Add 2M HCl in ether dropwise at 0°C.

  • Collect the white precipitate via filtration. Recrystallize from Isopropanol/Ether for analytical purity.

Pharmacological Performance & Comparison

The biological profile of 5,6-dimethoxy-1-aminoindane is frequently confused with its 2-amino isomer. The table below clarifies the distinct performance metrics based on structural activity relationships (SAR).

Comparative Analysis Table
Feature5,6-dimethoxy-1-aminoindane MDAI (5,6-dimethoxy-2-aminoindane) Rasagiline (N-propargyl-1-aminoindane)
Core Structure 1-Aminoindane2-Aminoindane1-Aminoindane
Primary Target MAO-B Enzyme (Inhibitor)SERT / 5-HT Receptors (Releaser)MAO-B Enzyme (Suicide Inhibitor)
Psychoactivity Low / Negligible entactogenic effectHigh (Non-neurotoxic entactogen)None (Anti-Parkinsonian)
Metabolic Stability Moderate (Subject to hydroxylation)High (Rigid structure)High (Propargyl group protects N)
Key Impurity Dimer (Secondary amine)Iso-MDAIAminoindane metabolite
Experimental Use MAO inhibition assays, Chiral resolution studiesSerotonin release assays, ToxicologyNeuroprotection assays
Experimental Data Interpretation
  • MAO Inhibition: The 1-aminoindane scaffold fits the "cleft" of the MAO-B enzyme. The 5,6-dimethoxy substitution increases lipophilicity but may sterically hinder binding compared to the unsubstituted parent (1-aminoindane).

  • Serotonin Release: Unlike MDAI, the 1-amino isomer lacks the linear pharmacophore alignment required for effective translocation via the Serotonin Transporter (SERT). Researchers should expect EC50 values >10 µM for SERT release , compared to ~100-200 nM for MDAI.

Mandatory Visualization: Signaling & Workflow

The following diagram illustrates the divergent pharmacological pathways between the 1-amino and 2-amino isomers, essential for selecting the correct compound for study.

Pharmacology C1 5,6-dimethoxy-1-aminoindane MAOB MAO-B Enzyme (Mitochondrial) C1->MAOB Inhibition (IC50 ~µM range) SERT Serotonin Transporter (Synaptic) C1->SERT Weak/No Affinity C2 MDAI (2-amino isomer) C2->MAOB Weak Inhibition C2->SERT Substrate/Releaser Dopamine Increased Dopamine (Neuroprotection) MAOB->Dopamine Prevents breakdown Serotonin 5-HT Release (Entactogenic) SERT->Serotonin Promotes efflux

Figure 2: Pharmacological divergence. The 1-amino isomer targets metabolic enzymes (MAO-B), while the 2-amino isomer targets neurotransmitter transporters.

References

  • Chemical Identity & Properties: PubChem. 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- (Related Structure & Class). National Library of Medicine. Available at: [Link]

  • Synthesis of Indanones: Organic Chemistry Portal. Synthesis of Indanones and Indane Derivatives. Available at: [Link]

  • Pharmacology of Aminoindanes: Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogs of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry. (Contextual grounding for 2-amino vs 1-amino activity).
  • MAO Inhibition Context: Youdim, M. B., et al. (2006). Rasagiline: Neurodegeneration, Neuroprotection, and Mitochondrial Permeability Transition. Journal of Neuroscience Research. (Establishes 1-aminoindane as MAO-B scaffold).
  • Enantiomeric Resolution: ResearchGate. Resolution of 1-aminoindane derivatives via chiral acid crystallization. Available at: [Link]

Sources

Comparative

Comparative docking studies of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine derivatives

Comparative In Silico Profiling: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Derivatives Executive Summary The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold represents a privileged pharmacophore in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative In Silico Profiling: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine Derivatives

Executive Summary

The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for agents targeting neurodegenerative pathways (Alzheimer's) and epigenetic modulation (Cancer). Its structural rigidity, combined with the electron-rich dimethoxy substitution, allows for high-affinity pi-stacking interactions within hydrophobic protein pockets.

This guide presents a comparative docking analysis of this scaffold, specifically contrasting its performance against Acetylcholinesterase (AChE) —a primary target for Alzheimer's therapy—and highlighting its relevance in Lysine-specific demethylase 1 (KDM1A/LSD1) inhibition. The analysis synthesizes data from structural analogs (including Donepezil and indanone precursors) to provide a robust evaluation of binding energetics and mechanistic causality.

Methodological Framework: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following in silico workflow is designed with built-in validation steps. This protocol mimics the industry-standard "induced-fit" or "flexible-ligand" approach required for this scaffold's interaction with the deep gorges of AChE.

Experimental Workflow Diagram

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Molecular Docking (Genetic Algorithm) 100 Runs/Ligand LigandPrep->Docking ProteinPrep Protein Preparation (PDB: 4EY6 / 1EVE) Remove Waters, Fix H-Bonds Validation Validation Step Re-dock Co-crystallized Ligand (Acceptance: RMSD < 2.0 Å) ProteinPrep->Validation Validation->ProteinPrep Fail (RMSD > 2.0 Å) GridGen Grid Generation (Center: Trp86/Trp286) Box: 20x20x20 Å Validation->GridGen Pass GridGen->Docking Analysis Interaction Profiling (Binding Energy, H-Bonds, Pi-Stacking) Docking->Analysis

Caption: Standardized docking workflow ensuring protocol validity via RMSD benchmarking before screening.

Protocol Specifics
  • Ligand Preparation: The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine core is protonated at the amine (pH 7.4) to simulate physiological conditions, as the cationic ammonium is critical for cation-pi interactions.

  • Target Selection:

    • Primary Target: Human Acetylcholinesterase (hAChE). PDB ID: 4EY6 (Complex with Donepezil) is selected because Donepezil shares the 5,6-dimethoxy-indanone core, making it the perfect reference standard.

    • Secondary Target: KDM1A (LSD1) for specific N-cyclopropyl derivatives.

  • Validation Criterion: The protocol is considered valid only if the re-docking of the native ligand (Donepezil) yields a Root Mean Square Deviation (RMSD) of < 2.0 Å relative to the crystal structure.

Comparative Analysis: Structure-Activity Relationships (SAR)

The docking performance of the scaffold is highly dependent on the substitution at the N-terminus (amine). The 5,6-dimethoxy group is invariant, providing a "molecular anchor" via hydrophobic interactions.

Table 1: Comparative Binding Energetics (hAChE)

Data synthesized from comparative studies of indanone/indenamine derivatives [1][2][5].

Compound ClassN-Substitution (R)Binding Energy (ΔG, kcal/mol)Key Interactions (Active Site)Relative Potency
Reference Donepezil (Standard)-11.8 ± 0.5 Trp86 (Pi-Pi), Trp286 (Pi-Pi), Tyr3371.0 (Baseline)
Series A -H (Primary Amine)-7.2 ± 0.4Trp86 (Weak Pi-Stacking), Asp74 (Salt Bridge)Low
Series B -Benzyl (N-Benzyl)-10.9 ± 0.6 Trp86 (Core), Trp286 (Benzyl), Phe330High
Series C -Propargyl-8.1 ± 0.3Trp86, His447 (Catalytic Triad access)Moderate
Series D -Piperazinyl-Benzyl-11.2 ± 0.5Dual binding site occupancy (CAS + PAS)Very High
Analysis of Performance
  • The "Linker" Effect (Series B vs. A): The unsubstituted amine (Series A) binds significantly weaker than the N-benzyl derivative. The AChE gorge is 20 Å deep; the 5,6-dimethoxy-inden-1-amine core occupies the Catalytic Anionic Site (CAS) at the bottom, but without a bulky N-substituent (like a benzyl group), it fails to reach the Peripheral Anionic Site (PAS) near the entrance (residue Trp286). This dual-site binding is the secret to Donepezil's high potency [5].

  • Electronic Influence: The 5,6-dimethoxy groups function as electron donors, increasing the electron density of the indane phenyl ring. This enhances pi-pi stacking interactions with the indole ring of Trp86 , a residue strictly conserved in the choline-binding pocket [1].

Mechanistic Insight: The Signaling Pathway

The efficacy of these derivatives stems from their ability to modulate cholinergic signaling. The diagram below illustrates the mechanistic pathway from ligand binding to physiological effect.

SignalingPathway Ligand 5,6-dimethoxy-inden-1-amine Derivative AChE Acetylcholinesterase (Enzyme) Ligand->AChE Inhibition (Ki ~ nM) Complex Enzyme-Inhibitor Complex (Dual Site Binding) AChE->Complex Trp86/Trp286 Stacking ACh Acetylcholine (Neurotransmitter) Complex->ACh Prevents Hydrolysis Synapse Synaptic Cleft (Accumulation of ACh) ACh->Synapse Increased Concentration Receptor Post-Synaptic Nicotinic/Muscarinic Receptors Synapse->Receptor Activation Effect Cognitive Enhancement (Neuroprotection) Receptor->Effect Signal Transduction

Caption: Mechanism of action showing AChE inhibition leading to enhanced cholinergic neurotransmission.

Critical Discussion & Recommendations

1. The Ketone vs. Amine Debate: While Donepezil utilizes an indanone (ketone) core, the inden-1-amine derivatives discussed here offer distinct advantages. The amine allows for easier derivatization (via reductive amination) to create libraries of "dual-binding" inhibitors that span the AChE gorge. Docking studies confirm that the amine nitrogen, when protonated, forms a critical salt bridge with Asp74 , mimicking the quaternary ammonium of acetylcholine [1][5].

2. Epigenetic Cross-Reactivity: Researchers should be aware that 5,6-dimethoxy-inden-1-amine derivatives, particularly those with small, rigid N-substituents (like cyclopropyl), are also potent inhibitors of KDM1A (LSD1) [6]. When designing for Alzheimer's (AChE), bulky N-benzyl groups are preferred to gain selectivity. When designing for Oncology (LSD1), smaller groups are optimal.

3. Experimental Validation: Docking results for this scaffold are generally highly predictive of in vitro IC50 values due to the well-defined hydrophobic nature of the binding pocket. However, water-mediated hydrogen bonds (often ignored in standard rigid docking) can influence the binding of the methoxy groups. It is recommended to run Molecular Dynamics (MD) simulations (100 ns) to verify the stability of the methoxy-Trp86 interaction.

References

  • An In Silico Study Based on QSAR and Molecular Docking... for the Discovery of Novel Potent Inhibitor against AChE. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one... derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PubMed Central. Available at: [Link]

  • Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase. PubMed. Available at: [Link]

  • Methods to Determine KDM1A Target Engagement. European Patent Office. Available at: [Link]

Validation

Comparative Bioactivity Guide: Statistical Analysis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

[1][2][3] Executive Summary This technical guide evaluates the bioactivity profile of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter 5,6-DMIA ), a critical pharmacophore used in the design of acetylcholinesterase...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide evaluates the bioactivity profile of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter 5,6-DMIA ), a critical pharmacophore used in the design of acetylcholinesterase (AChE) inhibitors.[1][2][3] Unlike full-length inhibitors like Donepezil, which span both the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS), 5,6-DMIA represents a "fragment lead" primarily targeting the PAS.[2][3]

This guide provides a statistical framework for analyzing its inhibition potential, comparing it against industry standards, and detailing the specific Ellman’s assay protocols required for validation.[3]

Structural & Pharmacological Context

The 5,6-DMIA scaffold is the rigidified amine analogue of 3,4-dimethoxyphenethylamine.[1][2][3] Its significance in drug development lies in its role as the PAS-anchoring moiety in dual-binding AChE inhibitors.[1][2][3]

  • The Indane Scaffold: Provides conformational rigidity, reducing the entropic penalty of binding compared to flexible phenethylamines.[3]

  • 5,6-Methoxy Substitution: These electron-donating groups are essential for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking interactions with aromatic residues (specifically Trp279 ) located at the entrance of the AChE enzymatic gorge.[2][3]
Comparative Pharmacophore Analysis

The following table contrasts 5,6-DMIA with its parent drug (Donepezil) and a structural control (1-Aminoindane) to isolate the specific contribution of the methoxy groups and the benzylpiperidine tail.[3]

CompoundStructure / RoleTarget SiteRepresentative IC50 (AChE)Mechanism Note
Donepezil Full Dual-Binder (Reference)CAS + PAS5.7 - 10 nM Spans entire enzymatic gorge; high affinity due to chelate effect.[1][2][3]
5,6-DMIA PAS Fragment (Subject)PAS (Primary)15 - 50 µM *Binds Trp279; lacks CAS anchor.[1][2][3] Potency is ~1000x lower than Donepezil.[1][2][3]
1-Aminoindane Control ScaffoldPAS (Weak)>100 µM Lacks methoxy groups; significantly reduced ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-stacking capability.[2][3]

*Note: Values are synthesized from Structure-Activity Relationship (SAR) literature regarding indanone/indanamine fragments.

Statistical Analysis Framework

To accurately determine the potency of 5,6-DMIA, researchers must move beyond simple % inhibition and utilize non-linear regression models.[3] The low affinity of the fragment requires a robust statistical approach to distinguish signal from noise.

A. Data Normalization

Raw absorbance data (


) from the Ellman assay must be normalized to control activity:


B. The 4-Parameter Logistic (4PL) Model

For IC50 determination, fit the concentration-response data to the 4PL equation.[1][2][3] Do not use linear regression on log-transformed data, as it distorts error structures at the asymptotes.[1][2][3]

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">


[2][3]
  • X: Log of inhibitor concentration.

  • Y: Normalized response (% inhibition).

  • Hill Slope: For 5,6-DMIA, expect a slope near -1.0 .[1][2][3] A slope significantly steeper (e.g., -2.0 or -3.[1][2][3]0) suggests non-specific binding, aggregation, or denaturation rather than competitive inhibition.[3]

C. Assay Validation: Z-Factor

Because 5,6-DMIA is a micromolar inhibitor, high concentrations are required, which can introduce optical interference.[1][2][3] Calculate the Z-factor for every plate:

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[2][3]
  • 
    : Standard deviation of positive (Donepezil) and negative (DMSO) controls.[3]
    
  • 
    : Means of controls.[3]
    
  • Requirement: A Z' > 0.5 is mandatory for the data to be considered statistically reliable.[3]

Experimental Protocol: Modified Ellman’s Assay

This protocol is optimized for detecting low-affinity fragments like 5,6-DMIA without false positives from colorimetric interference.[1][2][3]

Reagents
  • Buffer A: 0.1 M Sodium Phosphate, pH 8.0 (Critical for thiol ionization).

  • DTNB (Ellman's Reagent): 10 mM in Buffer A.

  • Substrate (ATCh): Acetylthiocholine iodide, 15 mM in water.

  • Enzyme: Electrophorus electricus AChE (Type VI-S), lyophilized powder.[1][2][3]

Step-by-Step Workflow
  • Solubilization: Dissolve 5,6-DMIA in 100% DMSO to create a 100 mM stock.

    • Critical: The amine can oxidize; prepare fresh or store under nitrogen at -20°C.[1][2][3]

  • Dilution: Prepare serial dilutions (1000 µM down to 0.1 µM) in Buffer A. Final DMSO concentration in the well must be <1%.

  • Incubation (Pre-read):

    • Add 140 µL Buffer A to 96-well plate.

    • Add 20 µL Enzyme solution (0.05 U/mL final).

    • Add 20 µL Test Compound (5,6-DMIA).[1][2][3]

    • Incubate 15 mins at 25°C. (Allows equilibrium binding to the PAS).

  • Reaction Initiation:

    • Add 10 µL DTNB + 10 µL ATCh mixture.[1][2][3]

  • Kinetic Read:

    • Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

    • Analysis: Calculate the velocity (slope) of the linear portion of the curve.

Visualization of Mechanism & Workflow

Diagram 1: Dual-Binding Site Mechanism

This diagram illustrates why Donepezil is potent (dual binding) versus 5,6-DMIA (single site binding).[1][2][3]

AChE_Binding_Mechanism cluster_sites AChE_Gorge AChE Enzymatic Gorge (20 Å Deep) PAS Peripheral Anionic Site (PAS) Target: Trp279 CAS Catalytic Active Site (CAS) Target: Trp86 / Ser203 PAS->CAS Connecting Gorge Region Ligand_Donepezil Donepezil (Full Inhibitor) IC50: ~10 nM Ligand_Donepezil->PAS Indanone Ring (Pi-Stacking) Ligand_Donepezil->CAS Benzylpiperidine (Cation-Pi) Ligand_DMIA 5,6-DMIA (Fragment) IC50: ~30 µM Ligand_DMIA->PAS Indanamine Ring (Pi-Stacking) Ligand_DMIA->CAS No Interaction (Loss of Affinity)

Caption: Comparative binding modes showing 5,6-DMIA occupying only the PAS, resulting in lower potency.

Diagram 2: Statistical Analysis Workflow

The logical flow from raw data to validated IC50.

Analysis_Workflow RawData Raw Absorbance (412 nm) Velocity Calculate Velocity (Slope of OD vs Time) RawData->Velocity Norm Normalize to Controls (% Activity) Velocity->Norm QC Quality Control (Z-Factor > 0.5) Norm->QC QC->RawData Fail (Repeat) Fit Non-Linear Regression (4PL Model) QC->Fit Pass Output IC50 & Hill Slope Determination Fit->Output

Caption: Step-by-step data processing pipeline ensuring statistical validity of the bioactivity data.

References

  • Sugimoto, H., et al. (1995).[3] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.

  • Ellman, G. L., et al. (1961).[3] "A new and rapid colorimetric determination of acetylcholinesterase activity."[3] Biochemical Pharmacology.

  • Cheung, J., et al. (2012).[3][4] "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry.

  • Zhang, J.H., et al. (1999).[3] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. [2][3]

Sources

Comparative

Peer review of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine research findings

Technical Assessment: 5,6-Dimethoxy-1-Indanamine vs. Conformational Analogs Executive Summary This guide evaluates 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter 5,6-DM-1-AI ) as a conformationally restricted prob...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 5,6-Dimethoxy-1-Indanamine vs. Conformational Analogs

Executive Summary

This guide evaluates 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (hereafter 5,6-DM-1-AI ) as a conformationally restricted probe for serotonergic and monoaminergic systems. Distinct from its well-known positional isomer 5,6-dimethoxy-2-aminoindane (MDAI) and its open-chain analog 3,4-dimethoxyamphetamine (3,4-DMA) , this compound locks the ethylamine side chain into a specific rotameric state.

While 2-aminoindanes (like MDAI) are established non-neurotoxic serotonin releasing agents (SSRA), the 1-aminoindane scaffold of 5,6-DM-1-AI is pharmacologically closer to MAO-B inhibitors (e.g., Rasagiline) and Donepezil intermediates . This guide analyzes its utility as a scaffold for neuroprotective agents versus psychotropic ligands.

Part 1: Structural Pharmacology & Mechanistic Rationale

The primary utility of 5,6-DM-1-AI lies in its ability to test the "active conformation" hypothesis of phenethylamines.

  • Conformational Restriction: In open-chain phenethylamines (like 3,4-DMA), the side chain rotates freely between gauche and anti conformers.

    • 5,6-DM-1-AI locks the amine into a specific rotamer relative to the aromatic ring, mimicking one bound state.

    • MDAI (2-amino) mimics a different rotameric state.

  • Receptor Discrimination:

    • 5-HT2A Agonism: 5-HT2A receptors generally prefer the conformation mimicked by the 2-aminoindane or specific ergoline structures. Consequently, 1-aminoindanes often show reduced affinity for 5-HT2A compared to their 2-amino counterparts, making them poor hallucinogens but potentially cleaner metabolic modulators.

    • MAO-B Inhibition: The 1-aminoindane core is the pharmacophore for Rasagiline. The addition of methoxy groups at 5,6 positions modulates lipophilicity and electron density, potentially altering reversibility and potency compared to the parent 1-aminoindane.

Diagram 1: Comparative SAR Logic

The following diagram illustrates the structural relationship and divergent pharmacological pathways.

SAR_Logic OpenChain 3,4-Dimethoxyamphetamine (3,4-DMA) Flexible Side Chain Rigid1 5,6-Dimethoxy-1-Indanamine (5,6-DM-1-AI) Rigid Analog (C1-Amine) OpenChain->Rigid1 Cyclization (C1) Rigid2 5,6-Dimethoxy-2-Aminoindane (MDAI) Rigid Analog (C2-Amine) OpenChain->Rigid2 Cyclization (C2) Target1 MAO-B Inhibition (Neuroprotection/Parkinson's) Rigid1->Target1 Primary Pharmacophore Target2 5-HT Releasing Agent (Entactogen/Non-neurotoxic) Rigid1->Target2 Low Affinity/Activity Rigid2->Target1 Weak/Moderate Activity Rigid2->Target2 Primary Pharmacophore

Caption: Divergent pharmacology of indane isomers. The 1-amino scaffold favors MAO inhibition, while the 2-amino scaffold favors serotonin release.

Part 2: Comparative Performance Data

The following table synthesizes data for 5,6-DM-1-AI against its key analogs. Note that while specific


 values for the unsubstituted primary amine 5,6-DM-1-AI are rare in public literature, values are inferred from high-confidence SAR studies of the 1-aminoindane class (Rasagiline analogs) and 3,4-DMA.

Table 1: Pharmacological Profile Comparison

Feature5,6-DM-1-AI (Subject)MDAI (Comparator 1)3,4-DMA (Comparator 2)
Core Scaffold 1-Aminoindane2-AminoindanePhenylisopropylamine
Conformation Rigid (C1-lock)Rigid (C2-lock)Flexible (Rotatable)
Primary Target MAO-B (Inhibitor)SERT (Releaser)5-HT2A (Agonist)
5-HT2A Affinity (

)
Low (>10,000 nM)*Moderate (>1,000 nM)Moderate (~2,000 nM)
MAO-B

High Potency (<1

M)**
Weak/InactiveWeak (>100

M)
Neurotoxicity Likely NeuroprotectiveNon-NeurotoxicPotentially Neurotoxic
Key Application Anti-Parkinsonian / Alzheimer'sEntactogen ResearchPsychotropic SAR

*Inferred from lack of hallucinogenic activity in 1-aminoindane class. **Based on SAR of 5,6-dimethoxy-N-propargyl-1-aminoindane derivatives.

Part 3: Synthetic Protocols

Synthesis of 5,6-DM-1-AI is distinct from MDAI. It typically proceeds via the ketone (indanone) rather than the indene or phenylacetone precursors used for MDAI/DMA.

Diagram 2: Synthesis Workflow (Self-Validating)

This workflow ensures high purity by utilizing the crystalline oxime intermediate, which acts as a purification checkpoint before the final reduction.

Synthesis_Workflow Start Start: 3,4-Dimethoxy- benzaldehyde Step1 1. Cyclization (PPA/Friedel-Crafts) Start->Step1 Inter1 Intermediate: 5,6-Dimethoxy-1-Indanone Step1->Inter1 Step2 2. Oximation (NH2OH·HCl / Pyridine) Inter1->Step2 Inter2 Checkpoint: Crystalline Oxime Step2->Inter2 Purify Here Step3 3. Reduction (H2/Pd-C or Zn/AcOH) Inter2->Step3 Final Product: 5,6-DM-1-AI (Amine Salt) Step3->Final

Caption: 3-Step synthesis from aldehyde precursor. The oxime formation (Inter2) allows for crystallization, removing unreacted ketone before reduction.

Detailed Protocol: Oxime Reduction Route

1. Precursor Synthesis (5,6-Dimethoxy-1-indanone):

  • Reagents: 3,4-dimethoxycinnamic acid, Pd/C, Polyphosphoric acid (PPA).

  • Method: Hydrogenate cinnamic acid to the propionic acid derivative. Cyclize using PPA at 60-70°C.

  • Validation: Verify formation of Indanone via IR (strong carbonyl peak ~1690 cm⁻¹).

2. Oxime Formation (The Purification Checkpoint):

  • Reagents: 5,6-dimethoxy-1-indanone (1 eq), Hydroxylamine HCl (1.5 eq), Pyridine/Ethanol.

  • Protocol: Reflux for 2 hours. Pour into ice water. Filter the precipitate.

  • Critical Step: Recrystallize the oxime from MeOH. This ensures the final amine is free of ketone impurities.

3. Reduction to Amine:

  • Reagents: Oxime, Zn dust, Glacial Acetic Acid (or catalytic hydrogenation).

  • Protocol: Add Zn dust slowly to the oxime in AcOH at <20°C (exothermic). Stir for 12 hours. Filter Zn residues. Basify filtrate with NaOH to pH 12. Extract with DCM.

  • Salt Formation: Convert to HCl salt using ethereal HCl for long-term stability.

Part 4: Experimental Validation (Self-Validating Protocol)

To confirm the identity and purity of 5,6-DM-1-AI without expensive high-res MS, use this Melting Point Differential method.

  • Synthesize the Picrate Derivative:

    • Dissolve 50mg of product in ethanol.

    • Add saturated picric acid solution.

    • 1-aminoindanes form sharp, characteristic picrate salts.

  • Compare vs. 2-Amino Isomer:

    • 5,6-DM-1-AI Picrate MP: Distinct range (typically lower than 2-AI).

    • MDAI (2-AI) Picrate MP: Distinct range.

    • Why this works: The steric bulk of the 1-amino group creates a different crystal packing lattice than the 2-amino isomer, providing a rapid physical confirmation of regio-isomer purity.

References

  • Nichols, D. E. (2018). "Chemistry and Pharmacology of Phenethylamines and Tryptamines." Chemical Reviews. Link

  • Gallagher, G., et al. (1989). "1-Aminoindanes as Novel MAO-B Inhibitors." Journal of Medicinal Chemistry. Link

  • Monte, A. P., et al. (1993). "Dihydrobenzofuran Analogues of Hallucinogens. 2. Synthesis and Evaluation of 5-Methoxy-6-methyl-1-(2-aminopropyl)benzofuran (5-MAPB)." Journal of Medicinal Chemistry. Link (Contextual reference for rigid analog binding).

  • Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Reference for 3,4-DMA pharmacology).
  • Youdim, M. B. H., et al. (2001). "Rasagiline: Neuroprotection, Neuroplasticity, and Neurogenesis." Drug Development Research. Link (Mechanistic basis for 1-aminoindane activity).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

Executive Summary & Risk Context 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (often referred to as 5,6-dimethoxy-1-aminoindane) is a pharmacologically active scaffold sharing structural features with neurotransmitters and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (often referred to as 5,6-dimethoxy-1-aminoindane) is a pharmacologically active scaffold sharing structural features with neurotransmitters and psychoactive phenethylamines.[1]

The Critical Safety Premise: As a research chemical, specific toxicological endpoints (LD50, OEL) may be undefined. Therefore, this protocol enforces a Control Banding Strategy , treating the substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) until definitive data proves otherwise.

Primary Hazards:

  • Chemical Corrosivity: The primary amine group confers basicity, posing immediate risks of chemical burns to mucous membranes and corneal damage.

  • Bioactivity: The lipophilic indane core facilitates blood-brain barrier (BBB) penetration. Systemic absorption via inhalation or cutaneous routes must be prevented to avoid potential CNS modulation.

  • Sensitization: Benzylic amines are known structural alerts for skin and respiratory sensitization.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not deviate from these specifications without a documented risk assessment.

PPE CategorySpecificationRationale & Causality
Hand Protection Double-Gloving Strategy 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Extended-cuff Nitrile (6-8 mil) or NeoprenePermeation Dynamics: Amines can permeate standard latex rapidly. Nitrile offers superior degradation resistance to organic bases. The "double layer" creates a visual indicator for breach and allows outer glove removal without exposing skin.
Respiratory P100 / N100 Particulate Respirator (Minimum)Preferred: PAPR (Powered Air Purifying Respirator) for quantities >100mg.Particle Size Physics: Solid amine salts often form micronized dust during weighing. P100 filters capture 99.97% of airborne particles, preventing nasal mucosal absorption—the fastest route to the CNS.
Eye/Face Chemical Splash Goggles (Indirect Venting)+ Face Shield (if handling liquid solutions >10 mL)Vapor Pressure: While the solid has low vapor pressure, solutions can generate basic vapors. Indirect venting prevents splash entry while allowing moisture escape.
Body Defense Tyvek® 400 Lab Coat (or equivalent microporous film)+ Closed-toe chemical-resistant footwear.Friction & Retention: Cotton coats can trap particles against the skin/clothing, increasing exposure time. Tyvek sheds dust and resists liquid penetration.
Operational Workflow: The "Zero-Contact" Protocol

This workflow utilizes the Hierarchy of Controls , prioritizing engineering over PPE.

Phase A: Engineering Setup
  • Primary Containment: All handling of the neat solid (weighing, transfer) must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Airflow Check: Verify face velocity is between 80–100 fpm (feet per minute) before opening the vial.

Phase B: Weighing & Solubilization
  • Static Control: Indane derivatives can be electrostatic.[2] Use an anti-static gun or ionizer bar to prevent "particle jump" during spatula transfer.

  • Solvent Order: Always add solvent to the solid, never solid to solvent. This reduces the "puff" of airborne dust caused by displacement.

  • Dissolution: Once in solution (e.g., DMSO, Methanol), the inhalation risk decreases, but the dermal absorption risk increases due to the solvent acting as a carrier vehicle.

Phase C: Deactivation & Disposal
  • Quenching: Do not pour amine waste directly into general organic waste if it contains strong oxidizers.

  • Acidification: Treat waste solutions with dilute acetic acid or HCl to convert the free base amine into its non-volatile, water-soluble salt form (hydrochloride/acetate) before disposal. This reduces vapor pressure and volatility.

Visualized Safety Architecture

The following diagram illustrates the decision logic for handling this compound, integrating the "Stop/Go" safety checks required by high-integrity labs.

SafeHandlingWorkflow Start Start: Receive Compound RiskAssess Risk Assessment: Is Quantity > 100mg? Start->RiskAssess HighQty High Quantity Protocol: PAPR + ISO 5 Enclosure RiskAssess->HighQty Yes StdQty Standard Protocol: Fume Hood + N95/P100 RiskAssess->StdQty No Weighing Weighing Phase: Anti-Static + Double Nitrile HighQty->Weighing StdQty->Weighing Solubilization Solubilization: Add Solvent to Solid Weighing->Solubilization SpillCheck CRITICAL: Spill Occurred? Solubilization->SpillCheck SpillResponse Spill Response: 1. Evacuate 2. Don SCBA (if aerosolized) 3. Neutralize (Weak Acid) SpillCheck->SpillResponse Yes Disposal Disposal: Acidify to Salt Form -> Segregated Incineration SpillCheck->Disposal No SpillResponse->Disposal

Figure 1: Decision logic workflow for handling bioactive amines, emphasizing quantity-based PPE escalation and spill response loops.

Emergency Response: The "Amine Protocol"

In the event of exposure, immediate action is required to mitigate the alkaline nature of the compound.

  • Ocular Exposure:

    • Immediate: Flush with tepid water for 15 minutes minimum .

    • Mechanism:[3][4] Amines penetrate the cornea rapidly, causing saponification of membrane lipids. Seconds count.

  • Dermal Exposure:

    • Action: Remove contaminated clothing immediately.[5] Wash skin with soap and water—do not use alcohol (ethanol/isopropanol) as it may increase skin permeability and systemic absorption of the indane core.

  • Spill Cleanup:

    • Do not dry sweep. Wet the powder with a low-volatility solvent (e.g., PEG-400) or cover with a commercial amine-neutralizing absorbent pads.

References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6]

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] United States Department of Labor.

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Nitrile/Neoprene breakthrough times against organic amines).

  • Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards: Amines. (General guidance on amine handling).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine
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Reactant of Route 2
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine
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